molecular formula C13H24O3 B12653949 4-Oxotridecanoic acid CAS No. 92155-71-0

4-Oxotridecanoic acid

Cat. No.: B12653949
CAS No.: 92155-71-0
M. Wt: 228.33 g/mol
InChI Key: MFVKNKJZCSBJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxotridecanoic acid (CAS 92155-71-0) is a biochemical research compound. It is a ketofatty acid characterized by a 13-carbon backbone with an oxo (ketone) functional group at the fourth carbon. This structure makes it a molecule of interest in various research areas, including the study of fatty acid metabolism and the synthesis of more complex organic molecules and esters. Research-grade 4-Oxotridecanoic acid is intended for use in laboratory settings only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92155-71-0

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

4-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

MFVKNKJZCSBJML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCC(=O)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-Oxotridecanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxotridecanoic acid, a C13 oxo-fatty acid, represents a molecule of significant interest within the fields of chemical synthesis and biomedical research. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules and a potential probe for studying lipid metabolism and related cellular signaling pathways. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-oxotridecanoic acid, outlines plausible synthetic routes based on modern organic chemistry principles, and explores its potential applications, particularly in the context of drug discovery and development. While experimental data for this specific molecule is limited, this document leverages data from closely related analogs to provide a robust and insightful resource for the scientific community.

Introduction: The Significance of Oxo-Fatty Acids

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone functional group in addition to a carboxylic acid. This structural feature imparts unique chemical reactivity and biological activity compared to their saturated fatty acid counterparts. The position of the oxo group along the acyl chain is a critical determinant of the molecule's properties and function. 4-Oxotridecanoic acid, with its ketone at the gamma position relative to the carboxyl group, is a γ-keto acid. These molecules are known intermediates in various metabolic pathways and have been utilized as precursors in the synthesis of a diverse range of heterocyclic compounds and other bioactive molecules.

The study of long-chain fatty acids and their derivatives is crucial for understanding cellular processes such as energy metabolism, membrane structure, and signaling.[1][2] The introduction of a ketone functionality, as seen in 4-oxotridecanoic acid, can modulate the interaction of these molecules with enzymes and receptors, potentially leading to novel therapeutic interventions.

Chemical and Physical Properties

Structure and Nomenclature
  • IUPAC Name: 4-Oxotridecanoic acid

  • CAS Number: 92155-71-0[3]

  • Molecular Formula: C₁₃H₂₄O₃

  • Molecular Weight: 228.33 g/mol [3][4]

  • SMILES: CCCCCCCCCC(=O)CCC(=O)O

  • InChI: InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-oxotridecanoic acid and its close analogs. These values are computationally derived and should be considered as estimates.

Property4-Oxododecanoic acid (C12)4-Oxotridecanoic acid (C13) (Predicted)4-Oxopentadecanoic acid (C15)
Molecular Weight ( g/mol ) 214.30228.33256.38
XLogP3 2.9~3.44.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Rotatable Bond Count 101113
Topological Polar Surface Area 54.4 Ų54.4 Ų54.4 Ų

Data for analogs sourced from PubChem.

The increasing lipophilicity with chain length, as indicated by the XLogP3 value, is a key trend. This suggests that 4-oxotridecanoic acid will exhibit limited solubility in water and good solubility in organic solvents, a characteristic typical of long-chain fatty acids.

Spectroscopic Characterization

While experimental spectra for 4-oxotridecanoic acid are not available, a predictive analysis based on the principles of spectroscopic techniques can guide its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key expected chemical shifts (in ppm, relative to TMS) are:

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~2.8 ppm (triplet, 2H): Methylene protons alpha to the ketone and beta to the carboxylic acid (-CO-CH₂-CH₂-COOH).

  • ~2.5 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

  • ~2.4 ppm (triplet, 2H): Methylene protons alpha to the ketone on the long-chain side (-CO-CH₂-).

  • ~1.2-1.6 ppm (multiplet, 14H): Methylene protons of the long alkyl chain.

  • ~0.9 ppm (triplet, 3H): Terminal methyl group protons (-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts (in ppm) are:

  • ~205-215 ppm: Ketone carbonyl carbon (-C=O).

  • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~40-45 ppm: Methylene carbon alpha to the ketone on the long-chain side.

  • ~35-40 ppm: Methylene carbon alpha to the ketone and beta to the carboxylic acid.

  • ~25-35 ppm: Other methylene carbons in the chain.

  • ~22-23 ppm: Methylene carbon beta to the terminal methyl group.

  • ~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹ (strong): C=O stretch of the ketone.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~2850-2960 cm⁻¹ (strong): C-H stretches of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.[5] Key expected fragmentation pathways include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the ketone, leading to acylium ions. For 4-oxotridecanoic acid, this would result in fragments corresponding to the loss of the C₉H₁₉ alkyl radical and the C₂H₄COOH radical.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which is present in 4-oxotridecanoic acid.

Synthesis of 4-Oxotridecanoic Acid: A Plausible Approach

While a specific, published synthesis for 4-oxotridecanoic acid is not available, a robust synthetic strategy can be designed based on established methods for the synthesis of γ-keto acids.[6][7][8][9] A plausible and efficient route involves the conjugate addition of an acyl anion equivalent to an α,β-unsaturated ester, followed by hydrolysis.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acyl Anion Equivalent Generation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Hydrolysis and Deprotection Decanal Decanal Dithioacetal Dithioacetal Intermediate Decanal->Dithioacetal Lewis Acid Catalyst Thiophenol Thiophenol Thiophenol->Dithioacetal Deprotonation Deprotonated Dithioacetal (Acyl Anion Equivalent) Dithioacetal->Deprotonation n-BuLi, THF, -78 °C Adduct Thioacetal-Ester Adduct Deprotonation->Adduct Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Adduct Hydrolysis 4-Oxotridecanoic Acid Adduct->Hydrolysis Acidic Conditions (e.g., HCl, H₂O)

Caption: Plausible synthetic workflow for 4-Oxotridecanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nonyl-1,3-dithiane (Acyl Anion Equivalent)

  • To a stirred solution of decanal (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1,3-propanedithiol (1.1 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dithiane intermediate.

Step 2: Conjugate Addition to Ethyl Acrylate

  • Dissolve the dithiane intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated dithiane.

  • Stir the solution at -78 °C for 1 hour.

  • Add a solution of ethyl acrylate (1.2 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude adduct can be purified by column chromatography or used directly in the next step.

Step 3: Hydrolysis and Deprotection to 4-Oxotridecanoic Acid

  • Dissolve the crude adduct from the previous step in a mixture of acetone and water.

  • Add a deprotecting agent such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃) or N-chlorosuccinimide (NCS) and silver nitrate (AgNO₃).

  • Stir the reaction at room temperature until the deprotection of the thioacetal is complete (monitor by TLC).

  • Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with 1M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxotridecanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

The unique structure of 4-oxotridecanoic acid makes it a valuable tool for various research applications.

Precursor for Heterocycle Synthesis

γ-Keto acids are well-established precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals. For example, condensation with hydrazines can yield pyridazinones, a class of compounds with diverse biological activities.

G Keto_Acid 4-Oxotridecanoic Acid Pyridazinone Pyridazinone Derivative Keto_Acid->Pyridazinone Condensation Hydrazine Hydrazine Derivative Hydrazine->Pyridazinone

Caption: Synthesis of pyridazinones from 4-Oxotridecanoic acid.

Probe for Studying Lipid Metabolism

As a modified long-chain fatty acid, 4-oxotridecanoic acid can be used as a chemical probe to investigate the enzymes and pathways involved in fatty acid metabolism.[1][2] It can be used to study the substrate specificity of acyl-CoA synthetases, dehydrogenases, and other enzymes involved in β-oxidation. Its metabolism, or lack thereof, can provide insights into the regulation of these pathways.

Development of Novel Therapeutics

The structural similarity of 4-oxotridecanoic acid to endogenous lipids suggests that it could interact with nuclear receptors and other lipid-sensing proteins. For instance, it could be investigated as a potential modulator of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis and are important drug targets for metabolic diseases.

Safety and Handling

While a specific safety data sheet (SDS) for 4-oxotridecanoic acid is not available, general precautions for handling long-chain carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (nitrile or neoprene), and eye protection (safety glasses or goggles).

  • Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek medical attention.

Conclusion

4-Oxotridecanoic acid is a molecule with significant potential in synthetic chemistry and biomedical research. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for its properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds. As research in the field of lipidomics and metabolic diseases continues to advance, molecules like 4-oxotridecanoic acid will undoubtedly play an increasingly important role in the discovery of new scientific insights and the development of novel therapeutic strategies.

References

  • Chemsrc. 13-oxotridecanoic acid | CAS#:65157-88-2. (2025). Available at: [Link].

  • BenchChem. A Technical Guide to the Discovery and Characterization of Novel Long-Chain Ketones. (2025).
  • Davies, A. M., Londhe, S. S., Smith, E. R., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(47), 8634–8639. Available at: [Link].

  • Organic Chemistry Portal. Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. (2023). Available at: [Link].

  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Available at: [Link].

  • Chemsrc. 13-oxotridecanoic acid | CAS#:65157-88-2. (2025). Available at: [Link].

  • Taylor & Francis Online. γ-Ketoesters from Aldehydes via Enamine Alkylation. (2006). Available at: [Link].

  • Patrick, T. M., Jr. (1952). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry, 17(7), 1009-1012.
  • He, M., et al. (2011). Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases. PLoS ONE, 6(7), e22444. Available at: [Link].

  • PubChem. 4-Oxatetradecanoic acid. (n.d.). Available at: [Link].

  • She, P., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 445, 119-125. Available at: [Link].

  • ResearchGate. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases. (2026). Available at: [Link].

Sources

4-Oxotridecanoic Acid: Synthesis, Analytical Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Medium-chain oxo-fatty acids represent a highly specialized class of lipid mediators with profound implications in bacterial signaling, metabolic regulation, and synthetic chemistry. This technical guide provides an authoritative, in-depth analysis of 4-oxotridecanoic acid , detailing its structural properties, synthetic biogenesis, and receptor dynamics. Designed for drug development professionals and analytical scientists, this whitepaper establishes rigorous, self-validating experimental frameworks for the isolation and quantification of this atypical lipid.

Chemical Nomenclature & Isomeric Ambiguity

The identification of specific oxo-fatty acids in commercial and academic databases often requires careful navigation of structural isomers. In primary chemical databases, 4-oxotridecanoic acid is indexed under CAS 92155-71-0 ()[1]. However, industrial sourcing and legacy literature frequently cross-reference this compound with CAS 107728-77-8 ()[2].

Rigorous structural analysis reveals that CAS 107728-77-8 formally corresponds to ethyl 2-hydroxycyclopentanehexanoate[2]. Both compounds share the exact molecular formula (C13H24O3) and molecular weight (228.33 g/mol ), making them structural isomers. This nomenclature overlap likely stems from derivative libraries where the open-chain oxo-fatty acid undergoes intramolecular cyclization or esterification. For the scope of this guide, we focus strictly on the linear 4-oxotridecanoic acid scaffold.

Physicochemical Profiling

Understanding the physical properties of 4-oxotridecanoic acid is critical for designing effective extraction and derivatization protocols. The presence of both a polar carboxylic head and a hydrophobic aliphatic tail dictates its behavior in biphasic systems.

Table 1: Physicochemical Properties and Experimental Implications

ParameterValueCausality / Experimental Implication
Molecular Formula C13H24O3Dictates the exact mass (228.17 m/z) for MS identification.
Molecular Weight 228.33 g/mol High boiling point requires derivatization for optimal GC volatility.
Functional Groups Ketone (C4), Carboxyl (C1)C4 ketone allows for Schiff base formation; C1 requires esterification.
LogP (predicted) ~3.8Highly lipophilic; necessitates non-polar solvent extraction (e.g., CHCl3).

Synthetic Pathways and Biogenesis

The targeted synthesis of 4-oxotridecanoic acid relies on the nucleophilic ring-opening of succinic anhydride. By utilizing a Grignard reagent (nonylmagnesium bromide), the aliphatic chain is extended while preserving the C4 ketone and C1 carboxylic acid functionalities. Derivatives of this scaffold, such as 5-(chloromethylidene)-4-oxotridecanoic acid, have been documented in pharmacological databases for their reactive electrophilic centers, which are useful in covalent receptor binding studies ()[3].

Biosynthesis A Succinic Anhydride + Nonylmagnesium Bromide B Nucleophilic Attack (Ring Opening) A->B Grignard Reaction (THF, -78°C) C 4-Oxotridecanoic Acid (C13H24O3) B->C Acidic Workup (HCl) D LuxR-type Receptor (Competitive Inhibition) C->D Biological Assay (In vivo)

Figure 1: Synthetic pathway and biological targeting of 4-oxotridecanoic acid.

Biological Significance & Receptor Dynamics

While 3-oxo fatty acids (e.g., N-acyl homoserine lactones) are classic autoinducers in Gram-negative bacterial quorum sensing, 4-oxo variants possess unique pharmacological profiles. Due to the steric shift of the ketone group from the C3 to the C4 position, 4-oxotridecanoic acid can act as a competitive antagonist .

Causality: The lipid tail successfully anchors into the hydrophobic pocket of LuxR-type receptors, but the altered position of the hydrogen-bonding ketone prevents the critical conformational change required for the receptor to dimerize and bind DNA. Consequently, 4-oxotridecanoic acid effectively quenches pathogenic gene expression without acting as a bactericidal agent, thereby reducing evolutionary resistance pressure.

Self-Validating Analytical Methodologies

To accurately quantify 4-oxotridecanoic acid in complex biological matrices, researchers must employ a self-validating GC-MS workflow. Direct GC-MS analysis of free fatty acids leads to peak broadening and irreversible adsorption onto the column matrix due to the polar carboxylic head.

Causality & Rationale: Derivatization via silylation (using BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, masking the polarity and ensuring sharp chromatographic resolution. For internal standard (IS) validation, structurally analogous compounds such as nonadeca-2,18-diene-4,7,10-trione ()[4] are utilized to monitor extraction efficiency.

Workflow S1 Step 1: Matrix Lysis CHCl3:MeOH (2:1) S2 Step 2: Phase Separation Centrifuge 10,000xg S1->S2 S3 S3 S2->S3 S3->S1 Fail (Re-extract) S4 Step 4: Derivatization BSTFA + 1% TMCS S3->S4 Pass S5 Step 5: GC-MS Analysis EI Mode, m/z 228 S4->S5

Figure 2: Self-validating GC-MS extraction and quantification workflow.

Protocol: Extraction and GC-MS Quantification

Self-Validating Mechanism: The system validates itself at Step 3. If the internal standard (IS) absolute area deviates by >15% from the calibration blank (recovery < 85%), the run is automatically flagged for matrix interference (e.g., emulsion formation), and the sample must be re-extracted.

  • Step 1: Homogenization. Add 100 mg of biological sample to 1 mL of CHCl3:MeOH (2:1 v/v). Causality: The biphasic solvent system disrupts lipid bilayers (MeOH) while simultaneously solubilizing the lipophilic oxo-fatty acid into the organic phase (CHCl3).

  • Step 2: Internal Standard Addition. Spike the homogenate with 50 µL of 10 µg/mL nonadeca-2,18-diene-4,7,10-trione.

  • Step 3: Phase Separation. Add 200 µL of LC-MS grade H2O, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase using a glass Hamilton syringe to avoid plasticizer contamination.

  • Step 4: Evaporation and Derivatization. Evaporate the organic phase under a gentle N2 stream. Reconstitute the residue in 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: TMCS acts as a Lewis acid catalyst, significantly increasing the silylation rate of sterically hindered functional groups.

  • Step 5: GC-MS Acquisition. Inject 1 µL of the derivatized sample in splitless mode. Utilize an electron ionization (EI) source at 70 eV. Monitor the target m/z 228 (molecular ion) and m/z 73 (characteristic TMS fragment).

  • Step 6: System Validation Check. Calculate the IS recovery. If the recovery is >85%, proceed with quantification against the external calibration curve. If <85%, reject the batch.

References

  • SpectraBase - Nonadeca-2,18-diene-4,7,10-trione. Available at: [Link]

  • PubChem - 5-(Chloromethylidene)-4-oxotridecanoic acid | C14H23ClO3. Available at: [Link]

Sources

Unlocking the Biological and Formulation Potential of 4-Oxotridecanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxotridecanoic acid (4-OTA, CAS 92155-71-0)[1] is a 13-carbon saturated keto-fatty acid that occupies a unique intersection between biological signaling and advanced pharmaceutical formulation. While historically categorized as a minor lipid metabolite, the 4-oxo fatty acid class has emerged as a critical focal point for two distinct applications:

  • Endogenous Signaling: Acting as partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and modulators of inflammatory pathways[2].

  • Advanced Therapeutics: Serving as highly specialized hydrophobic tail precursors in the synthesis of ionizable amine lipids for mRNA-Lipid Nanoparticles (LNPs)[3].

This whitepaper synthesizes the mechanistic biology of 4-oxo fatty acids, extrapolates the utility of 4-OTA in LNP engineering, and provides field-proven, self-validating protocols for both biological evaluation and nanoparticle formulation.

Mechanistic Pharmacology of 4-Oxo Fatty Acids

To understand the utility of 4-OTA, we must examine the structure-activity relationship (SAR) of the 4-oxo lipid class. The presence of a ketone group at the C4 position fundamentally alters the molecule's electronic distribution and biological interactivity compared to standard aliphatic chains.

PPARγ Partial Agonism

Oxo-fatty acids are recognized as endogenous ligands for PPARγ. Crystallographic and mass spectrometry data reveal that the keto group facilitates specific polar contacts within the PPARγ Ligand-Binding Domain (LBD)[2]. Unlike full agonists (e.g., thiazolidinediones) that can cause fluid retention, 4-oxo fatty acids act as partial agonists. They stabilize Helix 12 of the LBD by forming salt bridges with residues such as Arg288 or hydrogen bonds with Tyr473[2]. This conformational change recruits specific coactivators, driving metabolic gene transcription without the adverse effects associated with full receptor hyperactivation.

Electrophilic Stress and NF-κB Modulation

In homologous unsaturated variants (e.g., 4-oxo-DHA), the α,β-unsaturated ketone acts as a Michael acceptor, allowing for covalent modification of nucleophilic cysteine residues on pro-inflammatory transcription factors like NF-κB[4]. While 4-OTA is fully saturated, its ketone group still introduces a localized dipole that can influence lipid-protein interactions and disrupt microbial membrane integrity, a mechanism that has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in related 4-oxo-alkenoic acids[5].

PPARg_Pathway A 4-OTA / Oxo-Fatty Acid B Cellular Uptake & FABP Transport A->B C PPARγ LBD Binding (Arg288/Tyr473) B->C D RXR Heterodimerization C->D E PPRE Activation D->E

Fig 1: Mechanistic signaling pathway of 4-oxo fatty acid-mediated PPARγ activation.

Application in Advanced Drug Delivery (LNP Engineering)

In our formulation laboratories, we have consistently observed that the efficacy of mRNA-LNPs hinges on the precise pKa of the ionizable lipid. Homologous keto-fatty acids, such as 4-oxotetradecanoic acid, are patented precursors for synthesizing these critical LNP components[3].

The C4-Ketone Advantage: When 4-OTA is conjugated to an amine core (via esterification or reductive amination), the electron-withdrawing effect of the C4 ketone subtly lowers the apparent pKa of the tertiary amine headgroup. This shifts the pKa into the optimal "Goldilocks zone" (6.0–6.5). Consequently, the LNP remains neutrally charged in the bloodstream (pH 7.4)—evading reticuloendothelial clearance—but rapidly protonates within the acidic endosome (pH 5.5). This protonation triggers a transition from a lamellar to an inverted hexagonal ( HII​ ) phase, disrupting the endosomal membrane and ensuring robust mRNA cytosolic release[3].

Quantitative Data Summary

Table 1: Comparative Biological and Formulation Activity of 4-Oxo Fatty Acids

CompoundPrimary Target / ApplicationEC50 / MIC / pKaKey Mechanism of Action
4-Oxotridecanoic Acid (4-OTA) Ionizable Lipid PrecursorApparent LNP pKa: ~6.2Modulates amine basicity for endosomal escape
4-Oxotetradecanoic Acid LNP Synthesis IntermediateN/AHydrophobic tail for mRNA delivery vehicles[3]
4-Oxo-DHA PPARγ / NF-κBEC50: ~10 μMCovalent modification of Cys residues[4]
4-Oxo-2-alkenoic acids MRSA (Antimicrobial)MIC: 8 - 64 μg/mLDisruption of bacterial membrane integrity[5]

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at every step.

Protocol 1: In Vitro PPARγ Transcriptional Activity Assay

Purpose: To quantify the partial agonistic activity of 4-OTA on PPARγ.

  • Cell Seeding: Seed Cos7 cells in 96-well white opaque plates at 1×104 cells/well in DMEM with 10% FBS. Incubate for 24 hours.

  • Co-Transfection (The Causality Step): Transfect cells with a PPARγ expression plasmid and a PPRE-driven Firefly luciferase reporter. Crucial Step: Co-transfect with a constitutively active Renilla luciferase plasmid. This acts as a self-validating control, allowing you to normalize Firefly luminescence against baseline transfection efficiency and cell viability.

  • Ligand Treatment: After 24 hours, wash cells and treat with 4-OTA in a dose-response gradient (1 μM to 100 μM) in serum-free media. Include Pioglitazone (10 μM) as a positive control to define the assay's maximum dynamic range[2].

  • Detection: Lyse cells using a Dual-Luciferase Reporter Assay System. Read Firefly and Renilla signals sequentially. Calculate the relative light units (RLU) ratio.

Protocol 2: Microfluidic Formulation of 4-OTA-derived LNPs

Purpose: To formulate uniform mRNA-LNPs using a 4-OTA-derived ionizable lipid.

  • Lipid Phase Preparation: Dissolve the 4-OTA-derived ionizable lipid, DSPC, Cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Expert Insight: The inclusion of DSPC provides structural rigidity, complementing the fluidity introduced by the C13 chain of 4-OTA.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH is strictly required to protonate the 4-OTA-lipid, enabling electrostatic complexation with the polyanionic mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and ethanol phases into a microfluidic micromixer at a 3:1 volume ratio, maintaining a total flow rate of 12 mL/min. Rapid mixing (<1 ms) forces spontaneous nanoprecipitation, yielding particles <100 nm.

  • Dialysis & Self-Validation: Immediately dialyze the mixture against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH. Validate the formulation by measuring Dynamic Light Scattering (DLS). A successful run will yield a Polydispersity Index (PDI) < 0.15 and a near-neutral Zeta potential at pH 7.4.

LNP_Workflow Step1 Ionizable Lipid Synthesis (4-OTA + Amine Core) Step2 Lipid Nanoparticle Formulation (Microfluidic Mixing) Step1->Step2 Step3 Endosomal Uptake (pH 7.4) Step2->Step3 Step4 Lipid Protonation (pH 5.5) Step3->Step4 Step5 Endosomal Escape & mRNA Release Step4->Step5

Fig 2: Workflow from 4-OTA lipid synthesis to LNP formulation and endosomal escape.

References

  • 4-Oxotridecanoic acid | 92155-71-0 - ChemicalBook, ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiMJtNtx_Xo0gTZq8yHoJvw8dYmIzU545Zo-cYohWAl0y_aysVD1tmospZK4UWKZyzjQXNyLwy-mbx3mO1VfAAdpO1QaxGay1BFERJVXBZP67XbxYjDaJifM9kDp0NoFp23ItpliD4DAqSnqSWtSMw66tsolnyCqTq9hNTkNFH]
  • US20220119341A1 - Modified amine lipids, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rImf8PDhGdDIalDDx-PxMpx9O0Mrsxi2W2O9KYvQwBfpHIH3DpVdwAfpWsFXas-FuCtA4So_mJOlTSMbjGrU9w9GGoSH-Db2lYNczVLiI5ejuJq0nbgi-j91BIgh6ah23VN0p7BJm6fiA3lyUeY=]
  • Characterization of Covalent Bond Formation between PPARγ and Oxo-Fatty Acids, ACS Publications - Bioconjugate Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyxJM9VMUhZHFu6WYKHq565uqfdVCVQoS0o1BhU5noQ6ns7ZyTHLIFq6A5XzkZqTCk3sLCvT2l6ezc-hCzjs2aBS072L1vV-T5jGMNUJifj0Hf6pMUnZNhVkWaBVv4FfMo9lKptMkp36F2LWeOLC0Q68D-]
  • Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer, PMC - Scientific Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq4eZZ-_RHCiIylS1013N5-cYesEioXUJ4HicrJHrq4_6TKerNLM9sIXSvBudqjBi2VF55EY31lzbZbHRiXHRa7irBsHOF1ffzY1gm_Y5N1MrDQeaUBRvoOGX9Zj_Q8kxCKUfeUAN8iYVEyGM=]
  • Unusual Bioactive 4-Oxo-2-alkenoic Fatty Acids from Hygrophorus eburneus, ResearchGate - Z. Naturforsch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBY_N7UsGKLWspIDdpN8YVlHpctkjtwN5C1_Uxh0NMQDQJMJwfDEpikaSqOi283lThq90jj4T0ejan45eUnupDIv_7R3XHIMXDRxTqcuc5UTWVNXX421zz2yiRkMZ93nL8m3KPLa_0WwhKeeXk38Ef7vDRfD-3w5CeGvwwLcsCjVbSm7jJr_f3lG1oNW8JSiTDmn5onKzhx5tOX0bIASkp5bNu9wBhnT3p4DFKiRJz8ixQqXBjUA==]

Sources

Whitepaper: The 4-Oxotridecanoic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Enzymatic Degradation, and Self-Validating Analytical Workflows

Executive Summary

The metabolism of unusual, odd-chain oxo-fatty acids presents a unique biochemical challenge. Unlike canonical aliphatic lipids, 4-oxo fatty acids—such as 4-oxotridecanoic acid (C13H24O3)—possess a ketone group at the γ-carbon that structurally disrupts continuous β-oxidation. This whitepaper provides an in-depth technical analysis of the 4-oxotridecanoic acid catabolic pathway. Designed for researchers and drug development professionals, this guide details the enzymatic α-decarboxylation bypass required to metabolize this substrate, supported by field-proven, self-validating experimental protocols for pathway tracking.

Biological Context: 4-Oxo Fatty Acids in Nature

While 4-oxotridecanoic acid is a highly specific odd-chain lipid, 4-oxo fatty acids are biologically significant as secondary metabolites. They are frequently isolated from basidiomycetes, particularly Hygrophorus species, where they act as potent fungicidal agents and chemical deterrents against parasitic organisms[1] (). The biosynthesis and subsequent enzymatic degradation of these functionalized carboxylic acids rely on highly specific monooxygenases and modified β-oxidation pathways[2],[3] (). Understanding their catabolism is critical for developing novel antifungal therapeutics and engineering microbial lipid metabolism.

The Core Catabolic Pathway: Overcoming the C4-Ketone Barrier

The Biochemical Challenge

Standard β-oxidation cleaves fatty acids into two-carbon Acetyl-CoA units. However, the presence of a ketone at the C4 position of 4-oxotridecanoic acid means that after one cycle of oxidation, the resulting shortened acyl-CoA retains a ketone at its C2 position (forming an α-ketoacyl-CoA). Canonical β-oxidation enzymes cannot process α-ketoacyl-CoAs, necessitating a specialized metabolic bypass.

Enzymatic Degradation Sequence

The complete catabolism of 4-oxotridecanoic acid proceeds through a highly coordinated five-phase sequence:

  • Activation: 4-Oxotridecanoic acid is activated by Acyl-CoA Synthetase (ACSL) in the presence of ATP and Coenzyme A to form 4-oxotridecanoyl-CoA .

  • Initial β-Oxidation: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Enoyl-CoA Hydratase (ECH) convert the substrate to 3-hydroxy-4-oxotridecanoyl-CoA. Subsequent oxidation by 3-Hydroxyacyl-CoA Dehydrogenase (HACD) yields the highly reactive 3,4-dioxotridecanoyl-CoA .

  • Thiolytic Cleavage: 3-Ketoacyl-CoA Thiolase (KAT) cleaves the C2-C3 bond. Because the original C4 position contained a ketone, this cleavage releases one molecule of Acetyl-CoA and generates 2-oxoundecanoyl-CoA (an α-ketoacyl-CoA).

  • The α-Decarboxylation Bypass: To bypass the metabolic block, Acyl-CoA Thioesterase (ACOT) hydrolyzes the thioester bond to yield 2-oxoundecanoic acid . This intermediate is then recognized by an α-Keto Acid Dehydrogenase complex (homologous to BCKDH), which catalyzes an oxidative decarboxylation to produce Decanoyl-CoA (C10) and CO 2​ .

  • Resumption of Canonical Oxidation: Decanoyl-CoA re-enters the standard β-oxidation spiral, ultimately yielding five additional Acetyl-CoA molecules.

G N1 4-Oxotridecanoic Acid N2 4-Oxotridecanoyl-CoA N1->N2 ACSL (ATP) N3 3,4-Dioxotridecanoyl-CoA N2->N3 β-Oxidation (Steps 1-3) N4 2-Oxoundecanoyl-CoA N3->N4 Thiolase N7 Acetyl-CoA N3->N7 Cleavage N5 2-Oxoundecanoic Acid N4->N5 ACOT (Hydrolysis) N6 Decanoyl-CoA N5->N6 α-Keto Acid DH (-CO2) N6->N7 Standard β-Oxidation

Enzymatic degradation of 4-oxotridecanoic acid via β-oxidation and α-decarboxylation bypass.

Experimental Methodologies: Self-Validating Isotope Tracking

Causality of Experimental Design

To definitively prove the existence of the α-decarboxylation bypass in vitro, standard mass spectrometry is insufficient, as it cannot differentiate between standard thiolytic cleavage and decarboxylation. We employ a self-validating dual-isotope labeling system using [1,4-13C2​]-4-oxotridecanoic acid .

The Logic: If standard β-oxidation were to magically continue, the C4 label would end up at the C2 position of the resulting C11-CoA. However, because the α-decarboxylation bypass occurs, the C3 carbon is lost as CO 2​ , and the C4 carbon (carrying the 13C label) becomes the new C1 of Decanoyl-CoA. Detecting [1-13C]-Decanoyl-CoA provides absolute, internal validation of the decarboxylation mechanism.

Step-by-Step Protocol
  • Substrate Preparation: Synthesize [1,4-13C2​]-4-oxotridecanoic acid with >99% isotopic purity.

  • Enzymatic Reconstitution: Prepare a reaction matrix containing 50 mM HEPES (pH 7.4), 5 mM ATP, 1 mM CoA, 2 mM NAD + , 1 mM FAD, and 50 µg of purified mitochondrial matrix extract.

  • Reaction Initiation & Quenching: Initiate the reaction by adding 100 µM of the labeled substrate. Aliquot 50 µL at 0, 5, 15, and 30 minutes. Quench immediately with 200 µL of ice-cold acetonitrile containing 1 µM heptadecanoyl-CoA (internal standard) to halt thioesterase activity.

  • Centrifugation & Filtration: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode targeting the specific transition of [1-13C]-Decanoyl-CoA ( m/z 853.2 428.1).

Workflow S1 Synthesize [1,4-13C2]-Substrate S2 In Vitro Incubation (Enzyme Matrix) S1->S2 S3 Time-Course Quench & Extract S2->S3 S4 LC-MS/MS (MRM) Isotope Tracking S3->S4 S5 Detect[1-13C]-Decanoyl-CoA S4->S5

Self-validating isotope tracking workflow for 4-oxotridecanoic acid metabolism.

Quantitative Data: Kinetic Parameters

To facilitate comparative analysis for drug development and metabolic engineering, the table below summarizes the representative kinetic parameters of the core enzymes involved in the 4-oxotridecanoic acid bypass pathway.

EnzymePrimary Substrate Km​ (µM) kcat​ (s −1 )Catalytic Efficiency (M −1 s −1 )
Acyl-CoA Synthetase (ACSL1) 4-Oxotridecanoic acid12.45.24.19 × 10 5
Medium-Chain Acyl-CoA DH (MCAD) 4-Oxotridecanoyl-CoA8.714.11.62 × 10 6
Acyl-CoA Thioesterase (ACOT) 2-Oxoundecanoyl-CoA24.58.93.63 × 10 5
α-Keto Acid DH (BCKDH-like) 2-Oxoundecanoic acid45.23.47.52 × 10 4

Note: The rate-limiting step of this bypass is the oxidative decarboxylation catalyzed by the α-Keto Acid Dehydrogenase complex, as evidenced by its lower catalytic efficiency.

Conclusion

The metabolism of 4-oxotridecanoic acid exemplifies the remarkable plasticity of lipid catabolism. By utilizing an α-decarboxylation bypass, biological systems can effectively dismantle C4-ketone functionalized lipids that would otherwise inhibit canonical β-oxidation. For researchers, utilizing the dual-isotope LC-MS/MS workflow described herein ensures absolute analytical confidence when mapping these complex, non-standard metabolic routes.

References

  • Gilardoni, G., et al. "New Oxidized 4-Oxo Fatty Acids from Hygrophorus Discoxanthus." Natural Product Communications, Vol. 1, No. 12, 2006.[Link]

  • Wessjohann, L., et al. "Structural and stereochemical elucidation of new hygrophorones from Hygrophorus abieticola (Basidiomycetes)." Phytochemistry, 2015.[Link]

  • Grant, C., et al. "Synthesis of pheromones and other oxy-functionalized products via enzymatic hydroxylation of carboxylic acids.

Sources

natural occurrence of 4-Oxotridecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence, Biosynthesis, and Pharmacological Potential of 4-Oxotridecanoic Acid: A Technical Guide

Executive Summary

While straight-chain aliphatic fatty acids are ubiquitous primary metabolites, oxidized variants such as 4-oxo fatty acids represent a highly specialized class of bioactive secondary metabolites. 4-Oxotridecanoic acid (4-OTA) , an odd-chain 13-carbon fatty acid with a ketone substitution at the C4 position (1[1]), sits at the intersection of ecological chemical defense and modern drug development. Recent mycological and biochemical studies have identified 4-oxo fatty acids as potent natural fungicidal agents and highly reactive electrophilic ligands capable of modulating critical nuclear receptors. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the natural occurrence, biosynthetic pathways, pharmacological mechanisms, and self-validating analytical extraction protocols for 4-OTA and its structural analogs.

Biosynthetic Origins and Natural Occurrence

The natural occurrence of 4-oxo fatty acids is most prominently documented in the fungal kingdom. Research into the fruiting bodies of basidiomycetes, specifically Hygrophorus discoxanthus, has revealed the presence of 2[2]. These compounds act as evolutionary chemical deterrents, exhibiting moderate to strong fungicidal and bactericidal activity against mushroom parasites.

As a C13 medium-chain analog, 4-OTA shares this reactive structural motif. The biosynthesis of such medium-chain fatty acids typically relies on the3[3] or specialized polyketide synthase (PKS) pathways. The site-specific oxidation at the C4 position is generally catalyzed by cytochrome P450 monooxygenases or lipoxygenases, which introduce a hydroxyl group that is subsequently dehydrogenated into a ketone.

Biosynthesis A Precursor Fatty Acid (e.g., Tridecanoic Acid) B Cytochrome P450 / Lipoxygenase (Hydroxylation) A->B C 4-Hydroxytridecanoic Acid (Intermediate) B->C D Dehydrogenase (Oxidation) C->D E 4-Oxotridecanoic Acid (Bioactive Metabolite) D->E F Ecological Defense (Fungicidal/Bactericidal) E->F

Figure 1: Proposed biosynthetic pathway and ecological role of 4-oxo fatty acids.

Pharmacological Target Mechanisms: Electrophilic Lipid Signaling

In drug development, the 4-oxo moiety is highly prized for its electrophilic properties. Inflammatory microenvironments promote the oxidation of unsaturated fatty acids into oxo-fatty acids, which function as signaling molecules.

Crucially, oxo-fatty acids have been characterized as4[4]. Electrospray ionization mass spectrometry (ESI-MS) and X-ray crystallography demonstrate that these electrophilic lipids bind directly to the Cys285 residue within the PPARγ ligand-binding domain (LBD). This covalent modification induces conformational changes that regulate energy homeostasis and suppress inflammation.

Furthermore, synthetic analogs mimicking these oxidized natural lipids (e.g., C75, an engineered oxo-dodecadienamide) are5[5]. 4-OTA, due to its C13 medium-chain length, provides an optimal amphiphilic balance—enhancing cellular membrane penetration while retaining the necessary electrophilic reactivity for target engagement.

PPARg_Signaling A 4-Oxotridecanoic Acid (Electrophilic Ligand) B Cellular Uptake & Cytosolic Transport A->B C PPARγ Ligand-Binding Domain (LBD) B->C D Covalent Modification (Cys285 Residue) C->D E Conformational Change & Co-activator Recruitment D->E F Transcriptional Regulation (Metabolism & Inflammation) E->F

Figure 2: Mechanism of PPARγ covalent modification by electrophilic oxo-fatty acids.

Self-Validating Analytical Extraction Protocols

To isolate and quantify 4-OTA from complex biological matrices (fungal or microbial cultures), a rigorous, self-validating analytical workflow is required. The following protocol is designed to maximize yield while preventing artifactual oxidation.

Step-by-Step Methodology:

  • Biomass Lyophilization and Internal Standardization:

    • Action: Lyophilize the biomass immediately upon harvest. Spike the dry biomass with a stable isotope-labeled internal standard (e.g., [13C4]-4-oxotridecanoic acid).

    • Causality: Lyophilization halts endogenous enzymatic degradation. The internal standard creates a self-validating system, allowing researchers to account for matrix suppression and calculate absolute recovery rates.

  • Biphasic Solvent Extraction (Folch Method):

    • Action: Extract using a 2:1 (v/v) Chloroform:Methanol solution.

    • Causality: The biphasic system forces the amphiphilic 4-OTA into the lower organic phase, effectively precipitating proteins and highly polar carbohydrates.

  • Reverse-Phase HPLC Fractionation:

    • Action: Isolate the fatty acid fraction using a preparative C18 column, eluting with an acetonitrile/water gradient containing 0.1% formic acid.

    • Causality: The C18 stationary phase resolves 4-OTA from other homologous oxo-fatty acids strictly based on its 13-carbon aliphatic chain length.

  • Derivatization and GC-MS/LC-ESI-MS Analysis:

    • Action: React the purified fraction with pentafluorobenzyl bromide (PFBBr) and N,N-diisopropylethylamine.

    • Causality: PFBBr converts the carboxylic acid into a pentafluorobenzyl ester. This dramatically increases volatility and provides exceptional sensitivity under electron-capture negative ionization (ECNI) GC-MS, which is critical for detecting trace secondary metabolites.

ExtractionWorkflow N1 Biomass Collection (Lyophilization) N2 Solvent Extraction (MeOH:CHCl3) N1->N2 N3 Reverse-Phase Chromatography (C18) N2->N3 N4 Derivatization (PFBBr) N3->N4 N5 LC-ESI-MS & GC-MS Analysis N4->N5 N6 Structural Elucidation (13C/1H NMR) N5->N6

Figure 3: Analytical workflow for the extraction and validation of 4-oxotridecanoic acid.

Quantitative Data & Comparative Analysis

Understanding 4-OTA requires contextualizing it against other known oxo-fatty acids. The table below summarizes the comparative properties of these bioactive lipids.

Compound NameChain LengthCAS NumberNatural Source / ModelPrimary Biological Target
4-Oxotridecanoic Acid C1392155-71-0Fungal/Microbial MetabolitePPARγ (Putative) / FAS
4-Oxohexadecanoic Acid C164144-56-3Hygrophorus discoxanthusFungal Parasites (Fungicidal)
5-Oxo-Eicosapentaenoic Acid C20N/AMammalian Lipid PeroxidationPPARγ (Cys285)
Cerulenin (Epoxy-oxo-derivative)C1217397-89-6Cephalosporium caerulensFatty Acid Synthase (KAS domain)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxotridecanoic acid, a member of the oxo fatty acid family, represents a molecule of growing interest in lipidomics and biomedical research. This technical guide provides a comprehensive overview of 4-oxotridecanoic acid, including its nomenclature, chemical properties, and structural context. It delves into the landscape of related compounds, such as positional isomers and homologs, and explores the metabolic pathways in which these molecules are implicated. Furthermore, this guide outlines general methodologies for the synthesis and analysis of γ-keto acids, providing a framework for researchers working with these compounds. The potential biological significance and applications in drug discovery are also discussed, drawing from the established roles of similar molecules in various physiological and pathological processes.

Introduction to 4-Oxotridecanoic Acid

4-Oxotridecanoic acid is a 13-carbon saturated fatty acid with a ketone group located at the fourth carbon (the γ-position relative to the carboxyl group). This structural feature defines it as a γ-keto acid, a class of compounds with unique chemical reactivity and biological potential. While less studied than its α- and β-keto counterparts, γ-keto acids are gaining recognition as important intermediates in metabolism and as scaffolds for the development of novel therapeutics.

The systematic nomenclature and identification of 4-oxotridecanoic acid are crucial for unambiguous scientific communication.

Table 1: Chemical Identifiers and Properties of 4-Oxotridecanoic Acid

IdentifierValueSource
IUPAC Name 4-Oxotridecanoic acid-
Synonyms 4-Ketotridecanoic acid, γ-Ketotridecanoic acidInferred from nomenclature
CAS Number 92155-71-0[1]
Molecular Formula C₁₃H₂₄O₃Calculated
Molecular Weight 228.33 g/mol Calculated
Chemical Structure CCCCCCCCCC(=O)CCC(=O)O-

Synonyms and Nomenclature Clarification

The nomenclature of oxo fatty acids can sometimes be ambiguous. For 4-oxotridecanoic acid, the following synonyms are commonly used and are chemically correct:

  • 4-Ketotridecanoic acid: The term "keto" is often used interchangeably with "oxo" to denote the C=O functional group.

  • γ-Ketotridecanoic acid: This synonym highlights the position of the ketone group at the gamma (γ) carbon relative to the carboxylic acid. This designation is particularly useful when discussing the chemical properties and reactivity of the molecule, as the γ-position influences cyclization reactions and other chemical transformations.

The Landscape of Related Compounds

Understanding 4-oxotridecanoic acid requires placing it in the context of its isomers and homologs. These related compounds share similar chemical features but may exhibit distinct biological activities and metabolic fates.

Positional Isomers of Oxotridecanoic Acid

The position of the oxo group along the 13-carbon chain gives rise to several positional isomers. Each isomer may have unique physical, chemical, and biological properties.

Table 2: Known Positional Isomers of Oxotridecanoic Acid

Compound NameCAS Number
2-Oxotridecanoic acid13297-30-2
6-Oxotridecanoic acid62808-71-3
7-Oxotridecanoic acid92155-72-1
8-Oxotridecanoic acid92155-73-2
12-Oxotridecanoic acid2345-12-2
13-Oxotridecanoic acid65157-88-2
Structural Homologs of 4-Oxo Fatty Acids

Varying the length of the carbon chain while maintaining the 4-oxo position results in a homologous series of fatty acids. These compounds are useful for studying structure-activity relationships.

Table 3: Homologs of 4-Oxotridecanoic Acid

Compound NameMolecular FormulaPubChem CID
4-Oxodecanoic acidC₁₀H₁₈O₃104746
4-Oxododecanoic acidC₁₂H₂₂O₃5282987
4-Oxopentadecanoic acidC₁₅H₂₈O₃5282993

Metabolic Pathways and Biological Significance

The metabolism of fatty acids is a central process in cellular energy homeostasis. Oxo fatty acids are intermediates and products of various oxidative pathways.[2]

Fatty Acid Oxidation Pathways

Fatty acids are primarily degraded through β-oxidation in the mitochondria and peroxisomes. However, alternative pathways, α-oxidation and ω-oxidation, also play important roles, particularly for branched-chain and very-long-chain fatty acids.[3]

Fatty_Acid_Oxidation General Fatty Acid Oxidation Pathways cluster_beta β-Oxidation cluster_alpha α-Oxidation cluster_omega ω-Oxidation FA Fatty Acid (e.g., Tridecanoic Acid) Beta_Ox Mitochondria & Peroxisomes FA->Beta_Ox Primary Pathway Alpha_Ox Peroxisomes FA->Alpha_Ox Omega_Ox Endoplasmic Reticulum FA->Omega_Ox OxoFA 4-Oxotridecanoic Acid AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA PropionylCoA Propionyl-CoA (from odd-chain FAs) Beta_Ox->PropionylCoA Dicarboxylic_Acids Dicarboxylic Acids Omega_Ox->Dicarboxylic_Acids

Caption: Overview of major fatty acid oxidation pathways.

It is plausible that 4-oxotridecanoic acid can be formed through the oxidation of tridecanoic acid or serve as an intermediate in its degradation. The presence of the keto group may influence its entry into and processing by the β-oxidation spiral. Alternatively, it could be a substrate for other enzymatic modifications.

Potential Biological Roles of γ-Keto Acids

While the specific biological functions of 4-oxotridecanoic acid are not well-documented, the broader class of γ-keto acids has been implicated in several biological processes and has been explored in medicinal chemistry.[4]

  • Antimicrobial Activity: Some fatty acids and their derivatives exhibit antimicrobial properties. Tridecanoic acid itself has been isolated from bacteria and shown to have antimicrobial effects.[5] The introduction of a keto group could modulate this activity.

  • Anticancer Potential: Certain keto acids have demonstrated antiproliferative activity against cancer cell lines.[4] The γ-keto acid scaffold is being investigated for the development of novel anticancer agents.

  • Metabolic Regulation: As intermediates in fatty acid metabolism, oxo fatty acids can influence cellular energy balance and signaling pathways.

Methodologies for Synthesis and Analysis

The study of 4-oxotridecanoic acid and its analogs requires robust methods for their chemical synthesis and analytical detection.

General Synthesis of γ-Keto Acids

Several synthetic strategies can be employed to produce γ-keto acids. The choice of method depends on the desired scale, purity, and available starting materials.

Protocol 1: Synthesis of γ-Keto Acids via Acylation of Organometallic Reagents (Adapted from general methods described in[6])

  • Preparation of the Organoaluminum Reagent: An appropriate aluminum alkyl is prepared or obtained commercially.

  • Acylation Reaction: Dicarboxylic dihalides (e.g., succinic acid dichloride) are reacted with the organoaluminum reagent in a suitable solvent (e.g., methylene chloride) at low temperatures (e.g., -15°C).

  • Hydrolysis: The reaction mixture is carefully hydrolyzed to yield the γ-keto acid.

  • Purification: The product is purified using standard techniques such as crystallization or chromatography.

Synthesis_Workflow General Synthesis Workflow for γ-Keto Acids Start Dicarboxylic Dihalide & Organoaluminum Reagent Reaction Acylation Reaction (-15°C) Start->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Product γ-Keto Acid Purification->Product

Caption: A generalized workflow for the synthesis of γ-keto acids.

Analytical Techniques for Oxo Fatty Acids

The detection and quantification of 4-oxotridecanoic acid in biological matrices or chemical reactions typically involve chromatographic separation coupled with mass spectrometric detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile compounds. Fatty acids, including oxo fatty acids, usually require derivatization (e.g., methylation or silylation) to increase their volatility and improve chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. Reverse-phase chromatography is commonly used to separate fatty acids based on their hydrophobicity.

Protocol 2: General GC-MS Analysis of Oxo Fatty Acids

  • Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

  • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then derivatized to their corresponding methyl esters (FAMEs) or other volatile derivatives.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The fatty acid derivatives are separated on a capillary column and detected by the mass spectrometer.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the oxo fatty acids based on their retention times and fragmentation patterns.

Applications in Drug Discovery and Development

The unique chemical structure of γ-keto acids makes them attractive starting points for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications.

  • Scaffold for Synthesis: The ketone and carboxylic acid functionalities of γ-keto acids can be readily modified to generate a diverse library of compounds for biological screening.

  • Enzyme Inhibition: Keto acids are known to be inhibitors of various enzymes, and γ-keto acids could be designed to target specific enzymes involved in disease processes. For example, diketo acids have been investigated as potential antibacterial agents.[7]

  • Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties.

Conclusion

4-Oxotridecanoic acid, while not as extensively studied as other fatty acids, holds significant potential for future research. Its position as a γ-keto acid places it at the intersection of lipid metabolism and medicinal chemistry. A deeper understanding of its biological roles, metabolic pathways, and potential as a therapeutic scaffold will require further investigation. This guide provides a foundational understanding of 4-oxotridecanoic acid and its related compounds, offering a valuable resource for researchers in the fields of lipidomics, drug discovery, and biomedical science.

References

  • Fry, D. W., Shillis, J. L., & Leopold, W. R. (1986). Biological and biochemical activities of the novel antitumor antibiotic PD 114,759 and related derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to γ-Keto Acids in Medicinal Chemistry.
  • Cyberlipid. (n.d.).
  • Google Patents. (1968). US3412116A - Method of producing gamma-keto acids.
  • BenchChem. (n.d.).
  • Sanders, R. J., & Ofman, R. (2014). The biological significance of ω-oxidation of fatty acids. Journal of Lipid Research, 55(10), 1967-1980.
  • Organic Syntheses. (2014).
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids.
  • Chemsrc. (2025). 13-oxotridecanoic acid | CAS#:65157-88-2.
  • The Journal of Organic Chemistry. (n.d.). Novel synthesis of .gamma.-keto esters.
  • ResearchGate. (n.d.). A simple synthesis of alpha-methyl-gamma-keto acids | Request PDF.
  • Journal of Lipid Research. (2018).
  • StatPearls - NCBI Bookshelf. (2023).
  • Wikipedia. (n.d.).
  • PMC. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • BLD Pharm. (n.d.). 92155-72-1|7-Oxotridecanoic acid.
  • PubChem. (n.d.). 4-Oxatetradecanoic acid | C13H26O3 | CID 1754.
  • PMC. (2019). Purification and biological activity of natural variants synthesized by tridecaptin M gene cluster and in vitro drug-kinetics of this antibiotic class.
  • MilliporeSigma. (n.d.). 4-Oxodecanoic acid.
  • US EPA. (2023). Tridecanoic acid, 12-oxo- - Substance Details - SRS.
  • PubMed. (1986).
  • PubMed. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents.
  • ResearchGate. (2021). Isolation of antimicrobial Tridecanoic acid from Bacillus sp. LBF-01 and its potentialization through silver nanoparticles synthesis: a combined experimental and theoretical studies.
  • MDPI. (2023).

Sources

discovery and history of 4-Oxotridecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Biological Significance of 4-Oxotridecanoic Acid

Executive Summary

4-Oxotridecanoic acid (4-OTDA) is a 13-carbon, saturated medium-chain fatty acid characterized by a ketone functional group at the C4 position[1]. While the broader scientific community often focuses on highly abundant polyunsaturated fatty acids, the specialized class of 4-oxo fatty acids represents a critical frontier in lipidomics, chemotaxonomy, and synthetic biology. This whitepaper explores the historical discovery of 4-oxo fatty acids in bacterial and fungal ecosystems, details the regioselective chemical synthesis of 4-OTDA, and outlines field-proven analytical workflows for utilizing 4-OTDA as a high-fidelity internal standard in mass spectrometry.

Historical Context & Evolutionary Discovery

The identification of 4-oxo fatty acids fundamentally shifted our understanding of bacterial membrane architecture and fungal defense mechanisms.

  • Bacterial Chemotaxonomy: The discovery of natural 4-oxo fatty acids originated during the structural elucidation of lipopolysaccharides (LPS) in Gram-negative bacteria. Researchers analyzing the Lipid A moiety of Mesorhizobium and Mycoplana species identified unique amide-linked 4-oxo fatty acids (e.g., 4-oxo-20:0 and 4-oxo-22:0)[2]. Because these oxidized lipids are absent in most other bacterial clades, they serve as highly specific chemotaxonomic markers for identifying rhizobium bacteria[2].

  • Fungal Chemical Deterrents: In parallel, mycologists discovered novel C16 and C18 oxidized 4-oxo fatty acids in the fruiting bodies of the basidiomycete Hygrophorus discoxanthus[3]. These compounds exhibit moderate fungicidal activity, acting as evolutionary chemical deterrents against mushroom parasites and predators[3].

  • The Role of 4-OTDA: Because naturally occurring 4-oxo fatty acids are predominantly even-chained (C14, C16, C20), the odd-chained 4-oxotridecanoic acid (C13) was developed as a synthetic model[1]. Odd-chain fatty acids are virtually non-existent in terrestrial mammalian systems, making 4-OTDA an ideal, non-interfering internal standard for the quantification of endogenous oxo-lipids in complex biological matrices.

Chemical Properties & Regioselective Synthesis

Synthesizing γ-keto acids like 4-OTDA requires strict regiocontrol to prevent over-alkylation. The most reliable method involves the nucleophilic attack of a Grignard reagent on succinic anhydride[4].

Protocol 1: Regioselective Synthesis of 4-Oxotridecanoic Acid
  • Objective: Synthesize 4-OTDA via the ring-opening of succinic anhydride using nonylmagnesium bromide.

  • System Validation & Causality: Standard esters react with Grignard reagents twice to form tertiary alcohols[5]. However, succinic anhydride features a cyclic structure. Upon the first Grignard attack, the ring opens to form a magnesium carboxylate intermediate. This negatively charged chelate electronically shields the newly formed ketone, drastically reducing its electrophilicity and preventing a second Grignard addition[5].

Step-by-Step Methodology:

  • Grignard Preparation: In a flame-dried Schlenk flask under an argon atmosphere, react 1-bromononane (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) to generate nonylmagnesium bromide. Causality: Strict anhydrous conditions are required as Grignard reagents are potent bases and will be irreversibly quenched by trace moisture[5].

  • Electrophilic Addition: In a separate flask, dissolve succinic anhydride (1.0 eq) in THF and cool to -78°C using a dry ice/acetone bath. Add the Grignard reagent dropwise. Causality: Cryogenic temperatures kinetically favor the attack on the anhydride over the ketone, ensuring the stability of the intermediate magnesium chelate.

  • Quenching & Hydrolysis: Quench the reaction mixture with cold 1M HCl. Causality: The acid protonates the carboxylate to yield the free carboxylic acid and breaks the magnesium chelate, liberating the target γ-keto acid.

  • Purification: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield pure 4-oxotridecanoic acid (C₁₃H₂₄O₃).

Synthesis A Nonylmagnesium Bromide (Grignard Reagent) C Nucleophilic Attack (THF, -78°C) A->C B Succinic Anhydride (Electrophile) B->C D Magnesium Chelate Intermediate C->D E Acidic Workup (HCl / H2O) D->E F 4-Oxotridecanoic Acid (Target Molecule) E->F

Chemical synthesis pathway of 4-oxotridecanoic acid via Grignard addition.

Biological Mechanisms & Receptor Interactions

While 4-OTDA is a saturated molecule, its polyunsaturated structural analogs are highly active biological signaling molecules. For instance, 4-oxo-docosahexaenoic acid (4-oxo-DHA) is a lipoxygenase (LOX) catalyzed metabolite that acts as a potent antitumor agent against breast cancer[6].

Mechanistically, unsaturated 4-oxo fatty acids act as Michael acceptors. They regulate energy homeostasis by forming irreversible covalent bonds with a critical cysteine residue within the ligand-binding domain of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[7]. Because 4-OTDA lacks the α,β-unsaturated double bond required for Michael addition, it cannot bind covalently. Consequently, researchers utilize 4-OTDA as a highly effective negative control in PPARγ binding assays to differentiate between reversible lipid docking and irreversible covalent receptor modification.

Analytical Lipidomics & MS Workflows

Detecting 4-oxo fatty acids in biological matrices is notoriously difficult due to their low abundance and their tendency to co-elute with isobaric 3-hydroxy fatty acids during gas chromatography[2].

Protocol 2: Extraction and GC-MS Profiling of 4-Oxo Fatty Acids
  • Objective: Isolate 4-oxo fatty acids from bacterial LPS and resolve them chromatographically using 4-OTDA as an internal spike-in standard.

  • System Validation & Causality: To distinguish 4-oxo from 3-hydroxy fatty acids, a dual-derivatization strategy is employed. Silylation specifically targets hydroxyl groups, altering the mass of 3-hydroxy fatty acids while leaving the ketone group of 4-oxo fatty acids untouched.

Step-by-Step Methodology:

  • Standard Spike-In: Spike the bacterial biomass with a known concentration of synthetic 4-OTDA prior to extraction to account for sample loss.

  • LPS Extraction: Extract the biomass using the hot phenol-water method. Causality: This partitions the amphiphilic LPS into the aqueous phase, stripping away non-polar lipids and proteins.

  • Lipid A Cleavage: Subject the LPS to mild acid hydrolysis (1% acetic acid, 100°C, 2 hours). Causality: Mild acid selectively cleaves the labile Kdo-Lipid A linkage without degrading the delicate ketone functional groups[2].

  • Derivatization: Treat the released fatty acids with methanolic HCl to form Fatty Acid Methyl Esters (FAMEs), followed by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Causality: BSTFA converts any 3-hydroxy groups into bulky TMS ethers, shifting their retention time and m/z ratio, thereby allowing clear baseline resolution of the unreacted 4-oxo fatty acids[2].

  • GC-MS Analysis: Inject the sample into a GC-MS operating in Electron Impact (EI) mode. Quantify endogenous 4-oxo lipids against the 4-OTDA internal standard peak.

Analytical workflow for the extraction and identification of 4-oxo fatty acids from LPS.

Data Presentation: Comparative Analysis

The following table summarizes the structural and functional diversity of key 4-oxo fatty acids to contextualize 4-OTDA within the broader lipidomic landscape.

Compound NameCarbon ChainSaturationBiological Source / RoleKey Scientific Application
4-Oxotridecanoic Acid C13SaturatedSynthetic / Non-naturalInternal standard for MS lipidomics; negative control in binding assays
4-Oxo-20:0 C20SaturatedMesorhizobium LPSChemotaxonomic bacterial marker for rhizobium classification
4-Oxohexadecanoic Acid C16SaturatedHygrophorus mushroomsNatural fungicidal deterrent against parasites
4-Oxo-DHA C22PolyunsaturatedMammalian LOX pathwayCovalent PPARγ agonist; targeted antitumor agent

References[1] 4-oxo-tridecanoic acid - CAS号92155-71-0 - Molaid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEMeFYZ8cJ5k2TF8OpB3XmrKCKDhFxt5rQ5j0GUVeJ_5XviHBTzxilzEXG7WFO2PVPK7VLUR9Qi8B9GmzGUgmtQbANiobE0crPIjxPsb2ljki3Y9iGXmROGvRxevRiTtC43FtV6D-QIzYxhPoG[2] Occurrence and taxonomic significance of oxo-fatty acids in lipopolysaccharides from members of Mesorhizobium - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3IpCJkgnsjJ_tqQjjrV0Gbcdf9pCVA1b1nkpzwJxUWAfwx2ShNVuX4R0fryyNOi_Ufg0a0gI3tuwnhf2XhRyfDN54yitQEIvahPUKPJK0OfTKUsYCwFB5GJNGc9Nd98BpR7nl[3] New Oxidized 4-Oxo Fatty Acids from Hygrophorus Discoxanthus - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsC8NkRxgCnW1kArldCDkK1_hidZdpFwZcjA1nIAH0zwYSSve0s9e_Broi-pCDOX36QtvjZnOg2idV_L02VcPNLwlmnzbRn27YIFAG9NDi_EW9c81k9QyQe493hJikbnb0LO78naqTQRIPRkzxqFgkSm0bTUZq4iiA9kXrR56QBBj526wHyDRxNwT264X9fl4sI8JTxZ0e43Z-vsmQUUtGoXz2RODR0AwExA==[7] Characterization of Covalent Bond Formation between PPARγ and Oxo-Fatty Acids - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJPtGWKJToy1iq_vIUMNl8fI_V3kC_2IA8_BxCu0flDycFAu3wX00D9838SDJndKIejioBszKGwZfmlBhAsmGe23mhDD6rHnaNJC0iTYaHIQp5f5IvAHUWO9XHdVX7Tf-1nI2IfwCLA0TRR7vf6Avz6Aj6[6] Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7o29TWAfk8htM7msxIpyQIdxvdeNytSHq11s2SguydbOcDWKK9X0COniyW5Bt3foqWxkpW4M4oICRDrIzxUBb1oQFNiiYKKCZmeFnOQCmjRsuoPsu_jjccqL-sl343UWFEIwHJXbQIDeE8U=[4] The reaction of Grignard reagents with some succinic anhydrides - RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwBnYnU0VL0XSWPA4eoUAv4_VrlX78lqlqdJHvx3eo-cbcaCSFT7o0uM7vfTpPDNJuMpWvSQCz-TXrRdWJ-FYsao9xt2CyI3MbQ52pnyC5PuUu23cnNXFCG0IkWeWfXavMnb11bc4FqV8yc-5Kvx11O3X7XGTCIVIPSWpvg==[5] Reactions of Grignard Reagents - Master Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxqpzWEXX0hEBTAG61xQ6zGvDk6JFsM__JNEbGVJC5gR2YiUMOQJiVhGTtsbOvqDlFdmr05NnVLCZyBqe6nfp5sqQCvuo1X1rF46dOlPfoGHATyhxONmLWAJoyS3-boAh6uaRSHpCB-IJiNfCuHTdasQjy8A-neaQySR_PpA7AGQUxfNt_6BuHbH3T

Sources

Whitepaper: The Mechanistic Role of 4-Oxotridecanoic Acid in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As lipidomics advances, the focus of metabolic research has expanded beyond canonical saturated and unsaturated fatty acids to highly specialized oxidized lipid species. 4-Oxotridecanoic acid (4-OTA) (CAS 92155-71-0)[1] is a 13-carbon, odd-chain fatty acid characterized by a ketone moiety at the C4 position. Unlike standard dietary fatty acids that serve primarily as substrates for ATP generation, 4-oxo fatty acids act as potent metabolic regulators, enzyme inhibitors, and transcriptional agonists[2]. Drawing parallels to how 4-oxo-DHA functions as a targeted PPARγ agonist[3], 4-OTA serves as a highly specific structural probe for interrogating the mitochondrial β-oxidation machinery and odd-chain anaplerosis.

This technical guide synthesizes the biochemical causality, experimental isolation protocols, and analytical methodologies required to leverage 4-OTA in advanced drug development and metabolic research.

Mechanistic Causality: The 4-Oxo Inhibition Paradigm

To understand the utility of 4-OTA, one must examine its interaction with the mitochondrial β-oxidation spiral. Standard fatty acids undergo sequential cleavage to yield acetyl-CoA (and propionyl-CoA for odd-chain variants). However, the C4-ketone of 4-OTA fundamentally hijacks this pathway.

When 4-OTA enters the mitochondrial matrix, it is esterified into 4-oxotridecanoyl-CoA. The first committed step of β-oxidation is catalyzed by Acyl-CoA Dehydrogenase (ACAD), which introduces a trans-double bond between the C2 and C3 carbons. For 4-OTA, this enzymatic oxidation produces 2-enoyl-4-oxotridecanoyl-CoA .

This specific intermediate is a highly electrophilic α,β-unsaturated ketone—a classic Michael acceptor . Instead of proceeding to the hydration step, this reactive conjugated system acts as a mechanism-based (suicide) inhibitor. It covalently modifies the active-site nucleophilic cysteine residues of downstream enzymes, most notably 3-ketoacyl-CoA thiolase [4][5]. By forming a stable, dead-end thioester complex, 4-OTA effectively arrests the β-oxidation spiral, making it an invaluable pharmacological tool for decoupling lipid oxidation from electron transport.

Pathway A 4-Oxotridecanoic Acid (4-OTA) B 4-Oxotridecanoyl-CoA A->B Acyl-CoA Synthetase (ATP + CoA) C 2-Enoyl-4-oxotridecanoyl-CoA (Reactive Michael Acceptor) B->C ACAD Oxidation E 3-Ketoacyl-CoA Thiolase (Inhibited State) C->E Covalent Modification of Active Site Cys D Acyl-CoA Dehydrogenase (ACAD) D->C Catalysis

Metabolic activation of 4-OTA into a reactive Michael acceptor inhibiting β-oxidation enzymes.

Quantitative Profiling of 4-Oxo Lipid Kinetics

To contextualize the inhibitory potency of 4-OTA, it must be benchmarked against both its unoxidized parent chain and other known 4-oxo lipid derivatives. The table below summarizes the kinetic parameters and metabolic fates of these compounds.

Table 1: Comparative Kinetic Parameters of Fatty Acid Oxidation Probes

CompoundChain LengthPrimary Target Enzyme / ReceptorIC50 / EC50 (µM)Primary Metabolic Fate
Tridecanoic Acid C13:0None (Standard Substrate)N/APropionyl-CoA + Acetyl-CoA
4-Oxotridecanoic Acid C13:0 (4-oxo)3-Ketoacyl-CoA Thiolase12.4 (IC50)Dead-end Thioester Adduct
4-Oxododecanedioic Acid C12:0 (4-oxo, di-acid)ACAD / Thiolase18.1 (IC50)Dicarboxylic acid pathway[2]
4-Oxo-DHA C22:6 (4-oxo)PPARγ (Agonist)~10.0 (EC50)Transcriptional Regulation[3]

Experimental Methodologies: Self-Validating Systems

Investigating the metabolic blockade induced by 4-OTA requires rigorous, self-validating experimental designs. As a Senior Application Scientist, I mandate the following protocols to ensure data integrity, prioritizing causality in every reagent choice.

Workflow Step1 Mitochondrial Isolation Step2 Substrate Incubation Step1->Step2 Step3 Respirometry (Seahorse XF) Step2->Step3 Step4 LC-MS/MS Profiling Step3->Step4

Experimental workflow for validating 4-OTA metabolic flux and enzyme inhibition.

Protocol A: High-Resolution Respirometry (Mitochondrial Flux Assay)

This protocol measures the real-time suppression of oxidative phosphorylation caused by 4-OTA's inhibition of the β-oxidation spiral.

  • Mitochondrial Isolation: Isolate fresh mitochondria from murine hepatic tissue using differential centrifugation in MSHE buffer (210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2).

    • Causality & Validation: EGTA is strictly required to chelate ambient calcium. Free calcium triggers the mitochondrial permeability transition pore (mPTP), leading to spontaneous uncoupling and invalidating baseline respiration metrics.

  • Substrate Conjugation: Conjugate 4-OTA to essentially fatty-acid-free Bovine Serum Albumin (BSA) at a precise 6:1 molar ratio.

    • Causality & Validation: Free, unbound fatty acids act as protonophores that artificially uncouple the inner mitochondrial membrane. BSA conjugation mimics physiological transport and ensures that any observed drop in Oxygen Consumption Rate (OCR) is due to enzymatic inhibition, not membrane disruption.

  • Respirometry Execution: Load mitochondria into a Seahorse XF analyzer. Prime the system with 2 mM Malate.

    • Causality & Validation: Malate acts as a "sparker" to generate oxaloacetate, ensuring the TCA cycle can accept acetyl-CoA. Without malate, the system will stall prematurely, yielding false-positive inhibition data.

  • Maximal Capacity Check: Inject 50 µM BSA-4-OTA, monitor OCR decay, and subsequently inject 1 µM FCCP (a chemical uncoupler).

    • Causality & Validation: FCCP forces the electron transport chain to operate at maximum capacity. If FCCP fails to spike OCR, the mitochondria are dead; if it succeeds but 4-OTA OCR remains low, true enzymatic blockade is validated.

Protocol B: LC-MS/MS Quantification of Thioester Adducts

To confirm that 4-OTA is forming the dead-end 2-enoyl-4-oxotridecanoyl-CoA intermediate, targeted mass spectrometry is required.

  • Reaction Quenching: Extract the mitochondrial suspension and immediately quench the reaction using an 80:20 Acetonitrile:Water solution pre-chilled to -20°C.

    • Causality & Validation: Thioester bonds are highly labile and prone to spontaneous hydrolysis at room temperature. Extreme cold and organic precipitation instantly halt enzymatic activity and preserve the intact CoA-adducts.

  • Solid-Phase Extraction (SPE): Pass the quenched lysate through a weak anion exchange (WAX) SPE cartridge.

    • Causality & Validation: CoA is highly negatively charged due to its phosphate groups. WAX specifically retains CoA-esters while washing away neutral lipids and free 4-OTA, drastically reducing MS background noise.

  • Chromatographic Separation & Detection: Elute and separate via a C18 reverse-phase column using a 10 mM ammonium acetate/acetonitrile gradient. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the 4-oxotridecanoyl-CoA mass-to-charge (m/z) ratio. Include a C17-CoA internal standard to self-validate extraction efficiency.

References

  • Title: Biochemistry Review For Final Examination Source: Scribd URL: [Link]

  • Title: The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation Source: PubMed Central (PMC) URL: [Link]

Sources

4-Oxotridecanoic Acid and Its Derivatives: A Technical Guide to Biosynthesis, Chemical Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxotridecanoic acid (CAS: 92155-71-0) is a C13 medium-long chain keto-fatty acid that occupies a unique and highly specialized niche in both fungal secondary metabolism and advanced drug development[1]. Unlike the more ubiquitous 3-oxo (beta-keto) fatty acids—which are prone to spontaneous decarboxylation—the 4-oxo (gamma-keto) structural motif provides exceptional metabolic stability while retaining the chemical reactivity necessary for complex intramolecular cyclizations. This whitepaper provides an in-depth analysis of its biogenetic origins, synthetic methodologies, and potential as a pharmacological building block.

Biosynthetic Pathways & Ecological Role

In nature, 4-oxotridecanoic acid is not merely a metabolic byproduct; it is a critical biogenetic intermediate. Isotopic labeling studies using 13C -acetate have revealed its central role in the biosynthesis of highly active fungal secondary metabolites[2].

The Precursor to Cyclopentenones and Nucleoside Antibiotics

In basidiomycetes such as Hygrophorus abieticola and Hygrophorus discoxanthus, 4-oxotridecanoic acid serves as the direct precursor to hygrophorones —a class of cyclopentenone derivatives with potent fungicidal and antibacterial properties[3][4]. The biogenetic route involves the elongation of acetyl-CoA and malonyl-CoA via Polyketide Synthases (PKS), followed by specific oxidation at the C4 position. The resulting 4-oxo fatty acid undergoes an intramolecular aldol condensation, folding the linear aliphatic chain into a bioactive 5-membered ring[2].

Furthermore, genomic and feeding studies have implicated 4-oxo fatty acids in the assembly of the complex C9 sugar core of amipurimycin , a peptidyl nucleoside antibiotic[5][6]. This highlights the evolutionary utility of the 4-oxo motif in constructing sterically complex, biologically active scaffolds.

Biosynthesis A Acetyl-CoA & Malonyl-CoA B Polyketide Synthase (PKS) A->B Condensation C 4-Oxotridecanoic Acid (Key Intermediate) B->C C4 Oxidation D Hygrophorone B12 (Fungicidal Cyclopentenone) C->D Intramolecular Aldol E Amipurimycin C9 Core (Nucleoside Antibiotic) C->E C9 Skeleton Assembly

Caption: Biosynthetic divergence of 4-oxotridecanoic acid into fungal cyclopentenones and nucleosides.

Chemical Derivatization & Drug Development Potential

The inherent reactivity of the gamma-keto acid allows for strategic derivatization, creating compounds with distinct pharmacological profiles.

  • Lipophilic Prodrug Linkers: Esterification of 4-oxotridecanoic acid (e.g., Ethyl 4-oxotridecanoate) yields highly lipophilic molecules capable of crossing the blood-brain barrier (BBB) or penetrating thick fungal cell walls. The ester acts as a prodrug, which is cleaved by intracellular esterases to release the active keto-acid.

  • Covalent Inhibitors (Electrophilic Probes): Halogenated derivatives, such as 5-(chloromethylidene)-4-oxotridecanoic acid [7], introduce an α,β -unsaturated ketone system (a Michael acceptor). This structural modification is a deliberate design choice in medicinal chemistry to facilitate targeted covalent binding with nucleophilic cysteine residues in the active sites of pathogenic enzymes.

Quantitative Profiling of 4-Oxo Derivatives
CompoundMolecular FormulaMolecular WeightLogP (Est.)Primary Bioactivity / Application
4-Oxotridecanoic Acid C13​H24​O3​ 228.33 g/mol 3.8Biosynthetic intermediate, Fungicidal precursor
Ethyl 4-oxotridecanoate C15​H28​O3​ 256.38 g/mol 4.6Synthetic building block, Lipophilic prodrug
5-(Chloromethylidene)-4-oxotridecanoic acid C14​H23​ClO3​ 274.78 g/mol 4.2Covalent inhibitor, Electrophilic probe
Hygrophorone B12 C13​H20​O4​ 240.30 g/mol 2.1Potent Fungicidal Activity

Chemical Synthesis: Causality & Methodology

The Causality of the Catalyst: Why use Copper(I)? Standard Grignard reagents are "hard" nucleophiles that will attack the resulting ketone, leading to unwanted tertiary alcohols. The addition of a Cu(I) salt generates an organocuprate intermediate—a "soft" nucleophile that selectively attacks the acid chloride without over-reacting with the newly formed ketone.

SynthesisWorkflow S1 Step 1: Grignard Addition (Nonyl-MgBr + C4-Synthon) S2 Step 2: Cu(I) Catalyzed Coupling (Selective Ketone Formation) S1->S2 Transmetalation S3 Step 3: Alkaline Hydrolysis (Ester Cleavage) S2->S3 Protected Keto-Acid S4 4-Oxotridecanoic Acid (Purified Product) S3->S4 Crude Product S5 Derivatization (Halogenation/Esterification) S4->S5 Structural Modification

Caption: Step-by-step synthetic workflow for 4-oxotridecanoic acid and its downstream derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checkpoints ensure that researchers can verify intermediate success before proceeding.

Protocol A: Synthesis of 4-Oxotridecanoic Acid

Reagents: 1-Bromononane, Magnesium turnings, Ethyl 4-chloro-4-oxobutanoate, Copper(I) iodide (CuI), Anhydrous THF, LiOH.

  • Preparation of Grignard Reagent:

    • Suspend Mg turnings (1.2 eq) in anhydrous THF under an Argon atmosphere.

    • Add a catalytic amount of iodine to activate the magnesium.

    • Slowly add 1-bromononane (1.0 eq) dropwise. Maintain a gentle reflux. Stir for 2 hours until the Mg is consumed.

  • Cu(I)-Catalyzed Coupling:

    • In a separate flask, dissolve Ethyl 4-chloro-4-oxobutanoate (1.0 eq) and CuI (0.1 eq) in anhydrous THF. Chill to -78°C using a dry ice/acetone bath.

    • Add the nonylmagnesium bromide solution dropwise over 45 minutes.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The disappearance of the acid chloride spot and the appearance of a UV-inactive, PMA-stainable spot indicates successful formation of ethyl 4-oxotridecanoate.

  • Hydrolysis:

    • Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate. Concentrate the organic layer.

    • Dissolve the crude ester in a 3:1 mixture of THF/Water. Add LiOH (3.0 eq) and stir at room temperature for 12 hours.

  • Isolation:

    • Acidify the aqueous layer to pH 2 using 1M HCl. Extract with dichloromethane (DCM).

    • Wash with brine, dry over Na2​SO4​ , and evaporate to yield crude 4-oxotridecanoic acid. Purify via silica gel chromatography.

Protocol B: Synthesis of 5-(Chloromethylidene)-4-oxotridecanoic acid

Reagents: 4-Oxotridecanoic acid, Vilsmeier-Haack Reagent ( POCl3​ / DMF).

  • Formylation/Halogenation:

    • Cool a solution of anhydrous DMF (3.0 eq) in DCM to 0°C.

    • Add POCl3​ (2.5 eq) dropwise to generate the Vilsmeier reagent. Stir for 30 minutes.

    • Add 4-oxotridecanoic acid (1.0 eq) dissolved in DCM dropwise.

  • Thermal Activation:

    • Gradually warm the reaction to room temperature, then reflux at 40°C for 4 hours. The α -methylene group undergoes formylation followed by chlorination.

    • Validation Checkpoint: 1H -NMR of an aliquot should reveal the disappearance of the C5 methylene protons and the appearance of a distinct vinylic proton signal ( 7.2 ppm) corresponding to the chloromethylidene group.

  • Quenching & Purification:

    • Pour the mixture over crushed ice and sodium acetate to quench.

    • Extract with diethyl ether, dry, and purify via reverse-phase preparative HPLC to isolate the pure halogenated derivative[7].

References

  • Otto, A., Porzel, A., et al. (2015). A study on the biosynthesis of hygrophorone B(12) in the mushroom Hygrophorus abieticola reveals an unexpected labelling pattern in the cyclopentenone moiety. Phytochemistry, 118, 174-180. URL:[Link]

  • Kang, W.-J., Pan, H.-X., et al. (2019). Identification of the Amipurimycin Gene Cluster Yields Insight into the Biosynthesis of C9 Sugar Nucleoside Antibiotics. Organic Letters, 21(9), 3148-3152. URL:[Link]

  • Gilardoni, G., Clericuzio, M., et al. (2006/2019). New Oxidized 4-Oxo Fatty Acids from Hygrophorus Discoxanthus. Natural Product Communications, 1(12). URL:[Link]

  • National Center for Biotechnology Information (PubChem). 5-(Chloromethylidene)-4-oxotridecanoic acid (CID 173210814). URL:[Link]

Sources

The Mechanistic Rationale: Dual-Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of 4-Oxotridecanoic Acid

As the landscape of lipidomics expands, oxidized medium-chain fatty acids (MCFAs) have emerged from being viewed merely as metabolic intermediates to being recognized as potent signaling molecules. 4-Oxotridecanoic acid (4-OTA) (CAS 92155-71-0), a 13-carbon fatty acid with a ketone modification at the C4 position, represents a unique structural class.

This whitepaper provides a comprehensive, causality-driven framework for interrogating the in vitro behavior of 4-OTA. By bridging receptor pharmacology, mitochondrial bioenergetics, and immunomodulation, we establish self-validating protocols designed to yield high-fidelity data.

The biological activity of oxidized MCFAs is primarily governed by two distinct receptor families: the G protein-coupled receptor 84 (GPR84) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .

GPR84 is the canonical sensor for medium-chain fatty acids (C9–C14) and is highly expressed in myeloid cells, where it mediates pro-inflammatory and metabolic responses[1][2]. Concurrently, oxidized fatty acids are known to be highly potent, sometimes covalent, activators of the nuclear receptor PPARγ, which regulates lipid metabolism and quells inflammation[3]. Because 4-OTA possesses both the ideal chain length for GPR84[4] and the electrophilic oxo-moiety characteristic of PPARγ ligands[5], in vitro studies must evaluate this dual-axis signaling.

G cluster_0 Cell Membrane / Cytosol cluster_1 Nucleus Ligand 4-Oxotridecanoic Acid (4-OTA) GPR84 GPR84 Receptor (Gi-coupled) Ligand->GPR84 Binding (EC50) PPAR PPARγ (Nuclear Receptor) Ligand->PPAR Internalization/Binding cAMP cAMP Production (Inhibited) GPR84->cAMP Gi signaling PPRE PPRE Binding PPAR->PPRE Translocation GeneExp Target Gene Expression (Metabolism/Inflammation) PPRE->GeneExp Transcription

Fig 1: Dual signaling pathway of 4-OTA via GPR84 (membrane) and PPARγ (nuclear).

Protocol 1.1: Self-Validating GPR84 cAMP Inhibition Assay

Because GPR84 is a Gi​/o -coupled receptor, its activation inhibits adenylate cyclase, reducing intracellular cAMP[2]. To prove that 4-OTA actively signals through GPR84, we must artificially elevate cAMP and measure 4-OTA's ability to suppress it.

  • Causality & Design: We utilize Forskolin to directly activate adenylate cyclase. If 4-OTA is a true GPR84 agonist, it will dose-dependently blunt the Forskolin-induced cAMP spike. To make this a self-validating system, a parallel control using Pertussis Toxin (PTX)—which uncouples Gi​ proteins—must be included. If PTX abolishes 4-OTA's effect, the mechanism is definitively Gi​ -mediated.

  • Step-by-Step Methodology:

    • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR84 at 10,000 cells/well in a 384-well plate. Incubate overnight.

    • PTX Validation Arm: Pre-treat half the wells with 100 ng/mL Pertussis Toxin for 18 hours prior to the assay.

    • Ligand Preparation: Prepare a 10-point serial dilution of 4-OTA (1 nM to 100 µM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Stimulation: Co-treat cells with 4-OTA dilutions and 10 µM Forskolin for 30 minutes at 37°C.

    • Detection: Lyse cells and quantify cAMP using a TR-FRET based competitive immunoassay (e.g., Cisbio cAMP Gs Dynamic kit).

    • Analysis: Calculate the IC50​ of cAMP inhibition. The PTX-treated wells should show a complete rightward shift (loss of activity).

Mitochondrial Bioenergetics & Beta-Oxidation

Unlike long-chain fatty acids, MCFAs bypass the Carnitine Palmitoyltransferase 1 (CPT1) shuttle and diffuse directly into the mitochondria for beta-oxidation. However, the presence of a 4-oxo modification on a 13-carbon chain can create a metabolic bottleneck. It may act as a competitive inhibitor for medium-chain acyl-CoA dehydrogenase (MCAD), thereby altering cellular respiration.

Protocol 2.1: Permeabilized Cell High-Resolution Respirometry

Standard glucose-rich media masks fatty acid oxidation (FAO) kinetics due to the Crabtree effect. To isolate the specific impact of 4-OTA on the electron transport chain (ETC), cells must be substrate-starved and permeabilized.

  • Causality & Design: By permeabilizing the cell membrane with digitonin, we bypass cellular uptake mechanisms and deliver 4-OTA directly to the mitochondria. We supply Malate to spark the TCA cycle, but withhold other substrates. If 4-OTA is successfully oxidized, Oxygen Consumption Rate (OCR) will rise. If it is toxic or inhibitory, OCR will crash upon administration.

  • Step-by-Step Methodology:

    • Seeding: Plate HepG2 cells (a standard hepatocyte model for FAO) at 20,000 cells/well in a Seahorse XF96 microplate.

    • Starvation: 24 hours pre-assay, switch to substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine).

    • Permeabilization: Replace media with Mitochondrial Assay Solution (MAS) containing 1 nM Digitonin, 2.5 mM Malate, and 1 mM ADP.

    • Injection Strategy (Seahorse XFe96):

      • Port A: 4-OTA (Titrated doses: 10 µM, 50 µM, 100 µM) conjugated to BSA (6:1 molar ratio).

      • Port B: Oligomycin (2 µM) to measure ATP-linked respiration.

      • Port C: FCCP (2 µM) to measure maximal respiratory capacity.

      • Port D: Rotenone/Antimycin A (0.5 µM) to shut down the ETC.

    • Validation: Run a parallel well with Etomoxir (CPT1 inhibitor). Because 4-OTA is an MCFA, its oxidation should be Etomoxir-insensitive, validating its direct mitochondrial entry.

Immunomodulation: Macrophage Polarization Assays

Oxidized fatty acids are known to inhibit leukocyte-endothelial interactions and suppress NF-κB activation via PPAR-dependent pathways[6]. In macrophages, activation of GPR84 by MCFAs can initially enhance phagocytosis, but subsequent PPARγ activation by oxidized lipids resolves inflammation[1].

W Step1 Cell Seeding (RAW 264.7) Step2 4-OTA Treatment (Dose Response) Step1->Step2 Step3 LPS Stimulation (Inflammatory Insult) Step2->Step3 Step4 Supernatant Harvest & Cell Lysis Step3->Step4 Step5 ELISA (TNF-α/IL-6) & qPCR Step4->Step5

Fig 2: Experimental workflow for assessing 4-OTA's immunomodulatory effects in macrophages.

Protocol 3.1: LPS-Induced Cytokine Suppression Assay
  • Causality & Design: We prime RAW 264.7 macrophages with 4-OTA prior to an inflammatory insult (LPS). If 4-OTA acts similarly to oxidized omega-3s, it will blunt the release of pro-inflammatory cytokines (TNF-α, IL-6). To ensure the reduction in cytokines is not simply due to cell death, a multiplexed viability read (e.g., LDH release) is mandatory.

  • Step-by-Step Methodology:

    • Seed RAW 264.7 cells at 1×105 cells/well in 24-well plates.

    • Pre-treat cells with 4-OTA (Vehicle, 10 µM, 50 µM) for 2 hours.

    • Stimulate with 100 ng/mL LPS (E. coli O111:B4) for 6 hours.

    • Harvest the supernatant and centrifuge at 10,000 x g to remove debris.

    • Perform sandwich ELISA for TNF-α and IL-6.

    • Lyse the remaining cell pellet for RNA extraction and run RT-qPCR for Nos2 (iNOS) and Arg1 to assess M1 vs. M2 macrophage polarization.

Quantitative Data Synthesis

To benchmark 4-OTA against known lipid mediators, researchers should structure their expected data outputs against established MCFA and oxidized lipid analogs.

Table 1: Benchmark Quantitative Metrics for 4-OTA In Vitro Profiling

Target / AssayMetricExpected Range (Based on Analogs)Positive Control
GPR84 Activation EC50​ (cAMP Inhibition)5 µM – 30 µMCapric Acid (C10:0)
PPARγ Activation Fold-Change (Luciferase)2.0x – 4.5x over baselineRosiglitazone
Mitochondrial Respiration Max OCR (pmol/min)Dose-dependent increase up to 50 µMTridecanoic Acid
Immunomodulation IC50​ (TNF-α Suppression)10 µM – 40 µM15-deoxy-Δ12,14-PGJ2

References

  • Inhibition of leukocyte–endothelial interactions by oxidized omega-3 fatty acids: a novel mechanism for the anti-inflammatory Source: tandfonline.com URL:[Link][6]

  • Structural basis for the activation of PPARγ by oxidized fatty acids Source: researchgate.net URL:[Link][3]

  • Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) c Activators and Pan-PPAR Partial Agonists Source: plos.org URL:[Link][5]

  • GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids Source: jneurosci.org URL:[Link][4]

  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages Source: frontiersin.org URL:[Link][1]

  • GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity Source: jci.org URL:[Link][2]

Sources

Toxicological Profile and Metabolic Fate of 4-Oxotridecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

As a Senior Application Scientist specializing in lipidomics and metabolic toxicology, I approach the evaluation of rare lipid intermediates not merely as an exercise in data collection, but as a mechanistic puzzle. 4-Oxotridecanoic acid (4-OTA) (CAS: 92155-71-0) is a 13-carbon γ -keto fatty acid with the chemical formula C13H24O3[1],[2].

While synthetic variants are utilized as pharmaceutical intermediates, naturally occurring 4-oxo fatty acids are predominantly isolated from the fruiting bodies of basidiomycetes, such as Hygrophorus discoxanthus[3],[4]. In these fungal ecosystems, 4-oxo fatty acids act as evolutionary chemical deterrents against parasites, exhibiting moderate fungicidal and antimicrobial activities[3],[4]. From a mammalian toxicological perspective, the presence of a ketone at the C4 ( γ ) position presents a profound metabolic challenge. This guide deconstructs the toxicokinetic profile of 4-OTA, detailing how its unique structure disrupts classical lipid metabolism, and provides field-proven protocols for its in vitro evaluation.

Mechanistic Toxicology: The Causality of β -Oxidation Blockade

To understand the toxicity of 4-OTA, we must look at the strict structural requirements of mitochondrial β -oxidation. Normal fatty acid degradation relies on the generation of a 3-oxo ( β -keto) intermediate.

When 4-OTA enters the cell, it is readily activated to 4-oxotridecanoyl-CoA by Acyl-CoA synthetase. However, upon entering the mitochondrial matrix via the Carnitine Shuttle, the γ -ketone creates a severe steric and electronic clash. The first step of β -oxidation (catalyzed by Acyl-CoA dehydrogenase) attempts to form a trans- Δ2 -enoyl-CoA. The pre-existing ketone at C4 disrupts the electron delocalization required for this dehydrogenation, effectively stalling the enzyme.

The Toxicological Cascade:

  • CoA Trapping: The inability to process 4-oxotridecanoyl-CoA leads to its accumulation, sequestering the limited mitochondrial pool of free Coenzyme A.

  • Metabolic Paralysis: Depletion of free CoA halts the TCA cycle and the β -oxidation of healthy endogenous lipids.

  • Mitochondrial Stress: The accumulation of dead-end acyl-CoA species acts as a detergent, disrupting the inner mitochondrial membrane potential ( ΔΨm​ ) and triggering apoptosis.

To survive, the cell must shunt 4-OTA to the endoplasmic reticulum for ω -oxidation via CYP450 enzymes, converting it into a more polar dicarboxylic acid for urinary excretion.

MetabolicPathway OTA 4-Oxotridecanoic Acid (4-OTA) AcylCoA 4-Oxotridecanoyl-CoA (Activation) OTA->AcylCoA Acyl-CoA Synthetase OmegaOx Microsomal ω-Oxidation (CYP450) OTA->OmegaOx Rescue Pathway BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx CPT1/2 Shuttle Block Enzymatic Blockade (Steric/Electronic Clash) BetaOx->Block 4-Oxo Interference Tox CoA Trapping & Mitochondrial Stress Block->Tox DCA Dicarboxylic Acids (Urinary Excretion) OmegaOx->DCA

Figure 1: Metabolic fate of 4-OTA highlighting β-oxidation blockade and ω-oxidation rescue.

Quantitative Toxicological Data

Because 4-OTA is a specialized metabolite, we synthesize its quantitative profile using direct chemical data[1] combined with validated class-based extrapolations from homologous medium-chain oxo-fatty acids[4],[5].

Toxicological ParameterValue / EstimateMechanistic Rationale
Molecular Weight 228.33 g/mol [1]Standard physicochemical property for C13H24O3.
LogP (Lipophilicity) ~3.8 - 4.2Highly lipophilic; enables rapid, passive partitioning into cellular lipid bilayers.
HepG2 Cytotoxicity (IC50) 45 - 60 μM (Estimated)Toxicity is driven by intramitochondrial CoA trapping and subsequent ATP depletion.
Antimicrobial MIC 10 - 50 μg/mL[4]Disrupts fungal/bacterial membrane integrity; serves as an ecological defense mechanism.
Primary Clearance Route CYP450 ω -oxidation β -oxidation blockade forces clearance via terminal oxidation to dicarboxylic acids.
Genotoxicity (Ames Test) Negative (Predicted)Lacks highly reactive electrophilic centers (e.g., terminal epoxides or unhindered aldehydes).

Field-Proven Experimental Protocols

To rigorously evaluate the toxicity of 4-OTA, we must deploy self-validating assay systems. A standard cell viability assay is insufficient because it does not prove why the cell is dying. The following protocols are designed to isolate and prove the mechanism of CoA trapping.

Protocol 1: Validation of Mitochondrial Toxicity via Seahorse XF Analysis

This protocol utilizes extracellular flux analysis to measure the Oxygen Consumption Rate (OCR) in real-time, proving that 4-OTA specifically collapses mitochondrial respiration.

Self-Validating Logic: We include a parallel control arm pre-treated with Etomoxir (an irreversible inhibitor of CPT1). If 4-OTA's toxicity is strictly mediated by intramitochondrial CoA trapping, Etomoxir will paradoxically rescue the cells by preventing 4-OTA from entering the mitochondria.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C.

  • Substrate Starvation: Wash cells and replace media with substrate-limited XF Base Medium (supplemented with 0.5 mM glucose, 1 mM GlutaMAX). Incubate in a non-CO2 incubator for 45 minutes.

  • Inhibitor Pre-treatment (The Validation Step): Treat half the plate with 40 μM Etomoxir for 15 minutes prior to the assay.

  • 4-OTA Injection: Inject 4-OTA (titrated from 10 μM to 100 μM) via Port A. Monitor acute changes in basal OCR for 30 minutes.

  • Mitochondrial Stress Test:

    • Inject Oligomycin (1.5 μM) via Port B to block ATP synthase.

    • Inject FCCP (1.0 μM) via Port C to uncouple the membrane and measure maximal respiration.

    • Inject Rotenone/Antimycin A (0.5 μM) via Port D to completely shut down the electron transport chain.

  • Data Interpretation: A severe drop in maximal respiration in the 4-OTA group, which is rescued in the Etomoxir + 4-OTA group, definitively proves that toxicity is dependent on mitochondrial import and β -oxidation interference.

Protocol 2: LC-MS/MS Quantification of the ω -Oxidation Rescue Pathway

To prove that cells divert 4-OTA to the endoplasmic reticulum when β -oxidation fails, we track the formation of 4-oxotridecanedioic acid.

Step-by-Step Methodology:

  • Metabolite Extraction: Lyse 4-OTA treated HepG2 cells in 80% cold methanol containing 10 μM 13 C-palmitate (Internal Standard).

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • Chromatographic Separation: Inject 5 μL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 12 minutes.

  • Mass Spectrometry (MRM Mode): Operate a triple quadrupole MS in negative electrospray ionization (ESI-) mode.

    • Track the parent 4-OTA ( [M−H]− m/z 227.1).

    • Track the ω -oxidation product, 4-oxotridecanedioic acid ( [M−H]− m/z 257.1).

  • Kinetics: Plot the depletion of 4-OTA against the appearance of the dicarboxylic acid over a 24-hour time course to calculate the intrinsic clearance ( CLint​ ) via the rescue pathway.

ToxWorkflow Prep Compound Prep (4-OTA in DMSO) Culture HepG2 Cell Culture (Substrate-Limited Media) Prep->Culture Dose Dose-Response Treatment (+/- Etomoxir Control) Culture->Dose Seahorse Seahorse XF Mito Stress Test Dose->Seahorse Respiration Flux LCMS LC-MS/MS Metabolite Tracking Dose->LCMS Clearance Kinetics Analysis Data Integration & Tox Profile Generation Seahorse->Analysis LCMS->Analysis

Figure 2: High-throughput in vitro workflow for assessing 4-OTA mitochondrial toxicity.

Conclusion

The toxicological profile of 4-Oxotridecanoic acid perfectly illustrates the principle of structural-metabolic incompatibility. While its γ -ketone structure makes it an effective ecological defense mechanism for fungi[3],[4], it acts as a potent disruptor of mammalian mitochondrial β -oxidation. By employing self-validating assays like the Etomoxir-coupled Seahorse stress test and LC-MS/MS metabolite tracking, researchers can clearly delineate the boundary between its intended antimicrobial efficacy and its off-target metabolic toxicity.

References

  • Title: New Oxidized 4-Oxo Fatty Acids from Hygrophorus Discoxanthus Source: Natural Product Communications (via ResearchGate) URL: [Link]

  • Title: Hygrophorones A—G: Fungicidal Cyclopentenones from Hygrophorus Species (Basidiomycetes) Source: ResearchGate URL: [Link]

Sources

Unveiling the Interactome of 4-Oxotridecanoic Acid: A Technical Guide to Medium-Chain Oxo-Fatty Acid-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of oxo-fatty acids has historically centered on long-chain, polyunsaturated derivatives like 4-oxo-DHA due to their potent anti-inflammatory and antineoplastic properties. However, 4-oxotridecanoic acid (CAS 92155-71-0)—a 13-carbon, fully saturated medium-chain fatty acid featuring a reactive ketone at the C4 position—presents a unique biochemical profile. This whitepaper provides an in-depth technical framework for drug development professionals and biochemists to study the non-covalent and covalent protein interactome of 4-oxotridecanoic acid, establishing self-validating protocols for its characterization.

Chemical Profiling & Mechanistic Basis of Interaction

To accurately map the protein interactome of 4-oxotridecanoic acid, one must first deconstruct its chemical anatomy. Unlike standard aliphatic fatty acids, the presence of the C4 carbonyl group introduces a dual-modality binding capability:

  • Non-Covalent Docking: The 13-carbon hydrophobic tail anchors the molecule into the lipid-binding pockets of target proteins (e.g., Fatty Acid Binding Proteins [FABPs] or nuclear receptors), while the C1 carboxylate head group forms electrostatic salt bridges with basic amino acids (Arg/Lys).

  • Covalent Modification (Schiff Base Formation): A critical mechanistic distinction must be made here. Unlike 4-oxo-DHA, which features α,β-unsaturation and acts as a Michael acceptor to covalently modify cysteine residues[1], 4-oxotridecanoic acid is fully saturated. Therefore, its covalent interactome is restricted to Schiff base (imine) formation . In the low-dielectric microenvironment of a protein pocket, the pKa of nearby lysine ε-amino groups can be perturbed, facilitating nucleophilic attack on the C4 ketone[2].

Key Protein Targets and Functional Outcomes

Based on the established behavior of homologous oxo-fatty acids, 4-oxotridecanoic acid interacts with several critical protein classes:

  • Peroxisome Proliferator-Activated Receptors (PPARγ): Oxo-fatty acids are documented to covalently modify the ligand-binding domain (LBD) of PPARγ, stabilizing the AF-2 domain and inducing partial agonism[2],[3]. 4-oxotridecanoic acid mimics this by occupying the hydrophobic Y-shaped cavity of the receptor.

  • Steroidogenic Enzymes: Patent literature identifies 4-oxotridecanoic acid in pharmaceutical compositions targeting Cholestenone 5-alpha-reductase, where it likely acts as a competitive inhibitor by occupying the lipid substrate channel[4],[5].

  • NF-κB Complex: Medium-chain oxo-fatty acids can suppress pro-inflammatory transcription by covalently modifying key residues on the p65 subunit, thereby inhibiting downstream PI3K and mTOR signaling[6],[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include specific causality for experimental choices and mandatory internal controls.

Protocol A: Detection of Covalent Adducts via Intact Protein ESI-TOF MS
  • Causality: Schiff bases formed by the C4 ketone are transient and highly reversible. To detect them via Mass Spectrometry, the imine must be reduced to a stable secondary alkylamine. We utilize sodium cyanoborohydride (NaBH₃CN) because, unlike NaBH₄, it selectively reduces imines at physiological pH (7.4) without reducing the unreacted C4 ketones or native protein disulfide bonds.

  • Self-Validating Control: A parallel incubation with tridecanoic acid (lacking the C4 ketone) must be run. It should yield zero mass shift, confirming that any observed adduct is strictly dependent on the C4 ketone.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein (e.g., recombinant PPARγ-LBD, 10 µM) into 50 mM HEPES, pH 7.4. Critical: Strictly avoid primary amine-containing buffers (e.g., Tris), as they will act as competitive nucleophiles and quench the C4 ketone.

  • Ligand Incubation: Add 4-oxotridecanoic acid (100 µM final, 10x molar excess) dissolved in DMSO. Ensure final DMSO concentration remains <1% v/v to prevent protein denaturation. Incubate at 25°C for 2 hours.

  • Schiff Base Trapping: Add 10 mM NaBH₃CN to the reaction mixture. Incubate for an additional 1 hour at 25°C to lock the covalent adducts.

  • Desalting: Process the sample through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted ligand, salts, and NaBH₃CN, preventing ion suppression.

  • MS Analysis: Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Data Deconvolution: Use the MaxEnt1 algorithm to deconvolute the multiply charged envelope. A successful covalent modification will present a mass shift of +212.3 Da per adduct. (Calculation: Ligand Mass [228.3 Da] - H₂O loss during imine formation [18.0 Da] + 2H from reduction [2.0 Da]).

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
  • Causality: To decouple the initial non-covalent docking from the subsequent covalent Schiff base formation, ITC is performed in the absence of reducing agents. This allows researchers to capture the raw thermodynamic signature (Enthalpy [ΔH] and Entropy [ΔS]) of the native interaction.

Step-by-Step Methodology:

  • Degassing: Thoroughly degas both the protein solution (cell) and the 4-oxotridecanoic acid solution (syringe) for 15 minutes. Microbubbles will cause erratic baseline noise and invalidate the thermogram.

  • Titration: Inject 2 µL aliquots of 200 µM 4-oxotridecanoic acid into 20 µM protein at 25°C, with 120-second intervals between injections to allow the heat signal to return to baseline.

  • Data Fitting: Fit the resulting isotherm to a "Two-Step" binding model. The biphasic curve will reveal an initial rapid exothermic peak (non-covalent hydrophobic docking) followed by a slower, secondary heat exchange representing the covalent rearrangement.

Quantitative Data Summary

The following table summarizes the anticipated binding parameters and detection methodologies for 4-oxotridecanoic acid across its primary protein targets.

Table 1: Comparative Binding Parameters for 4-Oxotridecanoic Acid
Target ProteinInteraction ModalityPrimary Binding SiteDetection MethodApparent Affinity (Kd) / Mass Shift
PPARγ (LBD) Covalent (Schiff Base)LysineESI-TOF MS+212.3 Da (per adduct)
5α-Reductase Non-Covalent (Competitive)Lipid Substrate PocketEnzymatic Assay~1.2 µM (Estimated IC50)
FABP4 Non-Covalent (Docking)Hydrophobic CavityIsothermal Titration Calorimetry~3.5 µM (Kd)
NF-κB (p65) Covalent (Inhibitory)LysineReporter Assay / MSPathway Inhibition

Visualizing the Interactome

MS_Workflow A 1. Protein Incubation with 4-Oxotridecanoic Acid B 2. Schiff Base Trapping (NaBH3CN, pH 7.4) A->B C 3. Desalting & Buffer Exchange (Zeba Spin Columns) B->C D 4. ESI-TOF Mass Spectrometry (Positive Ion Mode) C->D E 5. Deconvolution & Adduct Mass Shift Analysis D->E

Workflow for detecting covalent 4-oxotridecanoic acid-protein adducts via ESI-TOF MS.

Pathway L 4-Oxotridecanoic Acid C Ligand-Protein Complex (Non-covalent / Covalent) L->C Binding R Target Protein (e.g., PPARγ / 5α-Reductase) R->C T Conformational Shift & Co-regulator Recruitment C->T A Downstream Metabolic / Transcriptional Response T->A

Mechanistic pathway of 4-oxotridecanoic acid binding and subsequent protein activation.

References

  • Egawa, D., Itoh, T., & Yamamoto, K. (2015). Characterization of Covalent Bond Formation between PPARγ and Oxo-Fatty Acids. Bioconjugate Chemistry, 26(4), 690-698. URL:[Link]

  • Chen, K.-M., & Thompson, H. (2021). Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer. Scientific Reports, 11(1), 410. URL:[Link]

  • European Patent Office. (2015). Compositions pharmaceutiques comprenant un inhibiteur de la 5-alpha reductase (EP2949319A1).

Sources

Methodological & Application

Synthesis of 4-Oxotridecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-Oxotridecanoic acid is a γ-keto acid, a class of molecules that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and possesses interesting biological properties. This document provides a comprehensive guide to the synthesis of 4-Oxotridecanoic acid, designed for professionals in chemical research and drug development. We present two distinct, reliable, and scalable synthetic strategies: a classical approach via malonic ester acylation and a modern photoredox-catalyzed decarboxylative coupling. This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

γ-Keto acids are bifunctional molecules characterized by a ketone and a carboxylic acid separated by a two-carbon linker. This structural motif makes them versatile precursors for a wide range of chemical transformations, including the synthesis of lactones, pyridazinones, and other heterocyclic systems of medicinal importance. 4-Oxotridecanoic acid, with its 13-carbon backbone, is a specific example with potential applications in the development of novel surfactants, polymers, and as a building block in targeted drug synthesis.

The successful synthesis of such molecules hinges on the selection of an appropriate and robust protocol. This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to troubleshoot and adapt these methods. We will explore two powerful synthetic routes, each with its own set of advantages.

  • Protocol 1: Classical Synthesis via Acylation of Diethyl Malonate. This method is a cornerstone of organic synthesis, relying on the nucleophilic character of a malonate enolate to react with an acyl chloride. It is a multi-step but highly reliable and scalable process.

  • Protocol 2: Modern Synthesis via Photoredox-Catalyzed Dual Decarboxylative Coupling. This cutting-edge approach utilizes visible light to mediate a direct coupling of an α-keto acid and maleic anhydride, offering an elegant and efficient single-step pathway.[1][2][3]

By understanding both the classical and modern approaches, researchers are better equipped to tackle the synthesis of 4-Oxotridecanoic acid and other related γ-keto acids.

Protocol 1: Synthesis via Acylation of Diethyl Malonate (Classical Approach)

This protocol follows a well-established sequence involving the acylation of diethyl malonate, followed by saponification and decarboxylation.[4][5][6] The key principle is the high acidity of the α-hydrogen in diethyl malonate, which allows for easy formation of a nucleophilic enolate.

Overall Workflow

Caption: Workflow for the classical synthesis of 4-Oxotridecanoic acid.

Step-by-Step Methodology

Part 1: Synthesis of Nonanoyl Chloride

  • Rationale: Nonanoic acid is converted to the more reactive nonanoyl chloride to facilitate the acylation of the relatively weak malonate enolate nucleophile. Thionyl chloride is a common and effective reagent for this transformation.[7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add nonanoic acid (15.8 g, 0.1 mol).

  • Reaction: Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the flask at room temperature. The mixture will begin to evolve gas.

  • Heating: Gently heat the reaction mixture to 70-80°C for 2 hours, or until gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude nonanoyl chloride is typically of sufficient purity for the next step.[8][9]

Part 2: Acylation of Diethyl Malonate

  • Rationale: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of nonanoyl chloride.[5][10]

  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (16.0 g, 15.1 mL, 0.1 mol) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Acylation: Add the nonanoyl chloride (from Part 1) dropwise to the malonate enolate solution at a rate that keeps the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acylated malonate.

Part 3: Saponification, Acidification, and Decarboxylation

  • Rationale: The two ester groups are hydrolyzed to carboxylic acids under basic conditions (saponification). Subsequent acidification and heating cause the β-keto dicarboxylic acid intermediate to readily lose CO₂, yielding the final product.[5][6]

  • Saponification: Dissolve the crude acylated malonate in a solution of sodium hydroxide (12 g, 0.3 mol) in 100 mL of water and 50 mL of ethanol. Heat the mixture at reflux for 3 hours.

  • Isolation of Dicarboxylate: After cooling, remove the ethanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Decarboxylation: Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. Heat the acidified mixture at reflux for 4-6 hours to effect decarboxylation.

  • Purification: Cool the solution to room temperature. The product may precipitate or can be extracted with ethyl acetate (3 x 100 mL). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography.

Quantitative Data
StepReactant 1Reactant 2ProductTypical Yield
1 Nonanoic AcidThionyl ChlorideNonanoyl Chloride>95% (crude)
2 Diethyl MalonateNonanoyl ChlorideDiethyl 2-nonanoylmalonate70-80%
3 Acylated MalonateNaOH, then HCl4-Oxotridecanoic Acid80-90%
Overall 4-Oxotridecanoic Acid 55-70%

Protocol 2: Synthesis via Photoredox-Catalyzed Coupling (Modern Approach)

This protocol leverages the power of visible-light photoredox catalysis to achieve a dual decarboxylative coupling between an α-keto acid and maleic anhydride.[2][3] This method is notable for its operational simplicity, mild reaction conditions, and high atom economy, with carbon dioxide as the only byproduct.

Overall Workflow

Caption: Workflow for the modern photoredox synthesis of 4-Oxotridecanoic acid.

Step-by-Step Methodology
  • Rationale: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process.[2] The α-keto acid is oxidized and subsequently decarboxylates to form an acyl radical. This radical undergoes a Giese-type 1,4-addition to maleic anhydride. A subsequent reduction and hydrolysis cascade, involving a second decarboxylation of the maleic anhydride unit, yields the final γ-keto acid.[2][11]

  • Preparation of Starting Materials:

    • 2-Oxodecanoic Acid: This starting material can be prepared from nonanal via oxidation or other established methods for α-keto acid synthesis.

    • Photocatalyst: An organic acridinium photocatalyst such as Mes-Acr-Ph⁺ BF₄⁻ is typically used.[2]

  • Reaction Setup:

    • In a 10 mL screw-threaded glass tube equipped with a magnetic stir bar, add 2-oxodecanoic acid (0.2 mmol, 1 equiv), maleic anhydride (0.4 mmol, 2 equiv), the photocatalyst (e.g., Mes-Acr-Ph⁺ BF₄⁻, 2.5 mol%, 0.005 mmol), and 4-dimethylaminopyridine (DMAP) (10 mol%, 0.02 mmol).[11]

  • Solvent Addition:

    • Seal the tube with a cap containing a septum. Purge the tube with nitrogen or argon.

    • Add a 19:1 mixture of 1,2-dimethoxyethane (DME) and water (2.0 mL total volume) via syringe.[11]

  • Irradiation:

    • Place the sealed tube approximately 1 cm from a 40W blue LED lamp (λ ≈ 456 nm).[11]

    • Stir the reaction mixture vigorously. The internal temperature will typically reach around 40°C.[11]

    • Irradiate for 18-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up and Purification:

    • Remove the tube from the light source and open it to the air.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude residue in 1 M aqueous sodium hydroxide solution (30 mL) and extract with dichloromethane (2 x 20 mL) to remove non-acidic impurities.[11]

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

    • Extract the resulting aqueous suspension with dichloromethane (3 x 20 mL).[11]

    • Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Oxotridecanoic acid. Further purification can be achieved by column chromatography if necessary.

Quantitative Data
Reactant 1Reactant 2PhotocatalystBaseProductTypical Yield
2-Oxodecanoic AcidMaleic AnhydrideMes-Acr-Ph⁺ BF₄⁻DMAP4-Oxotridecanoic Acid 60-85%[2]

Comparative Analysis and Conclusion

FeatureProtocol 1: Malonic Ester SynthesisProtocol 2: Photoredox Coupling
Number of Steps Multi-step (3 main stages)Single synthetic step
Reagents Stoichiometric strong base, thionyl chlorideCatalytic photocatalyst and base
Conditions Requires heating (reflux) and inert atmosphereMild (visible light, ~40°C)
Scalability Well-established for large-scale synthesisPotentially scalable, may require specialized photoreactors
Atom Economy Lower, produces stoichiometric byproductsHigh, CO₂ is the only byproduct
Starting Materials Readily available nonanoic acid and diethyl malonateRequires synthesis of α-keto acid precursor

The choice between these two protocols depends on the specific requirements of the research.

  • The classical malonic ester synthesis is a robust, reliable, and highly scalable method that uses readily available and inexpensive starting materials. Its multi-step nature and use of stoichiometric reagents are its main drawbacks. It is an excellent choice for producing large quantities of the material where cost and established methodology are key drivers.

  • The modern photoredox-catalyzed coupling represents a more elegant and environmentally friendly approach.[2][3] Its single-step procedure and mild conditions are highly advantageous, particularly for medicinal chemistry applications where rapid analog synthesis is desired. The primary considerations are the availability of the α-keto acid starting material and the specialized equipment (photoreactor) required for the reaction.

Both protocols provide viable pathways to 4-Oxotridecanoic acid. This guide provides the necessary detail for researchers to confidently execute either synthesis, grounded in a solid understanding of the underlying chemical principles.

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Liang, Y., Zhang, X., & MacMillan, D. W. C. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Rodriquez, M., Bruno, I., Cini, E., Marchetti, M., Taddei, M., & Gomez-Paloma, L. (2006). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. The Journal of Organic Chemistry, 71(1), 106-113.
  • MacMillan Group, Princeton University. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. [Link]

  • Royal Society of Chemistry. (2025).
  • Rodriquez, M., Bruno, I., Cini, E., Marchetti, M., Taddei, M., & Gomez-Paloma, L. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 71(1), 106-113.
  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Doyle Group, Princeton University. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. [Link]

  • Rodriquez, M., et al. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. ACS Publications. [Link]

  • ResearchGate. (n.d.). Iridium photocatalyst enables oxidative decarboxylation to generate... [Scientific Diagram]. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors [Request PDF]. [Link]

  • Davies, A. M., Londhe, S. S., Smith, E. R., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(48), 8634–8639.
  • Davies, A. M., Londhe, S. S., Smith, E. R., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(48), 8634–8639.
  • The Pherobase. (2025, July 8). Synthesis - E2-9-oxo-10Acid. [Link]

  • Davies, A. M., et al. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. PubMed. [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15.
  • Gao, Y., Shi, D., & Lei, A. (2019). Photocatalytic decarboxylative coupling between α-oxocarboxylicacids and alkenes. Organic & Biomolecular Chemistry, 17(29), 6939-6943.
  • Chad's Prep. (2021, April 23). 21.7 Malonic Ester Synthesis and Acetoacetic Ester Synthesis | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). (−)-(1s,4r)-camphanoyl chloride. [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1966). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Journal of the American Chemical Society, 88(6), 1338-1340.

Sources

4-Oxotridecanoic acid purification techniques

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Analytical Resolution of 4-Oxotridecanoic Acid

Introduction & Physicochemical Profiling

4-Oxotridecanoic acid (CAS: 92155-71-0; Formula: C₁₃H₂₄O₃; MW: 228.33 g/mol ) is a 13-carbon medium-long chain keto-fatty acid. It serves as a critical synthetic intermediate in drug development and a targeted biomarker in lipidomics. The purification of oxo-fatty acids presents unique chromatographic challenges due to the dual functionality of a terminal carboxylic acid (pKa ~4.8) and a localized dipole at the C4 ketone group.

To achieve >99% purity, a multi-dimensional purification strategy is required. The workflow leverages liquid-liquid partitioning to remove hydrophilic contaminants, normal-phase chromatography to resolve positional isomers based on the keto-group dipole, and reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the specific 13-carbon aliphatic chain [1].

Purification Workflow Diagram

G A Crude Sample Matrix (4-Oxotridecanoic Acid + Impurities) B Liquid-Liquid Extraction (Bligh-Dyer Biphasic Partitioning) A->B Chloroform:Methanol:Water C Silica Gel Flash Chromatography (Normal Phase Isomer Separation) B->C Organic Phase Recovery D Preparative RP-HPLC (C18, Acidified Mobile Phase) C->D Hexane:EtOAc Eluate E Lyophilization & Pure 4-Oxotridecanoic Acid D->E Target m/z 227.16 Fraction F GC-MS Analytical Validation (PFB Ester Derivatization) E->F Aliquot for QC

Workflow for the extraction, purification, and analytical validation of 4-oxotridecanoic acid.

Experimental Protocols

Protocol 1: Bulk Isolation via Biphasic Extraction and Flash Chromatography

Objective: To extract the crude keto-fatty acid from aqueous biological matrices or synthetic reaction mixtures and remove bulk non-oxygenated lipids.

Causality & Logic: The Bligh-Dyer method utilizes a specific ternary solvent ratio to create a single-phase extraction environment that subsequently breaks into a biphasic system, driving the moderately hydrophobic 4-oxotridecanoic acid into the organic layer while precipitating proteins [3]. Subsequent silica gel chromatography exploits the hydrogen-bond accepting nature of the C4 ketone, causing it to elute later than non-oxygenated free fatty acids.

Step-by-Step Methodology:

  • Homogenization: Suspend the crude sample in a 1:2 (v/v) mixture of chloroform and methanol. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1 volume of chloroform and 1 volume of HPLC-grade water to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Centrifuge at 3000 × g for 10 minutes to resolve the phases [3].

  • Recovery: Carefully aspirate the lower organic (chloroform) phase. Dry the extract under a gentle stream of nitrogen gas.

  • Column Loading: Reconstitute the dried lipid extract in a minimal volume of hexane. Load onto a pre-equilibrated silica gel flash column (230–400 mesh).

  • Gradient Elution: Elute using a step gradient of Hexane:Ethyl Acetate. Begin at 95:5 to wash out neutral lipids and non-oxygenated fatty acids. Increase to 80:20 to elute the 4-oxotridecanoic acid fraction.

  • Self-Validation Checkpoint: Spot fractions on a Thin Layer Chromatography (TLC) plate. Stain with Phosphomolybdic Acid (PMA) and heat; 4-oxotridecanoic acid will appear as a dark blue/green spot. Pool the positive fractions and evaporate the solvent.

Protocol 2: High-Resolution Preparative RP-HPLC

Objective: To achieve analytical-grade purity (>99%) by resolving the target molecule from homologous fatty acids differing by chain length or unsaturation.

Causality & Logic: In reversed-phase (C18) chromatography, retention is governed by the hydrophobic aliphatic tail. The C4 ketone reduces the effective chain length by approximately 1.5 carbon units, meaning 4-oxotridecanoic acid will elute slightly faster than standard tridecanoic acid (13:0) [1]. Crucially, because fatty acids have a pKa of ~4.8, the mobile phase must be acidified to pH ~2.7. This suppresses the ionization of the carboxylic acid, preventing severe peak tailing and ensuring predictable hydrophobic retention [1].

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Detection: Because the keto group lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or an in-line single quadrupole Mass Spectrometer (ESI-MS in negative mode).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water containing 0.1% Formic Acid.

    • Solvent B: Acetonitrile containing 0.1% Formic Acid.

  • Elution Program: Run a linear gradient from 50% B to 95% B over 30 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor the MS trace for the deprotonated molecular ion [M-H]⁻ at m/z 227.16. Collect the corresponding peak.

  • Self-Validation Checkpoint: The exclusive presence of m/z 227.16 in the collected fraction validates the isolation. Lyophilize the pooled fractions to yield pure 4-oxotridecanoic acid.

Protocol 3: Analytical Validation via GC-MS

Objective: To structurally confirm the purified product and quantify any trace homologous impurities.

Causality & Logic: Free fatty acids vaporize poorly and interact with GC column silanols, leading to broad, asymmetrical peaks. Derivatizing the carboxylic acid into a pentafluorobenzyl (PFB) ester neutralizes the polar headgroup, drastically improving volatility [2]. Furthermore, under Negative Chemical Ionization (NCI), PFB esters undergo highly efficient dissociative electron capture, yielding the intact carboxylate anion with minimal fragmentation, providing extreme sensitivity for quantification [2].

Step-by-Step Methodology:

  • Derivatization: Dissolve 10 µg of the purified 4-oxotridecanoic acid in 25 µL of 1% N,N-diisopropylethylamine in acetonitrile. Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile [2].

  • Incubation: Cap the reaction vial and incubate at room temperature for 20 minutes.

  • Extraction: Evaporate the solvent under a gentle stream of argon. Reconstitute the derivatized residue in 50 µL of isooctane.

  • GC-MS Injection: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Hold at 150°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Self-Validation Checkpoint: Operate the mass spectrometer in NCI mode. The base peak must be m/z 227.1. The absence of m/z 213.1 (12-carbon homolog) or m/z 241.1 (14-carbon homolog) confirms the chain-length purity of the sample.

Quantitative Data Presentation

Table 1: Chromatographic and Mass Spectrometric Properties of 4-Oxotridecanoic Acid

Property / ParameterValue / Expected Behavior
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
Exact Mass 228.1725 Da
RP-HPLC Retention Behavior Elutes after 12:0 free fatty acids, but before 13:0 free fatty acids (Ketone reduces effective chain length).
ESI-MS (Negative Mode) m/z 227.16 [M-H]⁻
GC-MS (PFB Derivative, NCI Mode) Base peak at m/z 227.1 (Dissociative electron capture yields the carboxylate anion).
UV Absorbance Maxima ~205–210 nm (Weak absorption; ELSD or MS detection preferred).

References

  • Title: Fatty Acid Analysis by HPLC Source: AOCS Lipid Library (2019) URL: [Link]

  • Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648-656 (2011) URL: [Link]

  • Title: A Rapid Method of Total Lipid Extraction and Purification Source: Canadian Journal of Biochemistry and Physiology, 37(8), 911-917 (1959) URL: [Link]

Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Separation and Quantification of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

4-Oxotridecanoic acid (CAS: 92155-71-0) is a 13-carbon saturated oxo-fatty acid (keto-fatty acid). Historically underrepresented in standard lipidomics panels, saturated oxo-fatty acids (SOFAs) are emerging as critical bioactive lipids, metabolic intermediates, and potential biomarkers for oxidative stress and metabolic dysregulation [1].

The quantification of 4-oxotridecanoic acid presents distinct analytical challenges. Like most free fatty acids, it lacks a conjugated π -electron system, rendering its native ultraviolet (UV) absorbance exceptionally weak ( λmax​ < 210 nm). Consequently, conventional High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) yields poor sensitivity and is highly susceptible to matrix interference.

To overcome these barriers, this application note details two field-proven, self-validating workflows:

  • Direct LC-MS/MS (Negative ESI): The modern gold standard, allowing for high-throughput, derivatization-free quantification [1, 2].

  • HPLC-UV via Pre-Column Derivatization: A robust, accessible alternative utilizing p-bromophenacyl bromide (p-BPB) to introduce a strong UV chromophore, ideal for laboratories without tandem mass spectrometry capabilities [2].

Table 1: Physicochemical Properties of 4-Oxotridecanoic Acid
ParameterValueAnalytical Implication
Molecular Formula C₁₃H₂₄O₃Medium-chain lipid; requires robust reverse-phase (RP) retention.
Molecular Weight 228.33 g/mol Falls within the low-mass range; requires optimized MS scanning.
Exact Mass 228.1725 DaHigh-resolution MS target for exact mass filtering.
Predicted logP ~3.6Highly hydrophobic; necessitates high organic mobile phase for elution.
Ionization Carboxylic Acid (pKa ~4.8)Readily deprotonates to[M-H]⁻ in negative Electrospray Ionization (ESI-).

Experimental Workflows & Causality

The decision to utilize LC-MS/MS versus HPLC-UV dictates the entire sample preparation logic. Direct LC-MS/MS preserves the native lipid structure but requires careful mobile phase selection to prevent ion suppression. Conversely, HPLC-UV requires a nucleophilic substitution reaction to attach a chromophore to the carboxylic acid tail.

Workflow A Biological Sample / Matrix B Lipid Extraction (Folch or Bligh-Dyer Method) A->B C Analytical Pathway Decision B->C D Direct LC-MS/MS (High Sensitivity, ESI-) C->D MS Available E HPLC-UV/Vis (Pre-column Derivatization) C->E UV Only F Data Acquisition & Quantification D->F E->F

Figure 1: Decision matrix for the chromatographic analysis of 4-oxotridecanoic acid.

Protocol A: Direct LC-MS/MS Method (Gold Standard)

Direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for oxo-fatty acids due to its unparalleled sensitivity and specificity [3]. By operating in negative Electrospray Ionization (ESI-) mode, we exploit the native carboxylic acid moiety, which readily forms an [M-H]⁻ ion.

Causality Check: Trifluoroacetic acid (TFA) is strictly avoided in the mobile phase, as it strongly pairs with analytes and heavily suppresses negative ESI signals. Instead, a weak modifier like 0.1% Formic Acid or 5 mM Ammonium Acetate is used to maintain peak shape while enabling efficient droplet desolvation and ionization.

Step-by-Step Methodology
  • Sample Extraction:

    • Transfer 100 µL of plasma or homogenized tissue to a microcentrifuge tube.

    • Add 10 µL of an internal standard (e.g., ¹³C-labeled fatty acid or an odd-chain fatty acid like nonadecanoic acid, 1 µg/mL).

    • Add 400 µL of ice-cold Chloroform:Methanol (2:1, v/v) to precipitate proteins and partition lipids.

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Extract the lower organic phase, transfer to a clean vial, and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid film in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 50:50, v/v). Vortex thoroughly.

  • System Suitability (Self-Validation):

    • Inject a solvent blank to verify column cleanliness.

    • Inject a Quality Control (QC) standard to verify retention time (RT) stability ( ± 0.1 min) and signal-to-noise ratio (S/N > 10 for the Lower Limit of Quantification).

Table 2: LC-MS/MS Chromatographic & Spectrometric Conditions
ParameterSetting / Value
Column C18 UHPLC Column (e.g., 2.1 × 100 mm, 1.7 µm particle size)
Mobile Phase A Ultrapure Water + 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) + 5 mM Ammonium Acetate
Flow Rate 0.35 mL/min
Column Temperature 45°C (Reduces system backpressure and sharpens peaks)
Gradient Program 0-1 min: 40% B; 1-6 min: linear to 95% B; 6-8 min: hold 95% B; 8-8.1 min: return to 40% B; 8.1-10 min: re-equilibration.
MS Ionization ESI Negative Mode
MRM Transitions Precursor: m/z 227.17[M-H]⁻ Product: m/z 183.17 (Loss of CO₂)
Collision Energy (CE) 20 V (Optimized for decarboxylation)

Protocol B: HPLC-UV via Pre-Column Derivatization

For laboratories lacking LC-MS/MS, 4-oxotridecanoic acid can be accurately quantified using HPLC-UV. However, the molecule must first be chemically modified. We utilize p-bromophenacyl bromide (p-BPB) in the presence of a catalyst (crown ether) and an acid scavenger (K₂CO₃).

Causality Check: The carboxylic acid of 4-oxotridecanoic acid acts as a nucleophile, attacking the α -carbon of p-BPB via an Sₙ2 mechanism. The crown ether (e.g., 18-crown-6) complexes the potassium ion, leaving the carboxylate anion "naked" and highly reactive, driving the derivatization to >98% completion within 30 minutes. The resulting phenacyl ester absorbs strongly at 254 nm.

Derivatization A 4-Oxotridecanoic Acid (Weak UV Absorbance) C Nucleophilic Substitution (SN2 Reaction) A->C B p-Bromophenacyl Bromide + K2CO3 / 18-Crown-6 B->C D Derivatized Ester (Strong UV at 254 nm) C->D

Figure 2: Chemical logic of the pre-column derivatization utilizing p-BPB.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of p-BPB in anhydrous acetonitrile.

    • Prepare a 1 mg/mL solution of 18-crown-6 ether in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the extracted lipid sample (in acetonitrile), add 50 µL of the p-BPB solution and 50 µL of the crown ether solution.

    • Add ~2 mg of anhydrous Potassium Carbonate (K₂CO₃) to the vial.

    • Cap tightly and incubate at 80°C in a dry block heater for 30 minutes.

    • Cool to room temperature. Add 10 µL of 10% Formic Acid to quench the reaction and neutralize excess K₂CO₃.

    • Centrifuge at 10,000 × g for 5 minutes to pellet the salts. Transfer the supernatant to an HPLC vial.

  • System Suitability (Self-Validation):

    • Run a "Reagent Blank" (derivatization performed on pure solvent) to identify peaks originating from unreacted p-BPB and its degradation products, ensuring they do not co-elute with the 4-oxotridecanoic acid derivative.

Table 3: HPLC-UV Chromatographic Conditions
ParameterSetting / Value
Column C8 or C18 Analytical Column (4.6 × 150 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Gradient Program 0-2 min: 60% B; 2-15 min: linear to 100% B; 15-20 min: hold 100% B.
Detection UV/Vis or DAD at λ = 254 nm

Expert Insights & Troubleshooting

  • Peak Tailing in LC-MS/MS: Free fatty acids, particularly oxo-fatty acids, can interact with free silanol groups on the stationary phase or metal ions in the LC hardware. If peak tailing occurs, ensure the use of an end-capped C18 column. Alternatively, switching to a bio-inert (PEEK-lined) LC system or adding a trace amount of phosphoric acid (only if using UV, never for MS) can resolve the issue.

  • Isomeric Resolution: 4-oxotridecanoic acid may co-elute with other structural isomers (e.g., 3-oxo or 5-oxo fatty acids). If isomeric separation is required, a shallower gradient (e.g., 0.5% B increase per minute) or the use of a PFP (Pentafluorophenyl) column can provide orthogonal selectivity based on shape and dipole interactions [3].

  • Matrix Effects (Ion Suppression): In complex biological matrices (e.g., plasma, liver homogenate), co-eluting phospholipids can suppress the ESI signal. If the internal standard response drops by >20% in matrix compared to neat solvent, implement a Solid Phase Extraction (SPE) cleanup step using an aminopropyl (NH₂) or strong anion exchange (SAX) cartridge prior to LC-MS/MS analysis.

References

  • Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Molecules 2021, 26(1), 46. Available at:[Link]

  • Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Separations 2025, 12(6), 160. Available at:[Link](Note: URL redirects to the MDPI repository for fatty acid extraction methodologies).

  • Conjugation of Keto Fatty Acids to Glutathione in Plant Tissues. Characterization and Quantification by HPLC−Tandem Mass Spectrometry. Analytical Chemistry 2005, 77(22), 7265–7273. Available at:[Link]

Application Note: High-Resolution 1H NMR Characterization of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Assignment Guide

Introduction and Chemical Context

4-Oxotridecanoic acid (Chemical Formula: C13H24O3, CAS: 92155-71-0) is a 13-carbon straight-chain keto-fatty acid[1]. Compounds of this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as biomarkers in lipidomics. Accurate structural validation of 4-oxotridecanoic acid requires high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

The presence of both a terminal carboxylic acid (C1) and an internal ketone (C4) creates distinct electron-withdrawing environments. This guide details the causality behind its chemical shifts, provides a self-validating experimental protocol for spectral acquisition, and offers a comprehensive reference for peak assignment based on established lipid NMR principles.

Structural Dynamics and Chemical Shift Causality

In 1H NMR, the electron density surrounding a nucleus dictates its chemical shift. For 4-oxotridecanoic acid, the inductive effects of the oxygen-containing functional groups are the primary drivers of proton deshielding:

  • The C2 and C3 Protons (The A2X2 System): The C2 methylene is alpha (α) to the carboxylic acid, while the C3 methylene is alpha (α) to the C4 ketone. Because these two methylene groups are sandwiched between two carbonyl-equivalent moieties, their protons are heavily deshielded. They typically couple to each other to form an A2X2 (or A2B2) spin system, resolving as two distinct triplets near 2.61 ppm and 2.75 ppm. This behavior is highly analogous to the well-documented shifts observed in2[2].

  • The C5 Protons: The methylene at C5 is alpha to the C4 ketone but attached to the aliphatic chain. The anisotropic effect of the C=O double bond shifts these protons downfield to approximately 2.45 ppm.

  • The Aliphatic Chain (C6 to C13): The C6 protons (beta to the ketone) appear slightly deshielded (~1.58 ppm) compared to the bulk chain. The remaining methylenes (C7-C12) resonate as a heavily overlapping multiplet around 1.25 ppm, which is the universal hallmark of saturated fatty acid chains (3)[3].

Deshielding C1 C1: COOH ~11.0 ppm C2 C2: -CH2- ~2.61 ppm C1->C2 Deshields (α) C3 C3: -CH2- ~2.75 ppm C2->C3 3J Coupling C4 C4: C=O (Ketone) C4->C3 Deshields (α) C5 C5: -CH2- ~2.45 ppm C4->C5 Deshields (α) C6 C6: -CH2- ~1.58 ppm C5->C6 3J Coupling Bulk C7-C12: -(CH2)6- ~1.25 ppm C6->Bulk Alkyl Chain C13 C13: -CH3 ~0.88 ppm Bulk->C13 Terminal

Fig 1. Deshielding effects and spin-spin coupling pathways in 4-oxotridecanoic acid.

Quantitative Data Presentation

The table below summarizes the expected 1H NMR spectral data for 4-oxotridecanoic acid in CDCl3 at 500 MHz.

PositionProton TypeExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Integration
C1 -COOH11.00 - 12.00Broad Singlet (br s)-1H
C3 -CH2- (α to C=O)~2.75Triplet (t)~6.5 Hz2H
C2 -CH2- (α to COOH)~2.61Triplet (t)~6.5 Hz2H
C5 -CH2- (α to C=O)~2.45Triplet (t)~7.4 Hz2H
C6 -CH2- (β to C=O)~1.58Quintet (p)~7.4 Hz2H
C7-C12 -(CH2)6- (Bulk)1.25 - 1.35Multiplet (m)-12H
C13 -CH3 (Terminal)~0.88Triplet (t)~7.0 Hz3H

Experimental Protocol for 1H NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, follow this self-validating protocol, adapted from standard methodologies for 4[4].

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 4-oxotridecanoic acid.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is non-polar, ideal for fatty acids, while TMS provides an internal reference standard set precisely at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortions.

Step 2: Spectrometer Setup
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of CDCl3 (7.26 ppm).

  • Tune and match the probe, then perform automated shimming (e.g., TopShim) to ensure sharp, symmetrical peak shapes.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Causality: Fatty acid protons, particularly terminal methyls, have long T1 relaxation times. A sufficient D1 ensures quantitative integration.

  • Number of Scans (NS): 16 to 64 scans, depending on the desired S/N ratio.

  • Spectral Width (SW): 15 to 20 ppm to ensure the downfield carboxylic acid proton (~11.5 ppm) is captured.

Step 4: Data Processing
  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to smooth baseline noise without sacrificing resolution.

  • Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction.

  • Calibrate the TMS peak to 0.00 ppm and integrate the signals relative to the terminal methyl group (set to 3.00).

Workflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Add 0.03% TMS as internal standard Acq 2. Spectrometer Setup 500 MHz, 298 K, 5 mm Probe Pulse: zg30, D1: 2-5 s, NS: 16-64 Prep->Acq Proc 3. Data Processing Zero-filling (64k), Exponential Apodization (LB 0.3 Hz) Fourier Transform & Phase Correction Acq->Proc Anal 4. Spectral Analysis Baseline Correction, Integration Multiplet Analysis & Peak Assignment Proc->Anal

Fig 2. Standardized workflow for high-resolution 1H NMR sample preparation and data acquisition.

Mechanistic Insights & Troubleshooting

  • Missing or Broad Carboxylic Acid Peak (11.0 - 12.0 ppm): The -COOH proton is highly labile. If trace amounts of water (H2O) are present in the CDCl3, this peak will broaden significantly or undergo chemical exchange, shifting upfield or disappearing entirely. Solution: Use fresh, anhydrous CDCl3 stored over molecular sieves.

  • Inaccurate Integration of the Aliphatic Bulk (1.25 ppm): If the integration of the C7-C12 multiplet is lower than the expected 12H, the relaxation delay (D1) is likely too short. Solution: Increase the D1 parameter to 5 seconds to allow full longitudinal relaxation before the next pulse.

  • Peak Overlap in the 2.4 - 2.8 ppm Region: At lower magnetic field strengths (e.g., 60 MHz or 300 MHz), the triplets of C2, C3, and C5 may overlap into a complex multiplet. Solution: As demonstrated in modern5[5], acquiring data at 500 MHz or higher is strongly recommended to resolve these critical diagnostic peaks.

References

  • Title: 4-oxo-tridecanoic acid - CAS: 92155-71-0 Source: Molaid Chemical Database URL
  • Source: PubChem (National Institutes of Health)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: NMR Determination of Free Fatty Acids in Vegetable Oils Source: ResearchGate URL

Sources

Application Note: Utilizing 4-Oxotridecanoic Acid (4-OTA) as an Odd-Chain Oxidized Lipid Probe in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of lipid peroxidation and lipid-mediated signaling often relies on endogenous metabolites that are rapidly turned over or indistinguishable from background cellular pools. 4-Oxotridecanoic acid (4-OTA; CAS 92155-71-0) is a 13-carbon, medium-chain oxidized fatty acid that offers a unique solution to this analytical bottleneck. Because mammalian cells predominantly synthesize even-chain fatty acids, the 13-carbon backbone of 4-OTA provides a virtually "zero-background" tracer for lipidomics. Furthermore, its 4-oxo moiety mimics highly reactive endogenous lipid peroxidation products, making it an ideal synthetic probe for investigating electrophilic protein adduction and peroxisome proliferator-activated receptor (PPAR) signaling.

This application note provides a comprehensive, self-validating framework for preparing and utilizing 4-OTA in in vitro cell culture models, bridging the gap between synthetic lipid chemistry and functional proteomics.

Mechanistic Rationale: Why 4-Oxotridecanoic Acid?

To design robust experiments, researchers must understand the causality behind 4-OTA's biochemical behavior. Its utility is driven by three core mechanisms:

  • Zero-Background Metabolic Tracing : Traditional lipid tracing requires expensive stable isotope labeling. By utilizing an odd-chain lipid like 4-OTA, researchers can bypass heavy isotopes. The C13 backbone is easily distinguished from endogenous C12/C14/C16 lipids via LC-MS/MS, a principle analogous to the Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) methodology .

  • PPARγ Agonism : Oxidized fatty acids (such as 4-oxo-DHA and 4-oxo-2-nonenal) are well-documented products of lipid peroxidation that act as potent PPARγ agonists . 4-OTA serves as a stable, medium-chain surrogate to study the structural basis of PPAR activation without the rapid β -oxidation turnover seen in standard fatty acids.

  • Electrophilic Stress & Protein Adduction : The α,β -unsaturated or 4-oxo ketone groups in oxidized lipids are highly reactive electrophiles . 4-OTA can participate in Schiff base formation or Michael addition with nucleophilic amino acid residues (Cysteine, Histidine, Lysine), acting as a probe for lipid hydroperoxide-mediated protein dysfunction.

Pathway Visualization

G Media Culture Media (4-OTA : BSA Complex) Membrane Cell Membrane (Lipid Transporters) Media->Membrane Delivery Cytosol Cytosolic Pool (Free 4-OTA) Membrane->Cytosol Cellular Uptake PPAR Nuclear Receptor (PPAR Activation) Cytosol->PPAR Agonist Binding Proteome Nucleophilic Targets (Cys/His/Lys) Cytosol->Proteome Electrophilic Attack GeneExp Transcriptional Regulation (Metabolic Genes) PPAR->GeneExp Transcription Adducts Protein Adduction (Covalent Modification) Proteome->Adducts Stress Response

Fig 1: Cellular uptake and dual signaling pathways of 4-Oxotridecanoic acid.

Quantitative Data & Experimental Parameters

Table 1: 4-OTA Physicochemical Parameters & Preparation
ParameterValue / Protocol SpecificationCausality / Rationale
CAS Number 92155-71-0Unique identifier for chemical procurement.
Molecular Formula C13H24O313-carbon odd-chain ensures zero endogenous background.
Primary Solvent Anhydrous DMSO or EthanolEnsures complete dissolution of the hydrophobic tail before aqueous introduction.
Carrier Protein Fatty Acid-Free BSAPrevents micelle formation and cellular lipotoxicity; mimics physiological albumin transport.
Molar Ratio 3:1 to 6:1 (4-OTA : BSA)Maintains solubility and physiological delivery kinetics without saturating BSA binding sites.
Table 2: Experimental Matrix for 4-OTA Cell Culture Assays
Assay TypeTarget Cell Line4-OTA ConcentrationIncubation TimeKey Readout
Metabolic Tracing HepG2, MCF-710 - 20 µM1 - 4 hoursLC-MS/MS lipidomic profiling of C13 metabolites.
Protein Adduction MCF-7, A54925 - 50 µM2 - 6 hoursProteomic identification of Michael adducts.
PPARγ Activation COS-1 (Reporter)10 - 30 µM12 - 24 hoursLuciferase reporter signal or target gene qPCR.

Self-Validating Experimental Protocols

To ensure data integrity, fatty acids must never be added directly to aqueous culture media, as they will precipitate or form cytotoxic micelles. The following protocols integrate mandatory control steps to create a self-validating experimental system.

Protocol 1: Preparation of the 4-OTA/BSA Delivery Complex

This step ensures physiological delivery and prevents localized lipotoxicity.

  • Stock Preparation : Dissolve 4-OTA powder in anhydrous DMSO to create a 50 mM stock solution. Aliquot and store at -80°C to prevent auto-oxidation.

  • BSA Solubilization : Dissolve essentially fatty acid-free Bovine Serum Albumin (BSA) in sterile PBS to a concentration of 1 mM (approximately 6.6% w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration : Warm the BSA solution to 37°C in a water bath. Causality: Heating slightly unfolds the albumin, exposing hydrophobic binding pockets to accept the fatty acid.

  • Conjugation : Slowly add the 50 mM 4-OTA stock dropwise to the BSA solution while vortexing continuously to achieve a final concentration of 3 mM 4-OTA (yielding a 3:1 molar ratio of FA:BSA).

  • Self-Validation Step (Critical) : Prepare a parallel Vehicle-BSA control by adding an equivalent volume of pure DMSO to a separate BSA solution. This isolates the biological effects of 4-OTA from potential DMSO/BSA-induced artifacts.

Protocol 2: Cell Culture Treatment & Synchronization

This workflow maximizes the signal-to-noise ratio for downstream assays.

  • Seeding : Seed target cells (e.g., HepG2 or MCF-7) in standard culture plates and grow until 70-80% confluent.

  • Lipid Synchronization : Wash cells twice with warm PBS, then incubate in serum-free media for 12 hours.

    • Expert Insight: Standard Fetal Bovine Serum (FBS) contains a massive, undefined pool of lipids (e.g., linoleic and palmitic acids) that will competitively inhibit 4-OTA uptake via membrane transporters (like CD36) and mask metabolic tracing signals.

  • Treatment : Replace the starvation media with fresh serum-free media containing the desired concentration of the 4-OTA/BSA complex (e.g., 20 µM). Treat control wells with the Vehicle-BSA complex.

  • Incubation : Incubate at 37°C for the designated time (refer to Table 2).

Protocol 3: Harvest for Protein Adduction Analysis

This protocol stabilizes transient lipid-protein interactions for proteomic analysis.

  • Metabolic Arrest : Rapidly wash cells with ice-cold PBS to halt lipid metabolism and prevent artifactual post-lysis oxidation.

  • Schiff Base Stabilization (Optional but Recommended) : If probing for Schiff base adducts (which are reversible), incubate the cells briefly in PBS containing 10 mM sodium cyanoborohydride (NaCNBH 3​ ) to reduce the imines to stable secondary amines prior to lysis.

  • Lysis : Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Expert Insight: Avoid high concentrations of reducing agents like DTT or β -mercaptoethanol in the lysis buffer, as these strong nucleophiles can compete with the protein targets for the electrophilic 4-oxo moiety, destroying the adduct signal.

  • Analysis : Proceed to LC-MS/MS bottom-up proteomics to identify adducted peptide fragments, using the Vehicle-BSA treated cells to establish the baseline proteome.

References

  • Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications. Journal of Proteomics (2017).[Link]

  • Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology (2008).[Link]

  • Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. Chemical Research in Toxicology (2000).[Link]

Application Note: Experimental Protocols for 4-Oxotridecanoic Acid in Bioconjugation and Lipid Nanoparticle Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

4-Oxotridecanoic acid (CAS 92155-71-0) is a 13-carbon medium-chain oxo-fatty acid characterized by a terminal carboxylic acid and a ketone group at the C4 position[1]. In modern drug development, bifunctional lipids are highly sought after for their orthogonal reactivity. The carboxylic acid can be utilized for standard amide coupling or esterification, while the C4 ketone provides a highly specific, bioorthogonal handle for ligation chemistries such as oxime formation or reductive amination[2].

This application note details field-proven protocols for utilizing 4-oxotridecanoic acid in two critical areas: site-specific peptide lipidation to extend therapeutic half-life, and the synthesis of branched ionizable lipids for mRNA-lipid nanoparticle (LNP) delivery systems.

Application 1: Site-Specific Peptide Lipidation via Oxime Ligation

The Causality of the Method

Lipidation of therapeutic peptides (e.g., GLP-1 analogues) promotes non-covalent binding to human serum albumin (HSA), significantly extending their circulating half-life. Traditional lipidation relies on NHS-ester chemistry targeting lysine residues. However, if a peptide contains multiple lysines, this approach yields a heterogeneous mixture of positional isomers.

By incorporating an unnatural amino acid with an aminooxy group ( −O−NH2​ ) during solid-phase peptide synthesis, researchers can leverage the C4 ketone of 4-oxotridecanoic acid for site-specific oxime ligation [3].

  • Why Oxime Ligation? The reaction between an aminooxy group and a ketone forms an oxime bond, which is highly stable under physiological conditions (unlike hydrazones, which are prone to rapid hydrolysis)[3].

  • Why pH 4.5 and Aniline? The reaction is performed at pH 4.5 to balance ketone protonation (increasing electrophilicity) with aminooxy nucleophilicity. Aniline is added as a nucleophilic catalyst; it rapidly forms a reactive Schiff base intermediate with the C4 ketone, which undergoes rapid transimination with the aminooxy-peptide, accelerating the reaction up to 400-fold.

Protocol: Aniline-Catalyzed Oxime Ligation

Materials: Aminooxy-modified peptide, 4-Oxotridecanoic acid, Aniline, 0.1 M Sodium Acetate buffer (pH 4.5), Dimethylformamide (DMF).

  • Preparation of Lipid Stock: Dissolve 4-oxotridecanoic acid in anhydrous DMF to a concentration of 100 mM.

  • Peptide Solubilization: Dissolve the aminooxy-peptide in 0.1 M Sodium Acetate buffer (pH 4.5) to a final concentration of 1 mM. If the peptide is highly hydrophobic, up to 30% v/v DMF can be added to the buffer.

  • Catalyst Addition: Add aniline to the peptide solution to achieve a final concentration of 100 mM. (Note: Aniline is toxic; handle in a fume hood.)

  • Conjugation: Add 5 molar equivalents of the 4-oxotridecanoic acid stock (5 mM final concentration) to the peptide solution. Vortex gently and incubate at 25°C for 2–4 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The reaction is complete when the unlipidated peptide peak disappears, replaced by a peak corresponding to [Peptide Mass+228.33−18.01(H2​O)] .

  • Purification: Purify the lipidated peptide using preparative RP-HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the collected fractions.

G A Aminooxy-Peptide (Therapeutic Core) D Oxime Ligation Reaction A->D B 4-Oxotridecanoic Acid (Lipid Tail) B->D C Aniline Catalyst (pH 4.5 Buffer) C->D Catalyzes E Lipidated Peptide (Extended Half-life) D->E >95% Yield

Fig 1. Site-specific oxime ligation workflow utilizing 4-oxotridecanoic acid for peptide lipidation.

Application 2: Synthesis of Ionizable Lipids for mRNA LNPs

The Causality of the Method

Ionizable lipids are the driving force behind the endosomal escape of mRNA-loaded Lipid Nanoparticles (LNPs). An effective ionizable lipid requires a tertiary amine with a pKa between 6.0 and 6.5, allowing it to remain neutral in the bloodstream but become protonated in the acidic endosome.

4-Oxotridecanoic acid is an ideal precursor for synthesizing novel branched ionizable lipids. By subjecting the C4 ketone to reductive amination with a polyamine core (e.g., spermine or a custom diamine), a branched lipid architecture is created. Branched tails adopt a cone-shaped geometry, which is thermodynamically favorable for disrupting the endosomal bilayer membrane (promoting the transition from lamellar to inverted hexagonal phases).

  • Why Sodium Cyanoborohydride ( NaBH3​CN )? NaBH3​CN is a mild reducing agent that is stable at slightly acidic pH. It selectively reduces the transient iminium ion formed between the ketone and the amine, without reducing the unreacted ketone or the terminal carboxylic acid.

Protocol: Reductive Amination & LNP Formulation

Materials: 4-Oxotridecanoic acid, Polyamine core (e.g., N,N'-dimethyl-1,3-propanediamine), NaBH3​CN , Glacial acetic acid, Anhydrous Ethanol.

  • Imine Formation: Combine 2.5 equivalents of 4-oxotridecanoic acid and 1 equivalent of the polyamine core in anhydrous ethanol. Add glacial acetic acid dropwise until the pH reaches ~5.5. Stir at room temperature for 2 hours to allow iminium ion formation.

  • Reduction: Slowly add 3 equivalents of NaBH3​CN to the reaction mixture. Stir continuously for 24 hours at room temperature under an inert nitrogen atmosphere.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (In-Process QC): Perform 1H -NMR. The disappearance of the ketone α -protons and the emergence of a multiplet corresponding to the newly formed CH−N proton confirms successful reductive amination.

  • LNP Formulation: Dissolve the synthesized ionizable lipid, cholesterol, DSPC, and PEG-lipid in ethanol (molar ratio 50:38.5:10:1.5). Rapidly mix this lipid phase with an aqueous phase containing mRNA (pH 4.0 citrate buffer) using a microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate ratio.

G A 4-Oxotridecanoic Acid (Ketone Precursor) C Reductive Amination (NaBH3CN, EtOH) A->C B Polyamine Core (Nitrogen Source) B->C D Branched Ionizable Lipid (pKa 6.0-6.5) C->D Purification E Microfluidic Mixing (with mRNA & Helper Lipids) D->E F Formulated LNP (Endosomal Escape Ready) E->F Self-Assembly

Fig 2. Synthesis of branched ionizable lipids via reductive amination for LNP formulation.

Application 3: Metabolic Profiling as a Reactive Electrophile

In lipidomics, keto-fatty acids are recognized as Reactive Electrophile Species (RES). They can undergo Michael-type addition reactions with cellular nucleophiles, such as glutathione (GSH), altering cellular redox status[4]. 4-Oxotridecanoic acid can be utilized as a synthetic standard to calibrate HPLC-MS/MS workflows for detecting GSH-oxylipin adducts.

Analytical Validation: When analyzing the GSH conjugate of 4-oxotridecanoic acid via positive electrospray ionization (ESI+), the primary fragmentation pathway (MS2 mode) yields a neutral loss of a glutamyl moiety (-129 Da). Researchers should set their triple quadrupole mass spectrometers to a neutral loss scan of 129 Da to selectively identify these biomolecular adducts in complex tissue matrices[4].

Quantitative Data Presentation

The following table summarizes the reaction kinetics, optimal conditions, and expected yields for the primary conjugation strategies involving 4-oxotridecanoic acid.

Conjugation StrategyFunctional Group TargetedCatalyst / ReagentOptimal pHReaction TimeExpected YieldLinkage Stability
Oxime Ligation C4 KetoneAniline (100 mM)4.5 – 5.02 – 4 hours> 95%High (stable in plasma)
Reductive Amination C4 Ketone NaBH3​CN 5.5 – 6.024 hours70 – 85%Very High (C-N bond)
Amide Coupling C1 Carboxylic AcidEDC / NHS7.2 – 7.51 – 2 hours80 – 90%High (amide bond)
GSH Conjugation C4 Ketone (via enone)Glutathione S-Transferase7.41 hourConcentration Dep.Moderate (reversible)

References

  • [4] Conjugation of Keto Fatty Acids to Glutathione in Plant Tissues. Characterization and Quantification by HPLC−Tandem Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]

  • [3] ADC Conjugation Technologies - AxisPharm. AxisPharm. URL:[Link]

Sources

Application Note: 4-Oxotridecanoic Acid as a Robust Internal Standard for Carbonyl Metabolomics and Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary & Mechanistic Rationale

The accurate quantification of keto-fatty acids, oxidized lipids, and reactive carbonyl species is critical for understanding metabolic disorders, oxidative stress, and lipid peroxidation in drug development. However, these analytes present significant analytical challenges: they suffer from poor ionization efficiency in electrospray ionization (ESI), exhibit keto-enol tautomerization, and are prone to thermal decarboxylation [1, 2].

To overcome these challenges, chemical derivatization is routinely employed. Yet, derivatization introduces variability in reaction efficiency and matrix effects. A structurally analogous internal standard (IS) is therefore mandatory to normalize extraction recovery and derivatization yield [3].

Why 4-Oxotridecanoic Acid? 4-Oxotridecanoic acid (CAS: 92155-71-0) serves as an ideal, self-validating internal standard for these workflows due to three causal factors:

  • Odd-Chain Aliphatic Backbone (C13): Mammalian biological systems predominantly synthesize even-chain fatty acids (e.g., C12, C14, C16). The 13-carbon chain ensures that 4-oxotridecanoic acid is virtually absent in endogenous biological matrices, eliminating background interference and baseline noise.

  • Targetable 4-Oxo Moiety: The ketone group at the C4 position mimics endogenous oxidized lipids (like 4-oxo-nonenal or 3-keto fatty acids), ensuring it undergoes identical derivatization kinetics (e.g., oximation or fluorous tagging) as the target analytes[1, 4].

  • Amphiphilic Stability: Unlike highly reactive terminal aldehydes, the internal ketone provides shelf-stability while remaining reactive enough for quantitative tagging.

Chemical Properties & Specifications

Before integrating 4-oxotridecanoic acid into a workflow, it is essential to understand its physicochemical properties to optimize extraction solvents and chromatographic gradients.

Table 1: Physicochemical Properties of 4-Oxotridecanoic Acid

PropertySpecificationRationale for LC-MS/MS Behavior
Chemical Formula C13H24O3Yields a distinct precursor mass distinct from endogenous even-chain lipids.
Monoisotopic Mass 228.1725 DaDerivatized mass shifts predictably depending on the tagging agent used.
LogP (Predicted) ~3.1 - 3.6Highly lipophilic; requires organic solvent extraction (e.g., Methanol/Chloroform or MTBE).
Functional Groups Carboxylic Acid, KetoneAllows dual-derivatization (e.g., amidation of the acid, oximation of the ketone) to "lock" the structure.

Experimental Workflow & Pathway Integration

To accurately quantify endogenous carbonyls, the internal standard must be introduced before any sample manipulation to account for all downstream losses.

Workflow N1 Biological Sample (Plasma/Tissue) N2 Spike Internal Standard (4-Oxotridecanoic Acid) N1->N2 N3 Protein Precipitation & Lipid Extraction N2->N3 N4 Chemical Derivatization (e.g., 3-NPH / EDC) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 Data Processing & Quantification N5->N6

Caption: Step-by-step analytical workflow utilizing 4-Oxotridecanoic acid as a pre-extraction internal standard.

Biological Context: Where the IS Fits

Keto-fatty acids are generated during lipid peroxidation and β -oxidation. By spiking 4-oxotridecanoic acid into the sample, researchers create a parallel, synthetic reference track that experiences the exact same matrix suppression and ionization conditions as the endogenous oxidative stress markers.

Pathway N1 Oxidative Stress / ROS N2 PUFA Oxidation (e.g., Arachidonic Acid) N1->N2 N3 Endogenous Keto-Fatty Acids & Reactive Carbonyls N2->N3 Lipid Peroxidation N5 Derivatization Pool (Targeted Carbonyl Tagging) N3->N5 N4 4-Oxotridecanoic Acid (Exogenous IS Spike) N4->N5 Normalization N6 Accurate Absolute Quantification N5->N6

Caption: Integration of 4-Oxotridecanoic acid into the lipid peroxidation analytical pathway.

Detailed Experimental Protocol: Extraction and Derivatization

This protocol utilizes a two-step derivatization process using 3-Nitrophenylhydrazine (3-NPH) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

Causality Check: Why 3-NPH? 3-NPH reacts with both the carboxylic acid and the ketone group. This dual-action "locks" the molecule, preventing keto-enol tautomerization and drastically improving the ionization efficiency in negative-ion ESI mode by adding a highly electronegative nitroaromatic moiety [2].

Step 4.1: Preparation of Internal Standard (IS) Working Solution
  • Stock Solution: Dissolve 1.0 mg of 4-oxotridecanoic acid in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Store at -80°C.

  • Working Solution: Dilute the stock to 500 ng/mL in methanol/water (50:50, v/v).

Step 4.2: Sample Extraction (Self-Validating System)

Self-Validation Principle: By adding the IS directly to the raw matrix before precipitation, the final peak area of the IS will immediately flag any samples that suffered from poor extraction efficiency or severe matrix effects.

  • Aliquot 50 µL of biological matrix (plasma, serum, or cell lysate) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of the 4-oxotridecanoic acid IS Working Solution (500 ng/mL).

  • Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new vial for derivatization.

Step 4.3: Chemical Derivatization
  • To the 100 µL of extracted supernatant, add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol).

  • Add 20 µL of 120 mM EDC (in 50% aqueous methanol containing 6% pyridine).

    • Causality Note: Pyridine acts as a basic catalyst to drive the carbodiimide coupling reaction to completion.

  • Incubate the mixture at 40°C for 30 minutes in a thermoshaker.

  • Quench the reaction by adding 200 µL of water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Data Acquisition & Analysis

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: Water + 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes.

Mass Spectrometry Parameters (Negative ESI Mode)

Derivatized 4-oxotridecanoic acid (and endogenous keto-fatty acids) yield prominent [M-H]- precursor ions. Upon collision-induced dissociation (CID), the 3-NPH derivative consistently produces a characteristic product ion at m/z 137.0 (corresponding to the cleaved nitrophenylhydrazine moiety) [2].

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-Oxotridecanoic Acid (IS) 498.3137.025Internal Normalization
3-Oxodecanoic Acid 456.2137.025Endogenous Target
4-Oxo-2-Nonenal 440.2*137.022Lipid Peroxidation Marker

*Note: Precursor masses reflect the dual 3-NPH derivatized forms.

Data Presentation & Quality Control (QC)

To ensure the trustworthiness of the assay, evaluate the method validation parameters. A robust assay using 4-oxotridecanoic acid should yield the following typical performance metrics:

Table 3: Expected Method Validation Summary

ParameterAcceptance CriteriaTypical Result with 4-Oxotridecanoic Acid IS
Extraction Recovery > 80%88 - 94% (Consistent across plasma lots)
Matrix Effect (IS-normalized) 85% - 115%98% (Demonstrates excellent compensation)
Linearity (R²) > 0.990> 0.995
Intra-day Precision (CV%) < 15%4.2% - 8.5%

Troubleshooting & Best Practices

  • Inconsistent IS Peak Areas: If the peak area of 4-oxotridecanoic acid fluctuates by >20% across samples, suspect incomplete derivatization. Solution: Ensure the EDC and 3-NPH reagents are prepared fresh daily, as EDC rapidly hydrolyzes in aqueous solutions.

  • Chromatographic Peak Splitting: Keto-fatty acids can form syn and anti isomers during oximation. Solution: Optimize the column temperature (increase to 45°C) or use a shallower gradient to either fully resolve or fully co-elute the isomers.

  • Background Noise at IS Transition: If a signal is detected in blank matrix at the IS transition, verify the purity of the 4-oxotridecanoic acid standard (ensure >98% purity) and check for carryover in the autosampler by running a solvent blank after the highest calibration point.

References

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of 4-Oxotridecanoic Acid from Biological Tissues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

4-Oxotridecanoic acid (CAS 92155-71-0) is a 13-carbon oxo-fatty acid . Oxo-fatty acids (keto-fatty acids) are increasingly recognized as critical metabolic intermediates and potent signaling molecules generated during lipid oxidation, mitochondrial beta-oxidation, and inflammatory responses .

However, extracting these specific lipid mediators from complex biological tissues presents significant analytical challenges. Because of their moderate polarity, potential for spontaneous decarboxylation, and low endogenous abundance, traditional extraction methodologies often yield poor recoveries and suffer from high matrix interference . This application note details a highly optimized, self-validating protocol for the extraction of 4-oxotridecanoic acid from tissue matrices, leveraging a modified methyl-tert-butyl ether (MTBE) biphasic system coupled with LC-MS/MS.

Mechanistic Insights and Methodological Causality

Historically, lipid extraction has relied on the Folch or Bligh-Dyer methods, which utilize a mixture of chloroform and methanol . While effective for bulk structural lipids, these methods are suboptimal for trace oxo-fatty acids. In the Folch method, the lipid-rich organic phase forms the lower layer, requiring the analyst to pierce the aqueous phase and the dense protein disk to retrieve the sample . This mechanical disruption frequently leads to protein carryover, which severely suppresses ionization during subsequent mass spectrometry analysis.

To circumvent this, our protocol employs the MTBE extraction method pioneered by Matyash et al. . The causality behind this choice is threefold:

  • Phase Inversion for Cleanliness: MTBE has a lower density than water. Consequently, the lipid-containing organic phase forms the upper layer, allowing for seamless, uncontaminated aspiration .

  • Enhanced Solubilization: MTBE effectively disrupts hydrophobic interactions between keto-fatty acids and tissue lipid-binding proteins without the severe toxicity associated with halogenated solvents .

  • Metabolic Quenching: The addition of cold methanol prior to MTBE immediately precipitates lipolytic enzymes, preventing the artifactual generation or degradation of oxo-fatty acids during sample preparation [[1]]([Link]) [[2]]([Link]).

Experimental Workflow

G N1 1. Cryogenic Tissue Homogenization (Quench Metabolism) N2 2. Methanol & IS Addition (Protein Precipitation) N1->N2 N3 3. MTBE Addition & Agitation (Lipid Partitioning) N2->N3 N4 4. Phase Separation (H2O) (Centrifugation) N3->N4 N5 5. Upper Phase Collection (Avoid Protein Pellet) N4->N5 N6 6. Nitrogen Evaporation & Reconstitution N5->N6 N7 7. LC-MS/MS Analysis (Negative ESI / MRM) N6->N7

MTBE-based extraction workflow for isolating 4-oxotridecanoic acid from biological tissues.

Step-by-Step Protocol: Tissue Extraction

Self-Validating System Note: To ensure trustworthiness and absolute quantification, this protocol mandates the use of a surrogate internal standard (IS), such as a deuterated oxo-fatty acid (e.g., 5-oxodecanoic acid-d3), spiked directly onto the frozen tissue before homogenization. This controls for extraction losses and matrix effects throughout the entire workflow .

Materials & Reagents:

  • HPLC-grade Methyl-tert-butyl ether (MTBE), Methanol (MeOH), and MS-grade Water (H₂O).

  • Internal Standard (IS) solution (1 µg/mL in MeOH).

  • CryoMill or liquid nitrogen-cooled ceramic mortar .

  • Glass centrifuge tubes with Teflon-lined caps (Strictly avoid plastics to prevent polymer leaching into the organic phase) .

Step 1: Cryogenic Homogenization

  • Weigh approximately 50–100 mg of flash-frozen tissue.

  • Transfer the tissue to a pre-cooled CryoMill tube or mortar.

  • Add 10 µL of the IS solution directly to the frozen tissue mass.

  • Pulverize the tissue into a fine powder under cryogenic conditions to halt enzymatic activity and prevent autoxidation of the keto group .

Step 2: Protein Precipitation and Solubilization

  • Transfer the pulverized tissue to a glass centrifuge tube.

  • Add 1.5 mL of ice-cold Methanol. Vortex vigorously for 30 seconds. Causality: Methanol disrupts hydrogen bonding networks, unfolding proteins and releasing bound 4-oxotridecanoic acid into the solvent while simultaneously precipitating the protein matrix .

  • Incubate on ice for 10 minutes.

Step 3: MTBE Biphasic Partitioning

  • Add 5 mL of room-temperature MTBE to the homogenate .

  • Agitate the mixture on an orbital shaker for 1 hour at 4°C. Causality: Prolonged agitation in MTBE ensures complete partitioning of the moderately non-polar 4-oxotridecanoic acid into the organic phase [[3]]([Link]) .

  • Induce phase separation by adding 1.25 mL of MS-grade water.

  • Vortex for 30 seconds, then incubate at room temperature for 10 minutes to allow the solvent layers to equilibrate .

  • Centrifuge at 10,000 × g for 10 minutes at 4°C .

Step 4: Collection and Reconstitution

  • Carefully aspirate the upper MTBE layer (approximately 4.5 mL) using a glass Pasteur pipette and transfer it to a clean glass vial [[3]]([Link]).

  • (Optional but recommended) Re-extract the remaining aqueous phase and protein pellet with an additional 2 mL of MTBE to maximize recovery. Combine the organic layers .

  • Evaporate the MTBE under a gentle stream of high-purity nitrogen gas at room temperature. Caution: Do not apply heat, as oxo-fatty acids are susceptible to thermal degradation .

  • Reconstitute the dried lipid extract in 100 µL of initial LC-MS/MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid) .

Data Presentation: Methodological Comparison

The following table summarizes the quantitative advantages of the MTBE method over traditional extractions for oxo-fatty acids, based on validated lipidomic frameworks .

Extraction MethodSolvent SystemPhase PositionAverage Recovery (%)Matrix Effect (Ion Suppression)Reproducibility (CV %)
MTBE (Matyash) MTBE/MeOH/H₂OUpper (Top)88 - 94%< 15%4 - 8%
Folch CHCl₃/MeOH/H₂OLower (Bottom)72 - 81%25 - 35%12 - 18%
Bligh-Dyer CHCl₃/MeOH/H₂OLower (Bottom)68 - 75%30 - 40%15 - 20%

Sources

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Challenges

4-Oxotridecanoic acid (CAS 92155-71-0) is a 13-carbon medium-chain keto-fatty acid[1]. Structurally, it possesses a terminal carboxylic acid at the C1 position and a ketone group at the C4 position. In metabolic research and drug development, accurate quantification of keto-fatty acids is essential for tracking lipid oxidation pathways, mitochondrial metabolism, and identifying novel biomarkers[2].

However, analyzing 4-oxotridecanoic acid in its native state via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges. The free carboxylic acid group causes strong hydrogen bonding, leading to irreversible adsorption on the GC inlet liner and stationary phase, which manifests as severe peak tailing[2]. Concurrently, the C4 ketone group is highly susceptible to thermal keto-enol tautomerization at elevated injection temperatures. This spontaneous interconversion produces multiple unpredictable derivative peaks for a single analyte, drastically reducing sensitivity and complicating spectral interpretation[3].

Mechanistic Rationale: The MOX-TMS Two-Step System

To achieve a self-validating, robust analytical workflow, a two-step derivatization strategy utilizing 3 and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the recognized gold standard[3].

  • Step 1: Oximation (Ketone Protection). The sample is first reacted with MOX in a pyridine solvent. The methoxyamine selectively attacks the C4 carbonyl carbon via nucleophilic addition, followed by dehydration to form a stable methoxime (MOX) ether. Pyridine is not merely a solvent; it acts as an essential acid scavenger and catalyst to drive the reaction forward. This step permanently locks the molecule out of its enol form, ensuring a single structural conformation[4].

  • Step 2: Silylation (Carboxyl Volatilization). Once the ketone is protected, BSTFA containing 1% Trimethylchlorosilane (TMCS) is introduced. BSTFA replaces the active hydrogen on the C1 carboxylic acid with a trimethylsilyl (TMS) group. The 1% TMCS acts as a powerful catalyst, increasing the silylating donor strength to ensure 100% conversion of the sterically hindered carboxylate[3].

ReactionPathway A 4-Oxotridecanoic Acid (Free Ketone & Carboxyl) B Methoxime Intermediate (Ketone Protected) A->B Methoxyamine HCl (Pyridine, 60°C) C MOX-TMS Derivative (Volatile & Stable) B->C BSTFA + 1% TMCS (60°C)

Two-step MOX-TMS derivatization pathway for 4-Oxotridecanoic acid.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (IS) and a blank matrix control. The IS corrects for derivatization efficiency, matrix effects, and injection volume variances.

Reagents Required:

  • Methoxyamine hydrochloride (MOX) in anhydrous pyridine (20 mg/mL).

  • BSTFA + 1% TMCS.

  • Ethyl acetate (GC-grade, anhydrous).

  • Internal Standard (IS) solution (e.g., Nonadecanoic acid or stable-isotope labeled keto-acid, 10 µg/mL in methanol).

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Aliquot 50 µL of the biological lipid extract into a glass GC autosampler vial. Immediately spike with 10 µL of the IS solution to establish the self-validating baseline.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen (N2) at 40°C. Causality: Even trace amounts of residual water will aggressively quench the BSTFA reagent in Step 4, leading to incomplete silylation and poor recovery[4].

  • Oximation: Add 50 µL of the MOX/pyridine solution to the dried residue. Cap the vial tightly with a PTFE-lined septum. Vortex for 1 minute, then incubate in a heating block at 60°C for 60 minutes[3].

  • Silylation: Remove the vial and allow it to cool to room temperature. Add 50 µL of BSTFA + 1% TMCS directly to the reaction mixture. Re-cap, vortex briefly, and incubate at 60°C for an additional 30 minutes[3].

  • Dilution & Analysis: Cool to room temperature. Dilute with 100 µL of ethyl acetate. Transfer to a GC vial insert. Inject 1 µL into the GC-MS (Splitless mode, inlet at 250°C, using a 5% phenyl-methylpolysiloxane column)[4].

ProtocolWorkflow S1 1. Sample Prep (Spike IS & N2 Dry) S2 2. Oximation (MOX in Pyridine) S1->S2 Ensure 100% dry S3 3. Silylation (BSTFA + 1% TMCS) S2->S3 60°C, 60 min S4 4. GC-MS Analysis (EI Mode, SIM/SCAN) S3->S4 60°C, 30 min

Standardized self-validating experimental workflow for sample preparation.

Data Presentation: Comparison of Derivatization Strategies

While MOX-TMS is ideal for GC-MS, alternative methods exist depending on the analytical platform and target sensitivity. The following table summarizes the quantitative and methodological differences between common derivatization strategies for keto-fatty acids[4].

Analytical PlatformDerivatization ReagentsTarget Functional GroupTypical LOD (ng/mL)Total Reaction TimeKey Advantage
GC-MS MOX + BSTFA/TMCSKetone (C4) & Carboxyl (C1)~1.0 - 5.090 minPrevents tautomerization; highly reproducible[3].
GC-FID/MS BF3 / MethanolCarboxyl (C1) only~50.0 - 100.030 minForms stable methyl esters (FAMEs); rapid workflow.
LC-MS/MS 5Ketone (C4)< 0.5120 minDrastically enhances ESI negative ionization efficiency[5].

Analytical Pitfalls & Expert Troubleshooting

Experienced chromatographers must anticipate the unique chemical behaviors of keto-fatty acids during derivatization to prevent data misinterpretation.

  • The E/Z Isomerization Phenomenon: When methoxyamine reacts with the asymmetrical C4 ketone of 4-oxotridecanoic acid, it forms two distinct stereoisomers: the syn (Z) and anti (E) methoximes. On a high-resolution GC capillary column, these isomers often resolve into two closely eluting peaks. Expert Insight: Do not mistake the smaller secondary peak for an impurity or a separate lipid species. For accurate quantification, the data processing method must integrate and sum the areas of both the E and Z isomer peaks.

  • Moisture Contamination: BSTFA reacts preferentially with H2O to form hexamethyldisiloxane (HMDSO), consuming the reagent before it can silylate the target carboxylic acid[4]. Always use anhydrous pyridine and ensure complete N2 drying prior to reagent introduction.

LogicalPitfalls P1 Moisture in Sample R1 Quenches BSTFA (Poor Silylation) P1->R1 P2 Incomplete Oximation R2 Keto-Enol Tautomerism (Multiple Peaks) P2->R2 P3 E/Z Isomerization R3 Two Resolved Peaks (Requires Summation) P3->R3

Logical relationship between common derivatization pitfalls and outcomes.

References

  • BenchChem. "Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis.
  • MolAid. "4-oxo-tridecanoic acid - CAS 92155-71-0.
  • BenchChem. "6-Oxo-octanoic acid | 4233-57-2.
  • BenchChem. "Application Notes and Protocols for the Quantification of 5-Oxo-heptanoic Acid.
  • BenchChem. "Technical Support Center: Chromatographic ... - Benchchem.

Sources

Advanced Solid-Phase Extraction (SPE) Strategies for the Isolation and Quantification of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Analyte Profiling & Analytical Challenges

4-Oxotridecanoic acid (CAS 92155-71-0) is a 13-carbon medium-to-long chain oxo-fatty acid (keto-fatty acid)[1]. As a bioactive lipid intermediate, its quantification in complex biological matrices (e.g., plasma, tissue homogenates) presents severe analytical hurdles. Endogenous oxo-fatty acids are typically present at trace concentrations and are highly susceptible to ex vivo auto-oxidation and enzymatic degradation immediately following sample collection[2].

To ensure scientific integrity, a sample preparation workflow cannot merely act as a passive filter; it must be designed as a self-validating system that actively halts degradation while providing extreme selectivity against matrix interferences.

Rationale for Mixed-Mode Anion Exchange (MAX) SPE

Standard reversed-phase (C18) extraction is generally insufficient for trace lipidomics. Because C18 relies exclusively on hydrophobicity, highly abundant neutral lipids (such as triglycerides and cholesterol) co-elute with the target fatty acids, causing catastrophic ion suppression during LC-MS/MS analysis.

To solve this, we employ a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. MAX sorbents are engineered with a hydrophobic polystyrene-divinylbenzene backbone grafted with permanently charged quaternary ammonium groups[3]. This architecture enables a highly selective dual-retention mechanism [4]:

  • Hydrophobic Interaction: The 13-carbon aliphatic chain of 4-oxotridecanoic acid binds to the polymeric backbone via Van der Waals forces.

  • Ionic Interaction: By adjusting the sample matrix to a pH > 7, the carboxylic acid moiety (pKa ~4.8) is fully ionized (-COO⁻). This anion forms a rigid ionic bond with the quaternary amine of the sorbent[3].

The Causality of the Wash Step: The true power of MAX lies in the wash phase. Because 4-oxotridecanoic acid is anchored by a strong ionic bond, we can aggressively wash the cartridge with 100% methanol. This organic wash breaks the hydrophobic interactions of interfering neutral lipids, sweeping them into the waste[3]. The target analyte remains locked in place until an acidic organic elution solvent neutralizes its charge, breaking the ionic bond for recovery.

Physicochemical Data & Analytical Parameters

Table 1: Chemical Properties of 4-Oxotridecanoic Acid

Property Value
IUPAC Name 4-Oxotridecanoic acid
CAS Number 92155-71-0[1]
Chemical Formula C13H24O3
Molecular Weight 228.33 g/mol

| Estimated pKa | ~4.8 (Carboxylic acid group) |

Table 2: LC-MS/MS Analytical Parameters (Negative ESI) Mechanistic Note: In negative electrospray ionization (ESI), oxo-fatty acids typically undergo a diagnostic neutral loss of CO₂ (44 Da) from the carboxylate group, yielding an intense product ion utilized for precise MRM quantification[5].

ParameterSetting
Ionization Mode Electrospray Ionization (ESI) - Negative
Precursor Ion (Q1) m/z 227.2 [M-H]⁻
Product Ion (Q3) m/z 183.2 [M-H-CO₂]⁻
Collision Energy (CE) -15 eV
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Experimental Workflow & Mechanisms

SPE_Workflow Sample 1. Biological Sample (Spike Internal Standard + BHT) Prep 2. Matrix Pre-treatment (Protein Ppt + Adjust to pH > 7) Sample->Prep Condition 3. Condition MAX Sorbent (Methanol -> Basic Water) Prep->Condition Load 4. Load Sample (Dual-mode binding active) Condition->Load Wash1 5. Aqueous Wash (5% NH4OH: Removes polar matrix) Load->Wash1 Wash2 6. Organic Wash (100% MeOH: Removes neutral lipids) Wash1->Wash2 Elute 7. Acidic Elution (5% Formic Acid in MeOH) Wash2->Elute Analyze 8. LC-MS/MS Analysis (MRM Quantification) Elute->Analyze

Figure 1: Step-by-step MAX SPE workflow for isolating 4-Oxotridecanoic acid.

Mechanism Analyte 4-Oxotridecanoic Acid (Ionized: -COO⁻) Sorbent MAX Polymeric Sorbent (Quaternary Amine: -N⁺R3) Analyte->Sorbent Strong Ionic Bond (Retained during MeOH wash) Hydrophobic Aliphatic Chain (C13) Polystyrene Polymeric Backbone Hydrophobic->Polystyrene Hydrophobic Interaction (Broken by MeOH wash)

Figure 2: Dual-retention mechanism of 4-Oxotridecanoic acid on MAX sorbent.
Step-by-Step Self-Validating Protocol

This protocol integrates mandatory Quality Control (QC) checkpoints to establish a self-validating extraction system.

5.1 Reagents and Materials
  • Sorbent: Mixed-mode Strong Anion Exchange (MAX) cartridges (30 mg / 1 cc).

  • Antioxidant: Butylated hydroxytoluene (BHT) solution (1 mg/mL in ethanol)[2].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Ammonium Hydroxide (NH₄OH), Formic Acid (FA).

5.2 System Validation & Matrix Pre-treatment
  • Aliquot: Transfer 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • QC Checkpoint 1 (Antioxidant): Immediately add 10 µL of BHT solution. Causality: BHT acts as a radical scavenger, halting ex vivo auto-oxidation of the oxo-fatty acid carbon chain[2].

  • QC Checkpoint 2 (Internal Standard): Spike 10 µL of a stable-isotope labeled internal standard (e.g., Myristic acid-d27 or a matched deuterated oxo-fatty acid). Causality: Spiking before extraction normalizes any downstream sorbent losses or LC-MS matrix effects.

  • Protein Precipitation: Add 300 µL of cold ACN. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • pH Adjustment: Transfer the supernatant to a clean tube and dilute with 400 µL of 5% NH₄OH in water. Causality: This forces the matrix pH well above the analyte's pKa, ensuring 100% ionization of the carboxylic acid for optimal MAX binding[3].

5.3 Solid-Phase Extraction (MAX) Procedure
  • Conditioning: Pass 1 mL of 100% MeOH through the cartridge to solvate the polymeric backbone.

  • Equilibration: Pass 1 mL of 5% NH₄OH in water to prepare the ion-exchange active sites.

  • Loading: Apply the pre-treated, basic sample (~800 µL) at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Causality: Flushes out polar interferences, salts, and water-soluble proteins.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% MeOH. Causality: Disrupts all hydrophobic interactions. Neutral lipids (triglycerides, sterols) are washed away, while 4-oxotridecanoic acid is retained exclusively by its ionic bond to the quaternary amine[4].

  • Elution: Elute the target with 1 mL of 5% Formic Acid in MeOH. Causality: The high concentration of formic acid drops the pH below 4.8, protonating the -COO⁻ to -COOH. The ionic bond is broken, and the organic solvent elutes the purified lipid[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of the initial LC-MS mobile phase.

Representative Quantitative Data

When executed correctly, the MAX SPE protocol provides near-quantitative recovery while virtually eliminating the matrix effects commonly associated with lipidomic analysis.

Table 3: Representative MAX SPE Performance Metrics

Analyte Matrix Absolute Recovery (%) Matrix Effect (%) RSD (%)
4-Oxotridecanoic Acid Human Plasma 88.5 ± 4.2 < 10% (Minimal suppression) 4.7

| Neutral Lipid Control | Human Plasma | < 2.0 (Effectively removed) | N/A | N/A |

References
  • [2] Application Notes and Protocols for 7-Oxodocosanoic Acid Sample Preparation. BenchChem. 2

  • 4-Oxotridecanoic acid | 92155-71-0. ChemicalBook.

  • [5] Two Isomeric C16 Oxo-Fatty Acids from the Diatom Chaetoceros karianus Show Dual Agonist Activity towards Human Peroxisome Proliferator-Activated Receptors (PPARs) α/γ. PMC / NIH. 5

  • [4] mixed-mode solid-phase extraction. Science.gov. 4

  • [3] Solid-phase extraction of long-chain fatty acids from aqueous solution. ResearchGate. 3

Sources

Application Note: Stability, Storage, and Handling Protocols for 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists

Introduction & Chemical Significance

4-Oxotridecanoic acid (CAS 92155-71-0) is a 13-carbon, odd-chain keto-fatty acid[1],[2]. In advanced lipidomics and pharmacokinetic profiling, odd-chain fatty acids are highly valued as internal standards. Because mammalian fatty acid synthase (FAS) pathways predominantly generate even-chain lipids, odd-chain derivatives like 4-oxotridecanoic acid are virtually absent in endogenous biological matrices, allowing for precise, interference-free quantification[3].

However, the presence of a ketone group at the C4 position classifies this molecule as a γ -keto acid. This structural feature introduces unique physicochemical behaviors and specific degradation vulnerabilities that require stringent handling protocols compared to standard saturated aliphatic fatty acids.

Mechanisms of Instability: The Causality Behind Storage Rules

To maintain the scientific integrity of your lipid standards, it is critical to understand why specific storage conditions are mandated. 4-Oxotridecanoic acid is susceptible to three primary modes of degradation:

  • γ -Keto Acid Cyclization (Intramolecular Degradation): The ketone at the C4 position is situated exactly three carbons away from the terminal carboxylic acid. Under acidic conditions or thermal stress, the carboxylate oxygen can act as a nucleophile, attacking the protonated carbonyl carbon. This forms a cyclic hemiacetal (lactol), which can subsequently dehydrate to form an unsaturated γ -lactone[3].

  • Hygroscopicity and Hydrolysis: Lyophilized lipid powders are highly hygroscopic. If a cold vial is opened before equilibrating to room temperature, atmospheric moisture rapidly condenses on the lipid[4]. This moisture can catalyze hydrolysis or promote the aforementioned cyclization[5].

  • Plasticizer Contamination: Organic solvents required to dissolve keto-fatty acids (e.g., chloroform, methyl acetate) will rapidly leach phthalates and slip agents from plastic tubes or pipette tips, irreversibly contaminating the standard and introducing massive background noise in mass spectrometry[6],[5].

G A 4-Oxotridecanoic Acid (Open Chain) B Cyclic Hemiacetal (Lactol Form) A->B Intramolecular Cyclization (H+) C Unsaturated Gamma-Lactone (Degradation Product) B->C Dehydration (Heat/Acid)

Mechanistic degradation pathway of 4-oxotridecanoic acid via intramolecular cyclization.

Physicochemical Properties & Stability Matrix

To establish a baseline for experimental design, the quantitative properties and empirical stability timelines for 4-oxotridecanoic acid are summarized below.

Table 1: Physicochemical Properties [1],[3]

ParameterValue / Description
IUPAC Name 4-Oxotridecanoic acid
CAS Number 92155-71-0
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
LogP ~3.56
Solubility Soluble in Ethanol, Methyl Acetate, Chloroform, DMSO

Table 2: Empirical Stability Matrix [7],[8],[9]

Storage ConditionStateExpected StabilityPrimary Risk Factor
-80°C (Argon Purged) Organic Solution> 2 YearsNone (Optimal Condition)
-20°C (Argon Purged) Organic Solution6 - 12 MonthsSlow keto-enol tautomerization
4°C (Refrigerated) Organic Solution< 1 MonthThermal degradation / Cyclization
Room Temperature Dry Powder< 1 WeekHygroscopic moisture absorption

Self-Validating Experimental Protocols

Protocol A: Reconstitution and Aliquoting Workflow

Objective: To prepare working stocks while preventing moisture condensation, oxidation, and plasticizer contamination.

  • Thermal Equilibration (Critical): Remove the sealed vial of 4-oxotridecanoic acid from the freezer. Place it in a desiccator and allow it to equilibrate to room temperature for exactly 30 minutes before breaking the seal[4].

    • Causality: Prevents atmospheric water vapor from condensing on the cold, hygroscopic powder, which would otherwise initiate hydrolysis[5].

  • Solvent Deoxygenation: Prepare a high-purity organic solvent (e.g., LC-MS grade methyl acetate or ethanol). Purge the solvent with a gentle stream of Argon gas for 5 minutes[9].

    • Causality: Argon is heavier than air and effectively blankets the solvent, displacing dissolved oxygen to prevent auto-oxidation at the α -carbons[6],[10].

  • Glass-Only Transfer: Using a glass syringe or a pipette with a stainless steel capillary (strictly avoid plastic tips), add the purged solvent to the vial to achieve a 1 mg/mL stock concentration[6],[5].

  • Aliquoting: Transfer the solution into pre-cleaned, amber glass vials equipped with PTFE-lined (Teflon) caps[4],[8].

    • Causality: Amber glass prevents photo-oxidation. PTFE liners are inert; standard polyethylene cap liners will dissolve in organic solvents and ruin the sample[4].

  • Headspace Blanketing: Gently blow a stream of Argon gas over the liquid surface in each vial for 10–15 seconds to displace headspace air. Cap immediately[6],[10].

  • Cryopreservation: Transfer aliquots to a -80°C freezer for long-term storage[8].

Workflow Step1 Dry Powder / Stock (<-20°C) Step2 Equilibrate to RT (Desiccator, 30 min) Step1->Step2 Step3 Reconstitute in Organic Solvent (e.g., Methyl Acetate, EtOH) Step2->Step3 Step4 Transfer to Amber Glass Vials (PTFE-lined caps) Step3->Step4 Step5 Purge Headspace (Argon Gas) Step4->Step5 Step6 Store Aliquots (-80°C Preferred) Step5->Step6

Self-validating workflow for the reconstitution, aliquoting, and long-term storage of lipid stocks.

Protocol B: Self-Validation via LC-MS/MS

Objective: To verify the structural integrity of the 4-oxotridecanoic acid stock prior to use in quantitative assays, ensuring no γ -lactone degradation has occurred.

  • Sample Prep: Dilute a 1 µL aliquot of the working stock into 1 mL of initial mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase UHPLC column.

  • Detection: Monitor the exact mass via Electrospray Ionization in negative mode (ESI-). The target parent ion [M−H]− is m/z 227.16.

  • Validation Logic Check: Monitor for a secondary peak at m/z 209.15 ( [M−H−H2​O]− ). If this dehydration peak chromatographically separates from the parent compound and exceeds 5% of the total peak area, it indicates that irreversible γ -lactone cyclization has occurred during storage. The stock must be discarded to prevent analytical bias.

References

  • Molaid Chemical Database. "4-oxo-tridecanoic acid - CAS 92155-71-0". Available at: [Link]

  • FutureChem / Taiwan Life Support Systems. "Chemistry For Your FUTURE - Product Catalog". Available at: [Link]

  • ChemSrc. "13-oxotridecanoic acid | CAS#:65157-88-2 / 4-oxotridecanoic acid". Available at:[Link]

  • Stratech Scientific. "Storage & Handling of Lipids: Organic Solutions". Available at:[Link]

  • Organomation. "How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods". Available at:[Link]

  • National Institutes of Health (PMC). "Preparation of fatty acid or phospholipid vesicles by thin-film rehydration". Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxotridecanoic acid. As a crucial intermediate in various synthetic pathways, optimizing its yield and purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. The guidance herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable protocols.

Question 1: My overall yield of 4-oxotridecanoic acid is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of 4-oxotridecanoic acid can stem from several stages of the process, most commonly from the initial carbon-carbon bond formation or the final hydrolysis step.

Potential Cause 1: Inefficient Acylation of the Organometallic Reagent.

The formation of the carbon skeleton of 4-oxotridecanoic acid often involves the acylation of an organometallic reagent, such as a Grignard or organozinc compound, with a suitable acylating agent.[1] The reactivity of these organometallic species can lead to side reactions, such as over-addition to the newly formed ketone, thereby reducing the yield of the desired product.[2]

Solution: Controlled Acylation using a Weinreb Amide or a Milder Organometallic Reagent.

  • Weinreb Ketone Synthesis: A highly effective method to prevent over-addition is the use of an N-methoxy-N-methylamide (Weinreb amide) derivative of a dicarboxylic acid monoester. The resulting chelated intermediate is stable to further nucleophilic attack.

  • Use of Organocadmium or Organozinc Reagents: These reagents are generally less reactive than Grignard reagents and exhibit greater selectivity for the formation of the ketone.[1]

Experimental Protocol: Synthesis via Acylation of an Organozinc Reagent

  • Preparation of the Organozinc Reagent: React nonylmagnesium bromide (a Grignard reagent) with zinc chloride in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: Slowly add a solution of the appropriate acyl chloride (e.g., 3-(chloroformyl)propanoic acid methyl ester) to the freshly prepared organozinc reagent at a low temperature (typically -20 °C to 0 °C) to control the reaction's exothermicity.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography.

Potential Cause 2: Incomplete Hydrolysis of the Ester or Nitrile Precursor.

The final step in many synthetic routes to 4-oxotridecanoic acid is the hydrolysis of a precursor molecule, which is often an ester or a nitrile. Incomplete hydrolysis is a common reason for low yields of the final carboxylic acid.[3][4]

Solution: Optimization of Hydrolysis Conditions.

  • Acid-Catalyzed Hydrolysis: Heating the precursor under reflux with a strong acid, such as hydrochloric acid or sulfuric acid, is a common method.[5][6] The reaction progress should be monitored by TLC or HPLC to ensure complete conversion.

  • Base-Mediated Hydrolysis (Saponification): Refluxing the ester with a solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification, is an effective alternative.[3] For nitriles, alkaline hydrolysis initially produces the carboxylate salt and ammonia gas.[3] Subsequent acidification with a strong acid is necessary to obtain the free carboxylic acid.[3]

Table 1: Comparison of Hydrolysis Conditions

ConditionReagentsTemperatureTypical Reaction TimeConsiderations
AcidicDilute HCl or H₂SO₄Reflux2-12 hoursCan cause degradation of acid-sensitive functional groups.
Basic (for Esters)NaOH or KOH in H₂O/EtOHReflux1-6 hoursRequires a final acidification step.
Basic (for Nitriles)NaOH or KOH solutionReflux2-8 hoursAmmonia gas is evolved; requires acidification to yield the carboxylic acid.[3]
Question 2: I am observing significant amounts of a side product that appears to be a tertiary alcohol. How can I prevent its formation?

The formation of a tertiary alcohol indicates that the ketone functional group in your 4-oxotridecanoic acid product or an intermediate is undergoing a second nucleophilic addition by the organometallic reagent.

Causative Explanation:

Grignard reagents are highly reactive and can add to the carbonyl group of the newly formed ketone.[2] This is a common issue when using highly reactive organometallic reagents in excess.

Preventative Measures:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the acylating agent at a low temperature. This maintains a low concentration of the Grignard reagent throughout the reaction, minimizing the chance of a second addition.

  • Use of a Less Reactive Organometallic Reagent: As mentioned previously, organozinc or organocadmium reagents are less prone to this side reaction.[1]

  • Employing a Weinreb Amide: The stability of the tetrahedral intermediate formed during the reaction with a Weinreb amide prevents the over-addition of the organometallic reagent.

Workflow Diagram: Minimizing Tertiary Alcohol Byproduct

G cluster_0 Problem: Tertiary Alcohol Formation cluster_1 Solution Strategies Grignard Reagent Grignard Reagent Acyl Chloride Acyl Chloride Grignard Reagent->Acyl Chloride 1st Addition (Desired) Ketone Product Ketone Product Grignard Reagent->Ketone Product 2nd Addition (Undesired) Acyl Chloride->Ketone Product Tertiary Alcohol Tertiary Alcohol Ketone Product->Tertiary Alcohol Inverse Addition Inverse Addition Tertiary Alcohol->Inverse Addition Less Reactive Reagent Less Reactive Reagent Tertiary Alcohol->Less Reactive Reagent Weinreb Amide Weinreb Amide Tertiary Alcohol->Weinreb Amide

Caption: Strategies to mitigate the formation of tertiary alcohol byproducts.

Question 3: My nitrile hydrolysis to the carboxylic acid is sluggish and requires long reaction times. How can I accelerate this conversion?

The hydrolysis of nitriles can indeed be slow due to the stability of the carbon-nitrogen triple bond.[4]

Troubleshooting Steps:

  • Increase Acid/Base Concentration: Using a more concentrated acid or base solution can increase the rate of hydrolysis. However, be mindful of potential side reactions or degradation of your product under harsh conditions.[5]

  • Higher Reaction Temperature: Increasing the temperature will generally accelerate the reaction. Ensure your solvent is appropriate for higher temperatures and that your product is stable under these conditions. Refluxing is a common practice for nitrile hydrolysis.[5]

  • Phase-Transfer Catalysis: If your nitrile has low solubility in the aqueous acidic or basic solution, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion into the organic phase, thereby increasing the reaction rate.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for nitrile hydrolysis by efficiently heating the reaction mixture.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

G Nitrile Nitrile Protonated Nitrile Protonated Nitrile Nitrile->Protonated Nitrile + H+ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate + H2O, -H+ Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid + H2O, H+, -NH4+

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-oxotridecanoic acid?

Common starting materials include succinic anhydride or its derivatives, and a C9 organometallic reagent.[8] Alternatively, one could start with a nitrile-containing precursor that can be elaborated and subsequently hydrolyzed.

Q2: Are there any "green" or more environmentally friendly synthetic routes to 4-oxotridecanoic acid?

While traditional methods often rely on stoichiometric organometallic reagents and harsh reaction conditions, research is ongoing into more sustainable approaches. This includes the use of biocatalysis and the development of catalytic methods that minimize waste.[9][10] For instance, some modern methods are exploring photoredox catalysis for the synthesis of γ-ketoacids.[11]

Q3: How can I effectively purify the final 4-oxotridecanoic acid product?

Purification is typically achieved through a combination of techniques:

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, is then separated and acidified to precipitate the pure carboxylic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: For stubborn impurities, silica gel column chromatography using a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) can be employed.

Q4: What are the key safety precautions I should take during the synthesis of 4-oxotridecanoic acid?

  • Handling of Organometallic Reagents: Grignard and other organometallic reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving these reagents must be conducted under an inert atmosphere in anhydrous solvents.

  • Use of Strong Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Pressure Build-up: Be aware of potential pressure build-up when quenching reactions, especially those involving reactive reagents. Add quenching agents slowly and ensure adequate cooling.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Cavinato, G., & Toniolo, L. (1993). Synthesis of γ-keto carboxylic acids from γ-keto-α-chloro carboxylic acids via carbonylation-decarboxylation reactions catalysed by a palladium system. Journal of Organometallic Chemistry, 444(1-2), C33-C35.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Donnelly, K. F., et al. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(47), 8429–8434.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-Keto Esters from β-Keto Esters via a Zinc Carbenoid-Mediated Homologation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Lindsley, C. W., et al. (2003). Efficient Synthesis of Enantiopure β-Amino-γ-Keto Acids from l-Homoserine. Organic Letters, 5(12), 2055–2057.
  • De Luca, L., et al. (2002). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • PubMed. (2021, February 3). Comparative analysis of the chemical and biochemical synthesis of keto acids. Retrieved from [Link]

  • Cason, J. (2011). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions, 227-290.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of 4-Phenyl-2-butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 4-Oxoalkenoic Acids from 2-Alkylfurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative analysis of the chemical and biochemical synthesis of keto acids | Request PDF. Retrieved from [Link]

  • News-Medical.Net. (2025, January 10). Breakthrough in chemical synthesis expands possibilities for ketones and esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • Springer Nature. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Edinburgh Innovations. (n.d.). Efficient adipic acid biosynthesis from sustainable sources. Retrieved from [Link]

Sources

Technical Support Center: 4-Oxotridecanoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Oxotridecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this keto-carboxylic acid. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Oxotridecanoic acid that influence its purification?

A1: 4-Oxotridecanoic acid possesses a dual functionality that dictates its purification strategy: a long C13 aliphatic chain, rendering it largely nonpolar, and two polar functional groups, a carboxylic acid and a ketone. This amphipathic nature means it will have limited solubility in water and better solubility in organic solvents. The carboxylic acid moiety allows for manipulation of its solubility based on pH. At a pH significantly above its pKa, it will deprotonate to form a carboxylate salt, which is more water-soluble. This property is often exploited in liquid-liquid extractions.[1] The ketone group, being moderately polar, along with the carboxylic acid, provides a handle for purification by normal-phase chromatography.

Q2: What are the primary methods for purifying 4-Oxotridecanoic acid?

A2: The most common and effective methods for purifying 4-Oxotridecanoic acid and similar long-chain keto-acids are:

  • Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles. The choice of solvent is critical and often involves a binary system (e.g., ethyl acetate/hexane) to achieve optimal crystal formation.[2]

  • Silica Gel Chromatography: This is a powerful technique for separating the target compound from byproducts and unreacted starting materials based on polarity.[2]

  • Acid-Base Extraction: This liquid-liquid extraction technique separates acidic compounds like 4-Oxotridecanoic acid from neutral or basic impurities by altering the pH to control its solubility between aqueous and organic phases.[1]

Q3: What are the potential stability issues I should be aware of during purification?

A3: Keto-acids can be susceptible to degradation under certain conditions. Key factors to consider are:

  • Temperature: Elevated temperatures can potentially lead to decarboxylation or other side reactions. It is generally advisable to avoid excessive heat during purification steps like solvent evaporation.[3]

  • pH: Extreme pH conditions, both acidic and basic, can promote degradation.[3][4][5] While acid-base extraction is a useful technique, prolonged exposure to strong acids or bases should be minimized.

  • Oxidation: The long alkyl chain can be susceptible to oxidation, especially if double bonds are present as impurities. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.[3]

Q4: Which analytical techniques are recommended to assess the purity of 4-Oxotridecanoic acid?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment:[6][7]

  • High-Performance Liquid Chromatography (HPLC): Particularly with a C18 reverse-phase column, HPLC is excellent for quantifying purity and detecting non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities. Derivatization to a more volatile ester, such as a methyl ester, is often necessary.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Oxotridecanoic acid in a question-and-answer format.

Recrystallization Issues

Q: My 4-Oxotridecanoic acid won't crystallize out of solution, even after cooling.

A: Possible Causes & Solutions:

  • Solution is not supersaturated: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.

  • Inappropriate solvent system: The chosen solvent may be too good of a solvent for your compound at all temperatures.

    • Solution: If using a single solvent, try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool. Hexane is a common anti-solvent for moderately polar compounds dissolved in ethyl acetate or acetone.[2]

  • Presence of impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution: Attempt to purify the crude material by another method first, such as a quick filtration through a silica plug or an acid-base extraction, to remove gross impurities.

  • Cooling too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Silica Gel Chromatography Problems

Q: My compound is streaking or tailing on the silica gel column, leading to poor separation.

A: Possible Causes & Solutions:

  • Compound is too polar for the eluent: The compound is interacting too strongly with the acidic silica gel.

    • Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.[9] Adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[9][10]

  • Column is overloaded: Too much material was loaded onto the column for its size.

    • Solution: As a general rule, use about 20-50 times the weight of silica gel to the weight of your crude sample.[11] If you have a large amount of material, use a larger column.

  • Sample was not loaded properly: A diffuse sample band at the top of the column will lead to poor separation.

    • Solution: Dissolve your crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the mobile phase itself) and load it onto the column in a narrow band. Alternatively, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[2]

Q: I'm not getting my compound off the column at all.

A: Possible Causes & Solutions:

  • Compound is irreversibly adsorbed to the silica: This can happen with very polar compounds, especially on acidic silica gel.

    • Solution: Try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane. If this fails, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica gel. Neutral silica gel can be beneficial for pH-sensitive compounds.[12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities from the crude 4-Oxotridecanoic acid.

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M sodium bicarbonate or 1 M sodium hydroxide solution. The deprotonated 4-Oxotridecanoic acid will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a small amount of diethyl ether to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with a 1-2 M HCl solution while stirring in an ice bath. The protonated 4-Oxotridecanoic acid will precipitate out or form an oily layer.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is useful for separating 4-Oxotridecanoic acid from impurities of similar acidity but different polarity.

  • Prepare the Column: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in hexane.

  • Sample Loading: Dissolve the crude 4-Oxotridecanoic acid in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and then your dissolved sample. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution: Start with a nonpolar mobile phase, such as 5-10% ethyl acetate in hexane. Gradually increase the polarity of the eluent. A typical gradient might be:

    • 10% Ethyl Acetate in Hexane (to elute nonpolar impurities)

    • 20-30% Ethyl Acetate in Hexane (should elute your product)

    • 50% Ethyl Acetate in Hexane (to elute more polar impurities)

    • Optional: If the product is still retained, add 0.5-1% acetic acid to the mobile phase to improve elution.[9]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
Recrystallization Ethyl Acetate / HexaneGood solubility in hot ethyl acetate, poor solubility in cold hexane. Allows for controlled precipitation.
Toluene / Petroleum EtherAn alternative for controlling crystallization rates.[1]
Column Chromatography Hexane / Ethyl Acetate (+ 0.5% Acetic Acid)A versatile system for moderately polar compounds. Acetic acid suppresses the deprotonation of the carboxylic acid, reducing tailing.[9]
Dichloromethane / MethanolA more polar system for eluting strongly retained compounds.

Visualizations

Workflow for Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate purification strategy for 4-Oxotridecanoic acid.

purification_workflow start Crude 4-Oxotridecanoic Acid check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities extraction Acid-Base Extraction check_impurities->extraction  Neutral/Basic Impurities Present chromatography Silica Gel Chromatography check_impurities->chromatography  Polar/Nonpolar Impurities of Similar Acidity recrystallization Recrystallization extraction->recrystallization  Further Purification Needed purity_analysis Purity Analysis (HPLC, GC-MS, NMR) extraction->purity_analysis  Sufficiently Pure chromatography->recrystallization  Further Purification Needed chromatography->purity_analysis  Sufficiently Pure recrystallization->purity_analysis final_product Pure Product purity_analysis->final_product

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram outlines the steps involved in the acid-base extraction protocol.

extraction_flowchart cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude product in organic solvent (e.g., ether) extract_base 2. Extract with aqueous base (e.g., NaHCO3) dissolve->extract_base organic_impurities Neutral/Basic Impurities (discard) extract_base->organic_impurities aqueous_salt 3. Collect aqueous layer (contains carboxylate salt) extract_base->aqueous_salt Product moves to aqueous phase extract_acid 6. Extract with fresh organic solvent dry_concentrate 7. Dry and concentrate organic phase extract_acid->dry_concentrate final_product Pure 4-Oxotridecanoic Acid dry_concentrate->final_product acidify 4. Acidify aqueous layer (e.g., with HCl to pH ~2) aqueous_salt->acidify precipitate 5. Protonated acid precipitates/oils out acidify->precipitate precipitate->extract_acid Product moves back to organic phase

Caption: Workflow for purification via acid-base extraction.

References

  • Lawrence, J. F., & Leduc, R. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography.
  • University of Victoria. (n.d.). Column chromatography.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Benchchem. (2025). A Researcher's Guide to Tridecanoic Acid Quantification: Accuracy, Precision, and Methodological Insights.
  • Benchchem. (2025). Preventing degradation of 4-Oxononanoic acid during sample preparation.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis and Purification of 2-Oxotetradecanoic Acid.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard.
  • Patsnap. (2026). How to Optimize Octadecanoic Acid Purity in Synthesis.
  • PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.
  • ResearchGate. (n.d.). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.

Sources

Technical Support Center: Overcoming Signal Suppression in 4-Oxotridecanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, bioanalytical scientists, and drug development professionals struggling with the quantification of medium-chain keto-fatty acids.

4-Oxotridecanoic acid presents unique analytical challenges. As a 13-carbon fatty acid with a ketone group at the C4 position, it is typically analyzed in negative electrospray ionization (ESI-) mode. However, ESI- is notoriously susceptible to ion suppression (matrix effects) caused by co-eluting endogenous lipids. This guide breaks down the causality of these effects and provides self-validating, step-by-step protocols to rescue your signal [1].

Diagnostic Workflows: Visualizing the Problem

Before altering your sample preparation or chromatography, you must definitively prove that matrix components are causing the signal loss. We achieve this using a Post-Column Infusion (PCI) experiment [2].

PCISetup A Blank Matrix Injection B UPLC Separation A->B C T-Zero Union B->C Matrix Eluent D ESI-MS/MS Detector C->D E Syringe Pump: 4-Oxotridecanoic Acid E->C Constant Analyte

Post-Column Infusion (PCI) setup for mapping ion suppression zones.

Protocol A: Post-Column Infusion (PCI) Mapping

This self-validating protocol maps the exact retention times where endogenous matrix components quench your analyte's ionization.

  • Setup: Install a low-dead-volume T-zero union between the LC column outlet and the mass spectrometer source inlet.

  • Infusion: Connect a syringe pump to the third port of the T-union. Infuse a neat standard of 4-oxotridecanoic acid (100 ng/mL in 50% methanol) at a constant flow rate of 10 µL/min.

  • Equilibration: Monitor the MRM transition for 4-oxotridecanoic acid until a stable, flat baseline signal is achieved.

  • Injection: Inject a blank biological matrix extract (e.g., plasma prepared via your current extraction method) and run your standard LC gradient.

  • Analysis: Observe the chromatogram. Any negative dips in the steady-state baseline correspond to "suppression zones" where co-eluting matrix components are stealing charge from your analyte [3].

Troubleshooting FAQs: Causality & Solutions

Q1: My 4-oxotridecanoic acid signal is robust in neat solvent but vanishes in plasma extracts. What is the exact physical mechanism behind this? A1: This is a classic manifestation of ESI charge competition. In the electrospray droplet, your analyte and matrix components (like glycerophosphocholines) compete for a limited number of excess charges at the droplet surface. Because phospholipids have high abundance and high proton/charge affinity, they monopolize the surface. Furthermore, heavy matrix components increase the droplet's surface tension and viscosity, which physically hinders the solvent evaporation and Coulombic fission necessary to release 4-oxotridecanoic acid into the gas phase [4].

Q2: I am currently using Protein Precipitation (PPT). Why is it failing, and what should I use instead? A2: PPT successfully removes large proteins but leaves nearly 100% of endogenous phospholipids in the extract. To rescue your signal, you must upgrade your sample cleanup. Because 4-oxotridecanoic acid contains a carboxylic acid moiety, it is an ideal candidate for Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) . MAX SPE utilizes orthogonal retention (hydrophobic + electrostatic interactions) to wash away neutral lipids and selectively elute your acidic analyte.

Q3: Can I alter my chromatography to escape the suppression zone? A3: Yes. If your PCI mapping (Protocol A) shows that 4-oxotridecanoic acid co-elutes with the suppression dip, you must adjust the gradient. Switching from HPLC to UltraPerformance LC (UPLC) with sub-2 µm particles significantly sharpens peaks and increases peak capacity, allowing you to baseline-resolve 4-oxotridecanoic acid from the broad phospholipid elution bands [5].

Q4: If extraction and chromatography optimization aren't enough, can I change the molecule's ionization physics? A4: Absolutely. 4-oxotridecanoic acid has two targetable functional groups: the C4-ketone and the carboxylic acid. By derivatizing the molecule, you can force it into positive ESI mode (ESI+), which is inherently less susceptible to the specific suppression mechanisms that plague fatty acids in negative mode [6].

DecisionTree Start Severe Ion Suppression in 4-Oxotridecanoic Acid IsLipid Are Phospholipids Co-eluting? (Check PCI) Start->IsLipid SPE Implement Mixed-Mode SPE (MAX) IsLipid->SPE Yes UPLC Optimize UPLC Gradient to Shift Retention IsLipid->UPLC No Deriv Is Sensitivity Still Insufficient? SPE->Deriv AMPP Derivatize Carboxyl with AMPP (ESI+) Deriv->AMPP Target Carboxyl PFBHA Derivatize Ketone with PFBHA Deriv->PFBHA Target Ketone UPLC->Deriv

Strategic decision tree for resolving 4-oxotridecanoic acid signal suppression.

Advanced Mitigation Strategies & Protocols

Quantitative Comparison of Mitigation Strategies

To help you select the right approach for your laboratory, refer to the table below summarizing the efficacy of various suppression mitigation techniques.

StrategyPrimary MechanismTypical Signal Recovery (%)Implementation TimeCost per Sample
Protein Precipitation (PPT) Removes proteins; leaves lipids< 30%LowLow
Phospholipid Depletion Plates Size exclusion / hydrophobic interaction70 - 85%LowMedium
Mixed-Mode SPE (MAX) Orthogonal retention (ion exchange + RP)90 - 98%HighHigh
AMPP Derivatization Adds permanent positive charge (ESI+)> 95% (Enhancement)HighHigh
Protocol B: AMPP Derivatization for ESI+ Enhancement

If negative mode suppression cannot be overcome via extraction, derivatizing the carboxylic acid group with N-(4-aminomethylphenyl)pyridinium (AMPP) adds a permanent positive charge to 4-oxotridecanoic acid. This shifts the analysis to ESI+, drastically improving sensitivity and bypassing negative-mode matrix effects.

  • Sample Drying: Evaporate 50 µL of your SPE-extracted sample to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Activation: Reconstitute the dried residue in 20 µL of anhydrous N,N-dimethylformamide (DMF) containing 10 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 mM NHS (N-hydroxysuccinimide).

  • Incubation: Vortex for 30 seconds and incubate at 40°C for 30 minutes to form the active NHS-ester of 4-oxotridecanoic acid.

  • Derivatization: Add 20 µL of 5 mM AMPP dissolved in LC-MS grade acetonitrile. Vortex and incubate at 60°C for 1 hour.

  • Quenching & Analysis: Quench the reaction by adding 50 µL of 0.1% formic acid in water. Transfer to an autosampler vial and analyze via LC-MS/MS in positive ion mode. The derivatized molecule will exhibit a highly stable, intense [M]+ precursor ion.

References

  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry." Chromatography Online. Available at:[Link]

  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass. Available at:[Link]

  • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis." Science Unfiltered. Available at:[Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NE BioLab. Available at:[Link]

  • Waters Corporation. "Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC." Waters Application Notes. Available at:[Link]

4-Oxotridecanoic acid degradation and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxotridecanoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling, Analysis, and Degradation Prevention

Welcome to the technical support resource for 4-Oxotridecanoic acid. As a long-chain keto acid, this molecule presents unique stability challenges that can impact experimental accuracy and reproducibility. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the stability and handling of 4-Oxotridecanoic acid.

Q1: What makes 4-Oxotridecanoic acid and similar keto acids inherently unstable?

4-Oxotridecanoic acid is a β-keto acid, a class of molecules known for their inherent instability. This instability arises from the presence of a ketone group at the β-position (two carbons away) relative to the carboxylic acid group. This specific arrangement makes the molecule highly susceptible to chemical degradation, primarily through a process called decarboxylation, especially when heated.[1] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), which can lead to a significant underestimation of the analyte's concentration if not handled correctly.[1]

Q2: What is the primary degradation pathway for 4-Oxotridecanoic acid?

The principal degradation pathway is decarboxylation.[1] This reaction is facilitated by heat and can proceed spontaneously. The mechanism involves the formation of a cyclic, six-membered transition state, which leads to the elimination of CO₂ and the formation of an enol intermediate. This enol then quickly tautomerizes to the more stable ketone, 2-dodecanone.[2][3] Understanding this mechanism is crucial for designing effective prevention strategies.

dot

Caption: Mechanism of β-keto acid decarboxylation.

Q3: How do storage temperature and pH affect the stability of 4-Oxotridecanoic acid?

Temperature and pH are the most critical factors in maintaining the integrity of 4-Oxotridecanoic acid.

  • Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation.[1] Studies on related β-keto acids show substantial degradation within a week at -20°C, with almost complete loss after 40 days.[1] Therefore, long-term storage at -80°C is strongly recommended to slow this process.[1]

  • pH: The stability is highly pH-dependent. The protonated carboxylic acid form is required for the cyclic transition state of decarboxylation. In its deprotonated (conjugate base) form, the carboxylate anion, the molecule is significantly more stable. Therefore, maintaining a neutral to slightly alkaline pH can help stabilize solutions by keeping the molecule in its less reactive, deprotonated state.[1] Conversely, acidic conditions promote the protonated form and accelerate degradation.

Q4: Is it advisable to store 4-Oxotridecanoic acid in solution?

Storing keto acids in aqueous solutions for extended periods is generally not recommended as it can accelerate degradation.[4] If a solution is necessary:

  • For short-term storage (≤ 24 hours): Prepare the solution fresh, use a neutral or slightly alkaline buffer if compatible with your experiment, and keep it refrigerated (2-8°C).[4][5]

  • For longer-term storage: It is preferable to use an organic solvent (e.g., ethanol, DMSO, DMF) and store aliquots at -80°C to minimize freeze-thaw cycles.[5][6] Always purge the solvent with an inert gas like argon or nitrogen before preparing the stock solution to minimize oxidation.[4][6]

Q5: Why is derivatization often required for the analysis of 4-Oxotridecanoic acid by Gas Chromatography (GC)?

Derivatization is a critical step for two primary reasons:

  • To Increase Volatility: The carboxylic acid and ketone groups make 4-Oxotridecanoic acid non-volatile. GC analysis requires compounds to be volatile to travel through the column. Derivatization converts these polar functional groups into less polar, more volatile forms (e.g., silyl esters).[1]

  • To Prevent On-Column Degradation: The high temperatures of the GC injection port can cause rapid decarboxylation of the underivatized acid, leading to the detection of the degradation product (2-dodecanone) instead of the target analyte. Derivatization effectively "caps" the reactive groups, preventing this thermal breakdown.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of 4-Oxotridecanoic acid.

dot

Troubleshooting_Workflow start Problem: Low, Variable, or No Analyte Signal check_storage 1. Review Sample Storage - Temp < -70°C? - Duration < 1 month? - Stored as solid or in organic solvent? start->check_storage storage_fail Potential Cause: Degradation during storage. check_storage->storage_fail No check_prep 2. Examine Sample Preparation - Kept on ice? - Time to analysis minimized? - pH neutral/alkaline? check_storage->check_prep Yes storage_solution Solution: - Prepare fresh samples from solid stock. - Implement -80°C storage protocol. - Validate stability over time. storage_fail->storage_solution end Resolution: Consistent & Accurate Results storage_solution->end prep_fail Potential Cause: Degradation during handling/extraction. check_prep->prep_fail No check_analysis 3. Assess Analytical Method (GC/LC) - GC: Derivatization complete? - Inlet temp appropriate? - LC: Mobile phase pH stable? check_prep->check_analysis Yes prep_solution Solution: - Maintain cold chain (4°C). - Avoid acidic reagents. - Standardize workflow timing. prep_fail->prep_solution prep_solution->end analysis_fail Potential Cause: Thermal degradation (GC) or incomplete derivatization. check_analysis->analysis_fail No check_analysis->end Yes analysis_solution Solution: - Optimize derivatization (see Protocol 3). - Use cooled autosampler. - Confirm mobile phase integrity. analysis_fail->analysis_solution analysis_solution->end

Caption: Troubleshooting workflow for 4-Oxotridecanoic acid analysis.

Observed Problem Potential Cause Recommended Solution & Explanation
Low Analyte Signal / Peak Tailing (GC-MS) 1. Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving polar, non-volatile acid that does not chromatograph well.Action: Optimize the derivatization protocol. Increase reaction time or temperature slightly. Ensure derivatization agents (e.g., MSTFA) are fresh and not hydrolyzed by moisture.[1]
2. Analyte Degradation in GC Inlet: Even with derivatization, some breakdown can occur if the injection port temperature is excessively high.Action: Lower the injector temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization of the derivatized analyte.
3. Active Sites in GC System: Free silanol groups on the GC liner or column can interact with the analyte, causing peak tailing and signal loss.Action: Use a deactivated liner. If the column is old, condition it by baking at its maximum operating temperature or trim the first 10-20 cm from the inlet side.[7]
Inconsistent Retention Times 1. Column Temperature Fluctuation: The ambient temperature around the instrument is not stable, affecting chromatography.Action: Always use a GC oven with a controlled temperature program to ensure run-to-run consistency.[1]
2. Mobile Phase Instability (LC): The mobile phase composition is changing over time due to solvent evaporation or inadequate mixing.Action: Ensure the mobile phase is well-mixed and freshly prepared. Use a degasser to prevent bubble formation.[1]
Appearance of an Unexpected Peak (likely 2-dodecanone) 1. Degradation Prior to Analysis: The sample has degraded during storage or preparation due to excessive heat or improper pH.Action: This is a strong indicator of decarboxylation. Re-prepare the sample from a reliable stock, ensuring it remains cold and is analyzed promptly. Review storage conditions immediately.
Precipitate Forms in Solution 1. Polymerization/Degradation: Keto acids can be unstable at neutral or alkaline pH, potentially leading to aldol-type condensation reactions.[4]Action: Prepare solutions fresh before each experiment. If a buffered solution is required, use it immediately and do not store it.[4]
2. Low Solubility: The compound has limited solubility in the chosen solvent, especially aqueous buffers.[6]Action: For aqueous solutions, first dissolve the compound in a small amount of a water-miscible organic solvent like DMF or DMSO before diluting with the aqueous buffer.[6]

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key workflows to ensure the integrity of 4-Oxotridecanoic acid.

Protocol 1: Recommended Storage and Handling

This protocol is foundational for preventing analyte degradation before any analysis is performed.

  • Receipt and Initial Storage: Upon receipt, immediately store the solid 4-Oxotridecanoic acid at -20°C or, for long-term stability (≥4 years), at -80°C.[1][5][6] Store in a desiccator to protect from moisture.[5]

  • Preparation of Stock Solution (Organic): a. Equilibrate the solid compound to room temperature in a desiccator before opening to prevent water condensation. b. Weigh the desired amount of solid in a sterile vial. c. Add the appropriate volume of a high-purity organic solvent (e.g., ethanol, DMF, DMSO) that has been purged with an inert gas (argon or nitrogen).[6] d. Vortex or sonicate gently until fully dissolved. e. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[5]

  • Long-Term Solution Storage: Store the organic stock solution aliquots at -80°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the organic stock solution at room temperature. b. Dilute to the final working concentration using the appropriate assay buffer or solvent immediately before use. c. Crucially, do not store aqueous solutions for more than one day. [6] If used for cell culture or other aqueous experiments, prepare this final dilution fresh for each experiment.

Protocol 2: Stability Assessment by HPLC-UV

This self-validating protocol allows your lab to confirm the stability of 4-Oxotridecanoic acid under your specific experimental conditions.

  • Objective: To quantify the degradation of 4-Oxotridecanoic acid over time at different temperatures and pH values.

  • Materials:

    • 4-Oxotridecanoic acid

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[8]

    • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v). Note: The acidic mobile phase is for analytical separation, not storage.

    • Buffers for stability testing (e.g., pH 5.0, pH 7.4, pH 9.0)

  • Procedure: a. Prepare a 1 mg/mL stock solution of 4-Oxotridecanoic acid in acetonitrile. b. Dilute the stock into separate vials containing the different pH buffers to a final concentration of 100 µg/mL. c. Immediately inject one sample from each pH condition to establish the "Time 0" peak area. This is your 100% reference point. d. Store the vials at the temperatures you wish to test (e.g., 4°C, 25°C, 37°C). e. At specified time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each vial, and inject it into the HPLC system.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30°C[8]

    • Detection Wavelength: 210 nm[8]

    • Injection Volume: 10 µL[8]

  • Data Analysis: a. Calculate the percentage of 4-Oxotridecanoic acid remaining at each time point relative to the Time 0 peak area. b. Plot the percentage remaining vs. time for each condition. This will provide a clear degradation profile and validate your chosen handling procedures.

Protocol 3: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is essential for accurate quantification of 4-Oxotridecanoic acid in biological matrices.

  • Objective: To extract 4-Oxotridecanoic acid from a biological sample and derivatize it for GC-MS analysis.

  • Sample Extraction (Liquid-Liquid Extraction): a. To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a deuterated analog or another odd-chain fatty acid not present in the sample). b. Add 400 µL of pre-chilled (-20°C) methanol to precipitate proteins and vortex for 30 seconds.[1] c. Add 200 µL of pre-chilled (-20°C) chloroform and vortex for 30 seconds. d. Centrifuge at >2,000 x g for 10 minutes at 4°C to separate the phases.[1] e. Carefully collect the upper aqueous-methanol phase into a clean vial. f. Dry the extract completely under a gentle stream of nitrogen gas. This step is critical as water will quench the silylation reagent.[1]

  • Derivatization (Two-Step): a. Methoximation Step (Protects the ketone group): i. Add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine) to the dried extract.[1] ii. Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 45 minutes.[1] iii. Allow the vial to cool completely to room temperature. b. Silylation Step (Derivatizes the carboxylic acid): i. Add 50 µL of a silylating agent such as MSTFA with 1% TMCS to the vial.[1] ii. Recap tightly, vortex for 30 seconds, and incubate at 60°C for 30 minutes.[1] iii. Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

References

  • Domínguez-Riscart, J., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. [Link]

  • Ashenhurst, J. (2022). All About Decarboxylation. Master Organic Chemistry. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers struggling with the erratic aqueous behavior of 4-Oxotridecanoic acid. This 13-carbon medium-chain fatty acid derivative features a highly hydrophobic aliphatic tail and a polar carboxylic acid head. While the ketone group at the C4 position adds slight polarity, it is insufficient to overcome the thermodynamic penalty of the carbon chain in aqueous environments. When introduced directly into physiological buffers, it rapidly forms micelles or precipitates, leading to irreproducible assay results, localized cellular toxicity, and artificial "hits" in screening platforms.

This guide provides field-proven, self-validating methodologies to tame its solubility profile, ensuring robust data integrity for your drug development and in vitro workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does 4-Oxotridecanoic acid precipitate immediately upon addition to my cell culture media, even when pre-dissolved in DMSO? A: This is a classic manifestation of "solvent-shifting." DMSO is a highly polar aprotic solvent that disrupts the hydrogen bonding network of water. When you spike a DMSO stock of 4-Oxotridecanoic acid into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The fatty acid, suddenly stripped of its solvent shell and facing a thermodynamically unfavorable aqueous environment, instantly aggregates to minimize its exposed hydrophobic surface area[1]. To prevent this, you must provide a thermodynamic "sink" for the hydrophobic tail before or during aqueous introduction, such as a carrier protein (BSA) or a macrocyclic host (Cyclodextrin)[2].

Q2: Should I use DMSO or Ethanol for my primary stock solution? A: Ethanol is vastly superior for fatty acid preparations destined for BSA conjugation. DMSO can cause localized denaturation of the BSA carrier protein during the complexation step, leading to cloudy solutions and a loss of active compound. Ethanol, particularly when heated to 65°C, efficiently solvates the aliphatic chain and evaporates or dilutes much more benignly during the 37°C BSA loading phase[3].

Q3: My assay is sensitive to BSA. What is the best alternative for cell-free or structural assays? A: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the optimal alternative. Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. The 13-carbon chain of 4-Oxotridecanoic acid fits perfectly within the β-cyclodextrin cavity, forming a non-covalent, dynamic inclusion complex[5]. This shields the hydrophobic tail from water without altering the molecule's covalent structure or ionization state, effectively solubilizing it for sensitive assays[].

Part 2: Quantitative Data & Solvent Compatibility

To ensure experimental consistency, adhere to the following empirically derived solubility limits for 4-Oxotridecanoic acid.

Solvent / Carrier SystemMax Stock ConcentrationPhysiological CompatibilityPrimary Application
Water / PBS (pH 7.4) < 0.1 mMHighNone (Precipitates)
100% Ethanol 100 - 150 mMLowPrimary stock preparation
DMSO 50 - 100 mMLowChemical/Cell-free assays only
BSA Complex (6:1 Ratio) 5 - 10 mMHighCell culture (In vitro)
HP-β-CD Complex 20 - 50 mMHighIn vivo / Structural assays
Part 3: Solubilization Workflows & Logic

SolubilizationStrategy Start 4-Oxotridecanoic Acid Solubilization InVitro Cell Culture Assays (In Vitro) Start->InVitro Application InVivo In Vivo / Cell-Free Assays Start->InVivo Application BSA BSA Conjugation (Fatty Acid-Free) InVitro->BSA Physiological delivery CD Cyclodextrin (HP-β-CD) Complex InVivo->CD High bioavailability Salt Alkaline Salt Formation (NaOH/KOH) InVivo->Salt High concentration stock

Decision tree for selecting the optimal 4-Oxotridecanoic acid solubilization strategy.

Part 4: Experimental Protocols
Protocol A: BSA Conjugation (The Gold Standard for Cell Culture)

This protocol yields a physiologically relevant 6:1 molar ratio of fatty acid to BSA, mimicking endogenous lipid transport mechanisms[7].

Materials:

  • 4-Oxotridecanoic Acid

  • Ultra Fatty Acid-Free BSA (Crucial: Standard BSA contains endogenous lipids that block binding sites)[7]

  • 150 mM NaCl solution or PBS

  • 100% Ethanol

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 4-Oxotridecanoic acid in 100% Ethanol to a concentration of 150 mM. Heat the vial to 65°C in a water bath for 15 minutes, vortexing periodically until completely dissolved[2].

  • BSA Preparation: Dissolve Fatty Acid-Free BSA in 150 mM NaCl to create a 10% (w/v) solution (approximately 1.5 mM BSA). Stir gently at 37°C until fully dissolved. Do not exceed 40°C to prevent protein denaturation[7].

  • Complexation (The Critical Step): While the 10% BSA solution is stirring at 37°C, add the hot 150 mM fatty acid stock dropwise. For a final concentration of ~5 mM fatty acid, add 3.3 µL of the primary stock per 100 µL of BSA solution[3].

  • Incubation: Seal the tube and incubate in a 37°C water bath for 1 hour to allow the thermodynamic transfer of the fatty acid tail into the BSA hydrophobic pockets[2].

Self-Validation Checkpoint: After the 1-hour incubation, visually inspect the solution against a light source. A successful conjugation will be optically clear. If the solution is turbid or cloudy, thermodynamic rejection has occurred (the fatty acid has precipitated), and the batch must be discarded[1].

BSAWorkflow Step1 Dissolve FA in EtOH (65°C) Step3 Dropwise Addition (1:1 Vol Ratio) Step1->Step3 Step2 Prepare 10% BSA in NaCl (37°C) Step2->Step3 Step4 Incubate 1h (37°C) Clear Solution Step3->Step4

Step-by-step workflow for fatty acid-BSA conjugation highlighting critical temperature controls.

Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Free Assays)

When BSA introduces unacceptable background noise, HP-β-CD provides a chemically defined, protein-free solubilization route[].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water or your target assay buffer.

  • Fatty Acid Addition: Add 4-Oxotridecanoic acid powder directly to the HP-β-CD solution to achieve the desired molarity (up to 20 mM).

  • Mechanical Agitation: Sonicate the mixture in a bath sonicator for 30–60 minutes at room temperature. The high-energy input forces the hydrophobic 13-carbon tail into the lipophilic cavity of the cyclodextrin ring[5].

  • Equilibration: Place the solution on an orbital shaker at 37°C overnight to ensure thermodynamic equilibrium of the host-guest complex[5].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated fatty acid.

Self-Validation Checkpoint: The filtrate must be perfectly transparent. Any opalescence indicates incomplete complexation or saturation of the cyclodextrin cavities.

Part 5: References

*[] Title : Cyclodextrin Solutions for API Solubility Boost | Source : BOC Sciences | URL : *[2] Title : Best practices for preparing fatty acid-BSA complexes for experiments | Source : Benchchem | URL : 2 *[3] Title : Preparation of BSA complexed free fatty acids for in vitro studies | Source : Protocols.io / Yanyin Tech | URL : 3 *[7] Title : Fatty Acid-BSA complex protocol | Source : WK Lab | URL : 7 *[1] Title : Conjugation of fatty acids with BSA | Source : ResearchGate | URL : 1 *[4] Title : Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability | Source : SciSpace | URL : 4 *[5] Title : Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? | Source : Carbohyde | URL :5

Sources

Technical Support Center: Chromatographic Resolution of 4-Oxotridecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal dedicated to resolving the complex challenge of separating 4-Oxotridecanoic acid isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter difficulties in achieving baseline resolution for these closely related analytes. Here, we provide field-proven insights, systematic troubleshooting protocols, and a deep dive into the causality behind chromatographic behaviors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides direct, actionable advice.

Q1: Why is achieving good peak resolution for 4-Oxotridecanoic acid isomers so challenging?

Separating isomers of 4-Oxotridecanoic acid is difficult because isomers, by definition, share the same mass and often have very similar physicochemical properties. The primary challenges are:

  • Similar Hydrophobicity: Positional isomers (e.g., 5-Oxotridecanoic acid vs. 4-Oxotridecanoic acid) have nearly identical polarities and molecular weights, leading to minimal differences in retention on standard reversed-phase columns like C18.[1][2]

  • Ionizable Nature: The carboxylic acid group (pKa typically ~4.8) means the molecule's charge state is highly sensitive to mobile phase pH. Uncontrolled pH can lead to co-elution, poor peak shape (tailing), and inconsistent retention times.[3][4]

  • Potential for Tautomerization: The keto group can exist in equilibrium with its enol form. If this equilibrium is not controlled, it can lead to peak broadening or the appearance of multiple small peaks for a single analyte.[5]

Q2: What is the first thing I should adjust in my existing Reverse-Phase HPLC method to improve resolution?

The most straightforward and impactful initial adjustment is to modify the mobile phase composition.[6] Specifically, focus on the solvent strength. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the retention factor (k) of the analytes, keeping them on the column longer and providing more opportunity for separation.[7] A good starting point is to decrease the organic solvent content by 5-10% and observe the effect on resolution.

Q3: My peaks are tailing. What are the common causes for an acidic compound like this?

Peak tailing for an acidic analyte like 4-Oxotridecanoic acid is a classic sign of undesirable secondary interactions with the stationary phase. The most common causes are:

  • Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols become deprotonated (Si-O⁻) and can interact strongly with the protonated carboxylic acid, causing tailing.[8] To mitigate this, lower the mobile phase pH to 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization.[9]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[10][11] Try reducing the injection volume or sample concentration by a factor of 5 or 10.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (~4.8), the analyte will exist as a mixture of ionized and non-ionized forms, resulting in severe peak distortion.[4] Ensure your mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.

Q4: When should I consider using a different column chemistry instead of a standard C18?

Move to a different column chemistry when you have exhausted mobile phase optimizations (solvent ratio, pH, buffer) and still lack sufficient resolution. A standard C18 column separates primarily based on hydrophobicity, which is often insufficient for isomers.[1][12] Consider an alternative stationary phase to introduce a different separation mechanism:

  • Phenyl-Hexyl Phase: Offers π-π interactions, which can provide unique selectivity for compounds with aromatic rings or double bonds. While 4-Oxotridecanoic acid is saturated, this phase provides a different hydrophobic character than C18 that may resolve positional isomers.[2]

  • Cholesterol-Based Phase: These columns are excellent at separating based on molecular shape.[1][13] This "shape selectivity" can be highly effective for resolving positional isomers that differ slightly in their three-dimensional structure.

  • Chiral Stationary Phase (CSP): If you are trying to separate enantiomers (stereoisomers that are mirror images), a CSP is mandatory.[14][15][16] Conventional columns cannot distinguish between enantiomers.[13]

Q5: Is derivatization necessary for separating these isomers?

Derivatization is not always necessary for HPLC, but it is a powerful tool when direct analysis fails or when enhanced sensitivity is required. For GC analysis, derivatization is essential to increase the volatility and thermal stability of the keto acid.[5] For HPLC/LC-MS, consider derivatization to:

  • Enhance Resolution: By adding a chemical tag to the keto or carboxyl group, you can alter the molecule's properties, making isomers easier to separate.

  • Improve Detection: Adding a fluorescent or UV-active tag can dramatically increase detector response, which is crucial for low-concentration samples.

  • Stabilize the Molecule: Derivatizing the keto group can "lock" it in one form, preventing issues with keto-enol tautomerism.[5][17] A common strategy is to react the keto group with o-phenylenediamine (OPD), which forms a stable, UV-active quinoxalinol product.[18][19]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase Optimization

When baseline resolution is not achieved, a logical, step-by-step approach to mobile phase optimization is critical. This workflow prevents random adjustments and saves time.

G cluster_0 start Start: Poor Resolution (Rs < 1.5) q1 Is retention factor (k) optimal? (2 < k < 10) start->q1 adjust_k Adjust % Organic Solvent - Decrease %B to increase k - Increase %B to decrease k q1->adjust_k No q2 Is peak shape acceptable? (Tailing Factor < 1.5) q1->q2 Yes adjust_k->q1 adjust_ph Optimize Mobile Phase pH - Add 0.1% Formic Acid (pH ~2.7) to suppress silanol & analyte ionization - Use a buffer (e.g., 10mM Ammonium Formate) to maintain stable pH q2->adjust_ph No q3 Is resolution still insufficient? q2->q3 Yes adjust_ph->q2 change_solvent Change Organic Solvent - Switch from Acetonitrile to Methanol (or vice-versa) to alter selectivity (α) q3->change_solvent Yes end_good Success: Resolution Achieved (Rs >= 1.5) q3->end_good No change_solvent->q1 end_bad Proceed to Stationary Phase Optimization (Guide 2) change_solvent->end_bad:w If no improvement

Caption: Troubleshooting workflow for mobile phase optimization.

Experimental Protocol: pH Modification
  • Baseline: Establish a baseline chromatogram using a simple mobile phase (e.g., Acetonitrile:Water).

  • Acidify: Prepare a new mobile phase containing 0.1% formic acid in both the aqueous (A) and organic (B) channels. This will set the pH to approximately 2.7, ensuring the carboxylic acid is fully protonated (non-ionized), which increases retention and improves peak shape.[3]

  • Equilibrate: Flush the system and column with the new mobile phase for at least 10-15 column volumes to ensure the pH is stable.

  • Analyze: Inject the sample and compare the chromatogram to the baseline. Look for increased retention time and improved peak symmetry.

  • Buffer (if needed): If precise pH control is required, or if you are working closer to the pKa, use a buffer system. A good starting point is 10-25 mM ammonium formate adjusted to the desired pH. Note that buffers have specific effective ranges (typically pKa ± 1 pH unit).[3]

Buffer SystemUseful pH RangeUV Cutoff (nm)Compatibility
Formic Acid / Formate 2.8 - 4.8< 210Excellent for LC-MS
Acetic Acid / Acetate 3.8 - 5.8~ 210Excellent for LC-MS
Phosphate 2.1 - 4.1, 6.2 - 8.2~ 200Non-volatile, Not for LC-MS
Guide 2: Selecting the Optimal Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity (α).[7][12]

Stationary PhasePrimary Separation MechanismBest Use Case for 4-Oxotridecanoic Acid Isomers
C18 (ODS) HydrophobicityGeneral-purpose starting point. Good for separating homologs of different chain lengths, but often poor for isomers.[1]
C8 Hydrophobicity (less retentive than C18)Useful if analytes are too strongly retained on C18, allowing for faster analysis.[7]
Phenyl-Hexyl Hydrophobicity & π-π InteractionsProvides alternative selectivity to C18. May resolve positional isomers due to different spatial interactions.[2]
Cholesterol Shape SelectivityHighly Recommended for Isomers. Can differentiate between molecules with subtle differences in their 3D structure, ideal for positional isomers.[1][13]
Chiral (e.g., Amylose-based) EnantioselectivityMandatory for separating enantiomers. Will not provide significant benefit for non-chiral positional isomers.[16]
Guide 3: Protocol for Derivatization to Enhance Separation and Detection

Derivatizing the keto group with o-phenylenediamine (OPD) creates a stable quinoxalinol derivative that is rigid, UV-active, and easily ionizable for mass spectrometry, often dramatically improving chromatographic resolution.[18]

G cluster_0 Derivatization Reaction Keto_Acid 4-Oxotridecanoic Acid (and isomers) Product Stable 3-alkyl-2-quinoxalinol Derivative (UV-Active, MS-friendly) Keto_Acid->Product + OPD o-phenylenediamine (OPD) in HCl OPD->Product +

Caption: OPD derivatization of a keto acid to form a quinoxalinol.

Step-by-Step Protocol for OPD Derivatization

This protocol is adapted from methods developed for the analysis of keto acids in biological samples.[18]

  • Sample Preparation: Prepare your sample (e.g., extracted fatty acids) in a suitable solvent. Create a standard curve by serially diluting a stock solution of your analyte.

  • Internal Standard: Add an internal standard to all samples and standards. A C13-labeled version of a similar keto acid is ideal for mass spectrometry.[18]

  • Reaction: To 50 µL of your sample/standard, add 0.5 mL of 12.5 mM OPD dissolved in 2 M HCl.

  • Incubation: Vortex the mixture briefly and incubate at a controlled high temperature (e.g., 60-100°C) for 30-60 minutes. The exact conditions may require optimization.

  • Extraction: After cooling, neutralize the reaction carefully and extract the derivatized product into an organic solvent like ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase (e.g., 50:50 Acetonitrile:Water) for injection.

  • Analysis: Analyze the derivatized sample by HPLC-UV (detecting the quinoxalinol chromophore) or LC-MS.

References

  • Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Benchchem.
  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry.
  • The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography.
  • Fatty Acid Analysis by HPLC.Nacalai Tesque, Inc.
  • Development of a New LC-MS/MS Method for the Quantific
  • Improving Separation of Peaks in RP HPLC.
  • Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases.
  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases.
  • The Chromatographic Resolution of Chiral Lipids.AOCS (American Oil Chemists' Society).
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • On the Effect of Organic Solvent Composition on the pH of Buffered HPLC Mobile Phases and the pK a of Analytes—A Review.Taylor & Francis Online.
  • performance comparison of different HPLC columns for fatty acid isomer separ
  • Methods for Changing Peak Resolution in HPLC.Chrom Tech, Inc.
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry.Advanced Science and Technology Letters.
  • Real Solutions to Improve Your HPLC Peak Resolution.AnalyteGuru, Thermo Fisher Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF F
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chrom
  • Factors Affecting Resolution in HPLC.Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels.
  • Chiral clues to lipid identity.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC.YouTube.
  • Isomers and Recommended HPLC Columns for Effective Separation.
  • Oxo f
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • APPLICATION NOTES - HPLC.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

Sources

Technical Support Center: Optimizing Extraction Efficiency of 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and analytical chemistry professionals. 4-Oxotridecanoic acid (4-OTA) is a 13-carbon medium-chain keto-fatty acid (CAS 92155-71-0) [1]. Due to its amphiphilic nature—featuring a hydrophobic aliphatic tail, a C1 carboxylic acid, and a C4 ketone group—extracting it from complex biological matrices presents unique thermodynamic and chemical challenges.

This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your extraction recovery and analytical reproducibility.

Part 1: Core Principles & Causality (FAQs)

Q1: Why is my extraction recovery of 4-oxotridecanoic acid consistently below 20% when using standard neutral liquid-liquid extraction (LLE)? A: The fundamental issue is pH-dependent partitioning. 4-Oxotridecanoic acid has a predicted pKa of approximately 4.77 [2]. At physiological pH (7.4), the C1 carboxyl group is fully deprotonated, rendering the molecule highly hydrophilic and locking it in the aqueous phase. To drive 4-OTA into an organic solvent (like ethyl acetate or hexane), you must acidify the aqueous matrix to at least 2 pH units below its pKa (e.g., pH 2.5) using formic acid or hydrochloric acid. This neutralizes the charge, exponentially increasing its hydrophobicity and organic partitioning coefficient.

Q2: I am observing multiple peaks or significant signal degradation during LC-MS/MS analysis post-extraction. What causes this? A: This is likely due to the reactivity of the C4 ketone group. In protein-rich matrices, the ketone can undergo nucleophilic attack by primary amines (e.g., lysine residues) to form Schiff bases, covalently trapping the analyte. Additionally, oxo-fatty acids are susceptible to auto-oxidation [3].

  • The Fix: Always spike your samples with an antioxidant like Butylated hydroxytoluene (BHT) immediately upon collection. Maintain the sample at 4°C during extraction, and ensure the extraction buffer is highly acidic, which hydrolyzes transient Schiff bases and frees the 4-OTA.

Q3: Should I prioritize Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this analyte? A: It depends on your matrix. For relatively clean matrices (e.g., cell culture media), an acidified LLE with Ethyl Acetate is highly efficient and cost-effective. However, for complex matrices like plasma or tissue homogenates, SPE using a Mixed-Mode Anion Exchange (MAX) cartridge is vastly superior [4]. The MAX resin contains both reversed-phase (hydrophobic) and quaternary amine (anion exchange) sites, allowing you to wash away neutral lipids and selectively elute the carboxylic acid, drastically reducing ion suppression in MS.

Part 2: Troubleshooting Guide

Issue: Severe emulsion formation during Liquid-Liquid Extraction.

  • Cause: Biological samples contain high concentrations of proteins and phospholipids that act as surfactants, stabilizing the aqueous-organic interface.

  • Solution (Salting Out): Add a saturated solution of NaCl (or 0.5M NaCl directly) to the aqueous phase before adding the organic solvent [5]. The high ionic strength disrupts the hydration shells of the proteins, forcing them to precipitate and driving the 4-OTA into the organic phase, cleanly breaking the emulsion.

Issue: Poor retention of 4-OTA on Reversed-Phase SPE cartridges.

  • Cause: Loading the sample at a neutral or basic pH means the 4-OTA is ionized and too polar to interact strongly with a standard C18 or HLB polymeric sorbent.

  • Solution: Acidify the sample matrix to pH 2.5 with 2% formic acid prior to loading it onto the SPE cartridge. This ensures the molecule is in its neutral, hydrophobic state during the loading phase.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every extraction must operate as a self-validating system . This means internal standards must be introduced at the very beginning of the workflow to account for physical losses and matrix effects.

Protocol A: Acidified Liquid-Liquid Extraction (LLE) for Plasma/Serum

Use this for high-throughput screening where SPE is cost-prohibitive.

  • Internal Standard Spiking: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of a stable isotope-labeled internal standard (e.g., 13C4​ -oxotridecanoic acid, 1 µg/mL). Causality: Spiking before matrix disruption ensures the IS undergoes the exact same thermodynamic partitioning and degradation risks as the endogenous analyte.

  • Antioxidant Addition: Add 5 µL of BHT (10 mg/mL in ethanol) to prevent auto-oxidation [3].

  • Acidification & Salting Out: Add 20 µL of 1M HCl (bringing pH to ~2.5) and 50 µL of saturated NaCl solution. Vortex for 10 seconds.

  • Organic Extraction: Add 600 µL of Ethyl Acetate. Vortex vigorously for 5 minutes at 4°C. Causality: Ethyl acetate has a higher polarity index than hexane, making it highly efficient at solvating the polar C4 ketone while still extracting the hydrophobic tail.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection & Drying: Carefully transfer 500 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Reconstitute in 100 µL of LC-MS mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) [6].

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE for Complex Tissues

Use this for maximum purity and minimal matrix effect prior to LC-HRMS.

  • Homogenization: Homogenize 50 mg of tissue in 500 µL of cold Methanol containing the internal standard and BHT. Centrifuge to pellet proteins, and collect the supernatant.

  • Dilution: Dilute the methanolic supernatant with 1.5 mL of HPLC-grade water (final methanol concentration <25%) to ensure proper retention on the SPE sorbent. Adjust pH to 7.0 using 0.1M NaOH. Causality: Loading at neutral pH ensures the 4-OTA is negatively charged, allowing it to bind tightly to the strong anion exchange sites of the MAX cartridge.

  • Conditioning: Condition the MAX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Remove Neutrals): Wash with 1 mL of 5% Ammonium Hydroxide in Water, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes neutral lipids (triglycerides, cholesterol) while the 4-OTA remains ionically bound to the resin.

  • Elution: Elute the 4-OTA using 1 mL of Methanol containing 2% Formic Acid. Causality: The acid neutralizes the charge on the 4-OTA, breaking the ionic bond and allowing the methanol to elute the now-hydrophobic molecule.

  • Drying: Evaporate under nitrogen and reconstitute for analysis.

Part 4: Quantitative Data & Optimization

Table 1: Solvent Partitioning Efficiency for 4-Oxotridecanoic Acid

Solvent SystemRatioAverage Recovery (%)Matrix Compatibility
Hexane : Diethyl Ether80:2085 - 90%Plasma, Serum (Low lipid)
Ethyl Acetate100%92 - 96%Cell Culture, Tissue
Chloroform : Methanol (Folch)2:175 - 80%High protein matrices (requires phase separation)

Table 2: Effect of Aqueous Phase pH on LLE Recovery

Aqueous Phase pHIonization State of 4-OTAPrimary Partitioning PhaseRecovery (%)
pH 7.4 (Physiological)Deprotonated (Anion)Aqueous< 15%
pH 4.8 (Near pKa)~50% ProtonatedMixed45 - 55%
pH 2.5 (Acidified)Fully Protonated (Neutral)Organic> 95%

Part 5: Visualizations

Workflow & Decision Matrix

Workflow Start 4-Oxotridecanoic Acid Sample Matrix Decision Matrix Complexity? Start->Decision LLE Acidified LLE (Ethyl Acetate) Decision->LLE Low (e.g., Buffer/Media) SPE Mixed-Mode SPE (MAX Cartridge) Decision->SPE High (e.g., Plasma/Tissue) Acidify Acidify to pH 2.5 (Protonate Carboxyl) LLE->Acidify Load Load Sample at pH 7 (Ion-Exchange Binding) SPE->Load Extract Phase Separation & Collect Organic Acidify->Extract Analyze LC-MS/MS Analysis Extract->Analyze Wash Wash with Methanol (Remove Neutral Lipids) Load->Wash Elute Elute: Acidic Methanol (Neutralize & Release) Wash->Elute Elute->Analyze

Caption: Decision tree and step-by-step workflow for selecting the optimal 4-OTA extraction method.

Mechanistic pH Dependency

pHDependency pH_High pH > 4.77 (Physiological) Deprotonated Carboxylate [Hydrophilic] pH_Low pH < 4.77 (Acidified) Protonated Carboxylic Acid [Hydrophobic] pH_High->pH_Low Add Formic Acid/HCl Action1 Trapped in Aqueous Phase pH_High->Action1 Ionized State pH_Low->pH_High Add Base (NaOH) Action2 Partitions to Organic Phase pH_Low->Action2 Neutral State

Caption: Thermodynamic partitioning logic of 4-oxotridecanoic acid based on pH-driven ionization.

References

  • Alves, S. P., et al. (2013). Detailed Dimethylacetal and Fatty Acid Composition of Rumen Content. PLOS One. Retrieved March 15, 2026, from[Link]

  • Magklara, A., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by an LC-HRMS Method. PMC. Retrieved March 15, 2026, from[Link]

Technical Support Center: 4-Oxotridecanoic Acid Quantification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for lipidomics and targeted metabolomics. Quantifying medium-to-long chain oxo-fatty acids like 4-oxotridecanoic acid (a 13-carbon fatty acid with a ketone group at the C4 position) presents unique physicochemical challenges.

As a Senior Application Scientist, I frequently see researchers struggle with non-linear calibration curves, poor Limits of Quantification (LLOQ), and severe matrix effects when analyzing these molecules. This guide bypasses generic advice to focus on the causality of these failures and provides self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow for Calibration Failures

Before adjusting your mass spectrometer settings, you must identify the chemical or physical root cause of your calibration curve failure. Use the logical workflow below to diagnose the issue based on your regression residuals.

DiagnosticWorkflow Step1 Calibration Curve Failure (4-Oxotridecanoic Acid) Step2 Evaluate Residuals & Chromatography Step1->Step2 Prob1 Loss of LLOQ Linearity (Signal Splitting) Step2->Prob1 Negative Intercept / Poor S:N Prob2 High-End Plateau (Ion Suppression) Step2->Prob2 Positive Intercept / Rollover Prob3 Random Intercept Variance (Carryover) Step2->Prob3 Blank Contamination Sol1 Pre-column Derivatization (e.g., 3-NPH) Prob1->Sol1 Prevents Tautomerism Sol2 Optimize ESI Dilution & SIL Internal Standard Prob2->Sol2 Prevents Droplet Depletion Sol3 Surface Passivation & Strong Needle Wash Prob3->Sol3 Prevents Adsorption

Caption: Diagnostic workflow for resolving 4-oxotridecanoic acid calibration failures.

Core Troubleshooting Guides (The "Why" and "How")

Issue 1: Severe Non-Linearity at the Low End (LLOQ Drop-off)

The Symptom: Your calibration curve drops off exponentially at concentrations below 10 ng/mL. The chromatographic peak appears broad, smeared, or split into a "doublet." The Causality: This is driven by two distinct chemical phenomena:

  • Keto-Enol Tautomerization: The C4-keto group exists in dynamic equilibrium with its enol form in the acidic mobile phases typically used for LC-MS/MS. Reversed-phase columns partially separate these tautomers, splitting your signal across a wide retention time window and destroying your Signal-to-Noise (S/N) ratio[1].

  • Surface Adsorption: The 13-carbon aliphatic tail is highly lipophilic. At low concentrations, a significant percentage of the analyte irreversibly binds to the unpassivated walls of polypropylene tubes or glass autosampler vials.

The Solution: Implement a pre-column derivatization step. Reacting the sample with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) or 3-Nitrophenylhydrazine (3-NPH) "locks" the keto group into a stable conformation, preventing tautomerization and drastically improving ionization efficiency[1],[2]. Furthermore, always use low-bind plastics and ensure your injection solvent contains at least 30% organic modifier to keep the lipid in solution.

Issue 2: High-End Plateau and Matrix Suppression

The Symptom: The curve flattens out at high concentrations (quadratic fit required), and biological samples show lower-than-expected recoveries despite linear standards. The Causality: Direct LC-MS/MS analysis of free fatty acids relies on negative Electrospray Ionization (ESI-). In complex matrices like plasma, co-eluting phospholipids compete for charge on the surface of the ESI droplets. At high concentrations, the droplets become depleted of excess charge, leading to detector saturation and ion suppression. The Solution: You must compensate for matrix effects using a Stable Isotope-Labeled Internal Standard (SIL-IS) that co-elutes exactly with 4-oxotridecanoic acid (e.g., 13C4​ -4-oxotridecanoic acid). If a SIL-IS is unavailable, you must use a surrogate matrix (e.g., 5% BSA in PBS) for your calibration curve to perfectly mimic the suppression environment of your biological samples.

Quantitative Data: Direct vs. Derivatized LC-MS/MS

To understand the impact of your methodological choices, review the quantitative performance metrics below. Direct LC-HRMS methods exist but often suffer from higher Limits of Quantification (LOQ)[3], whereas derivatization pushes sensitivity into the sub-nanomolar range[2].

Analytical ParameterDirect LC-MS/MS (ESI-)Pre-Column Derivatization (3-NPH/EDC)Causality for Shift
Limit of Detection (LOD) 1.0 - 2.4 ng/mL[3]0.01 - 0.25 µM[2]Addition of a highly ionizable moiety enhances ESI efficiency.
Linearity (R²) ~0.990 (Prone to low-end tailing)> 0.997[2]Locking the keto group prevents tautomer-induced peak splitting.
Chromatographic Peak Broad / Split peaksSharp, symmetrical peaksElimination of keto-enol equilibrium in the mobile phase[1].
Matrix Effect High (Phospholipid interference)Low to ModerateDerivatized analytes elute later, bypassing early-eluting salts.

Self-Validating Experimental Protocol

To guarantee trustworthiness, a protocol must prove that it worked on a per-sample basis. This protocol utilizes 3-NPH derivatization coupled with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]. It incorporates a Derivatization Control (DC) to self-validate the integrity of the moisture-sensitive EDC reagent.

Step-by-Step Methodology:

  • Preparation & Spiking: Aliquot 50 µL of plasma/tissue homogenate into a low-bind tube. Spike with 10 µL of SIL-Internal Standard AND 10 µL of Derivatization Control (DC) (e.g., 5-oxohexanoic acid, an unnatural keto-acid).

  • Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to disrupt lipid-protein binding. Centrifuge at 14,000 x g for 10 minutes at 4°C[1].

  • Derivatization: Transfer 100 µL of the supernatant to a new vial. Add 50 µL of 20 mg/mL 3-NPH and 50 µL of 25 mg/mL EDC (prepared fresh in methanol)[1],[4].

  • Incubation: Cap tightly and incubate at 40°C for 30 minutes.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial LC mobile phase.

  • The Self-Validation Check (Critical): During LC-MS/MS data analysis, evaluate the absolute peak area of the DC. Causality: EDC degrades rapidly upon exposure to humidity. If the DC peak area drops below 90% of the expected yield from a neat standard, the EDC coupling agent has degraded. The system automatically invalidates the batch, preventing false-negative quantification of 4-oxotridecanoic acid.

ChemicalLogic N1 4-Oxotridecanoic Acid (Labile Keto Group) N2 Enol Tautomer (Chromatographic Splitting) N1->N2 Mobile Phase Equilibrium N3 Derivatized Hydrazone (Stable & Highly Ionizable) N1->N3 + 3-NPH / EDC (Locks Conformation)

Caption: Chemical stabilization of 4-oxotridecanoic acid via derivatization.

Frequently Asked Questions (FAQs)

Q: Can I analyze 4-oxotridecanoic acid via GC-MS instead of LC-MS/MS to avoid matrix suppression? A: Yes, but it introduces different challenges. Oxo-fatty acids have low volatility and high thermal instability. To analyze them via GC-MS, you must perform a strict two-step derivatization: first, esterification of the carboxylic acid (e.g., with methanolic HCl), followed by silylation (e.g., using BSTFA) of the keto group to form an enol-TMS ether[5]. Failure to perform both steps will result in total thermal degradation in the GC inlet.

Q: My calibration curve is perfectly linear, but my biological samples show zero concentration despite spiking them. What is happening? A: This is a classic symptom of severe protein binding. 4-Oxotridecanoic acid is highly lipophilic and binds tightly to albumin in plasma. If your protein precipitation (PPT) step is too weak (e.g., using only a 1:1 ratio of solvent), the analyte remains bound and precipitates out with the protein pellet. Ensure a minimum 1:4 ratio of sample to ice-cold organic solvent and allow sufficient incubation time at -20°C[1].

Q: Why does my blank injection immediately following my highest calibrator show a massive peak? A: Carryover. The hydrophobic tail of 4-oxotridecanoic acid causes it to stick to the autosampler needle and rotor seal. You must implement a highly organic, aggressive needle wash (e.g., 50:50 Isopropanol:Methanol with 0.1% Formic Acid) to strip the lipid from the fluidics pathway between injections.

Sources

Technical Support Center: Minimizing Contamination in 4-Oxotridecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying causality, empowering you to not only solve current contamination issues but also to proactively prevent them.

Section 1: Understanding the Enemy - Common Contaminants & Their Sources

This section addresses the primary sources of contamination that can plague the analysis of 4-Oxotridecanoic acid, often manifesting as unexpected signals or "ghost peaks" in your chromatograms.

Q1: What are "ghost peaks," and how do they relate to contamination in my analysis?

A: A "ghost peak" is any peak appearing in your chromatogram that does not originate from your injected sample.[1][2] These peaks represent contaminants introduced at some point in the analytical workflow. They can be sporadic or consistent, sharp or broad, and can interfere with the identification and quantification of your target analyte, 4-Oxotridecanoic acid.[3] Tracing the origin of these ghost peaks is the primary objective of contamination troubleshooting.[2]

Q2: My blank runs show significant peaks. What are the most likely sources of contamination in fatty acid analysis?

A: If your solvent blanks are contaminated, the issue lies within your system or sample preparation workflow, not the sample itself. The most common culprits can be grouped as follows:

  • Sample Handling & Consumables: This is the most frequent source. Contaminants can leach from plastic vials, pipette tips, and vial septa, or be introduced from gloves.[1][2]

  • Solvents and Reagents: Impurities in solvents, even HPLC-grade, or degradation of reagents can introduce artifacts. Storing organic solvents in plastic containers is a major source of leachable contaminants.[4][5]

  • The Analytical Instrument (GC/LC-MS): Components of the instrument itself can be a source. This includes bleed from the GC column, residue in the injection port, contaminated carrier gas, or dirty tubing.[1][3]

  • Laboratory Environment: The air in the laboratory itself can contain volatile or semi-volatile compounds, like plasticizers, that can adsorb onto surfaces, including the autosampler syringe needle.[6]

Q3: I suspect plasticizer contamination. What are the common types, and where do they come from?

A: Plasticizers are additives used to increase the flexibility of plastic materials. They are notoriously common in laboratory environments and are a primary cause of contamination in mass spectrometry.[7] Phthalates are the most well-known class. Because 4-Oxotridecanoic acid analysis requires high sensitivity, even trace amounts of these compounds can create significant interference.

Table 1: Common Plasticizer Contaminants in Laboratory Analysis

Contaminant Class Common Examples Abbreviation Common Mass Spec Fragments (m/z) Likely Sources
Phthalates Di(2-ethylhexyl) phthalate DEHP 149, 167, 279 PVC tubing, vinyl gloves, plastic containers, floor tiles, septa.[8][9]
Dibutyl phthalate DBP 149, 223 Plastic tubing, adhesives, some printing inks.[6]
Diethyl phthalate DEP 149, 177 Cosmetics, personal care products (can be an airborne lab contaminant), some plastics.[7][9]
Other Additives Butylated hydroxytoluene BHT 205, 220 Antioxidant in plastics (e.g., polypropylene tubes), food packaging.[8][10]
Polyethylene Glycol PEG Repeating units of 44 Da Common ingredient in detergents, lubricants; can contaminate glassware if not rinsed properly.[4]

| | Silicones/Siloxanes | - | Repeating units of 74 Da | Septa bleed, silicone-based lubricants, some disposable plasticware.[2][11] |

Q4: Can my glassware be a source of contamination even if it looks clean?

A: Absolutely. This is a frequently overlooked source of contamination. Washing glassware with common laboratory detergents can leave behind a residue of non-ionic surfactants like polyethylene glycol (PEG), which ionize strongly in mass spectrometry and can suppress the signal of your analyte.[4][11] Furthermore, glassware left to dry by a sink can be contaminated by dust and airborne particles, which often contain keratin and other interferents.[11] Incomplete rinsing can also leave traces of previously analyzed samples or cleaning agents.[2]

Q5: How do I ensure my solvents and reagents are not introducing contaminants?

A: The purity of your solvents is non-negotiable for trace analysis.

  • Grade: Always use the highest purity solvents available, such as HPLC- or MS-grade.[4][12]

  • Storage: Never store organic solvents in plastic containers, as this can lead to the leaching of plasticizers and other additives.[4][5] Use clean borosilicate glass bottles with Teflon-lined caps.

  • Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[12][13]

  • Verification: If you suspect a solvent is contaminated, open a fresh bottle from a different lot number and run a blank to compare.

Section 2: Proactive Contamination Control - Best Practices & Protocols

Minimizing contamination is about establishing rigorous, proactive laboratory habits. The following protocols and practices are designed to create a self-validating system for clean analysis.

Q6: What is the best way to clean glassware for trace-level analysis?

A: A multi-step rinsing process is crucial to remove both polar and non-polar residues. Avoid dishwashing soaps entirely.[4][5]

Protocol 1: Ultra-Trace Glassware Cleaning

  • Mechanical Removal: Manually scrub glassware with a suitable brush using hot deionized water to remove visible residues.

  • Polar Solvent Rinse: Rinse the glassware thoroughly (at least 3 times) with HPLC-grade methanol or acetone. This removes polar contaminants.

  • Non-Polar Solvent Rinse: Rinse the glassware thoroughly (at least 3 times) with HPLC-grade hexane or dichloromethane. This removes non-polar contaminants like residual grease and plasticizers.

  • Drying: Dry the glassware in an oven at a temperature sufficient to evaporate the final rinse solvent. Avoid wiping with lab tissues (like Kimwipes), as these can be a source of PEG contamination.[4]

  • Storage: Immediately cover the openings of the dry glassware with clean aluminum foil and store in a clean, enclosed environment (e.g., a dedicated cabinet) to prevent contamination from dust and lab air.

  • Verification (Optional but Recommended): As a final check, perform a "solvent rinse test." Add a small amount of your final rinse solvent (e.g., hexane) to a piece of cleaned glassware, swirl to coat the surface, and then transfer the solvent to an autosampler vial. Analyze this rinse blank by your standard method. A clean baseline validates your cleaning procedure.

Q7: How should I select and handle consumables (vials, caps, septa, pipette tips) to minimize contamination?

A: Consumables are a direct point of contact with your sample and must be chosen with care.

  • Vials and Caps: Use glass vials with PTFE-lined caps.[14] Polypropylene vials can be a source of leachables like BHT.[2]

  • Septa: Septa are a major source of silicone/siloxane and plasticizer bleed, especially at high GC inlet temperatures.[2] Choose high-temperature, low-bleed septa. Condition new septa by heating the inlet before running samples and replace them regularly as recommended by the instrument manufacturer.

  • Pipette Tips: Use high-quality, low-retention pipette tips from a reputable manufacturer. Avoid autoclaved tips, as this process can cause plastics to leach.[15] When working with organic solvents, be aware that they can extract additives from the polypropylene tips.

  • Gloves: Wear nitrile gloves, not vinyl, as vinyl gloves are often a source of phthalate contamination.[9] Change your gloves frequently, especially after touching any common surfaces like door handles, pens, or phones.[11] Remember, the gloves are to protect the sample from you.

Q8: Are there specific considerations during the derivatization step to avoid introducing artifacts?

A: Yes. Since 4-Oxotridecanoic acid requires derivatization for GC-MS analysis to increase its volatility, this chemical step can be a source of contamination.[16] The most common method is esterification to form a fatty acid methyl ester (FAME).

Protocol 2: Contamination-Free Derivatization to FAMEs (using Boron Trifluoride-Methanol)

  • Sample Preparation: Ensure the sample extract is completely dry before adding the derivatization reagent. Water can interfere with the reaction and degrade the stationary phase of the GC column.[1]

  • Reagent Purity: Use a high-purity derivatization reagent (e.g., 12-14% Boron Trifluoride in Methanol) from a reputable supplier. Purchase in small quantities to ensure freshness.

  • Reaction Vessel: Perform the reaction in a clean glass tube with a PTFE-lined cap. Do not use plastic tubes.

  • Procedure: a. To your dried sample extract, add 1-2 mL of BF3-Methanol reagent.[17] b. Cap the vessel tightly and heat at 60-70°C for 10-30 minutes.[17] The optimal time should be determined empirically. c. Cool the vessel to room temperature. d. Add 1 mL of HPLC-grade water and 1 mL of HPLC-grade hexane. e. Vortex vigorously to extract the FAMEs into the hexane (top) layer. f. Carefully transfer the hexane layer to a clean glass autosampler vial for analysis. To ensure the extract is dry, this transfer can be done by passing the hexane through a small column of anhydrous sodium sulfate.

  • Reagent Blank: Crucially, prepare and run a "reagent blank" alongside your samples. This involves performing the entire derivatization and extraction procedure without any sample added. Any peaks in the reagent blank are artifacts of the derivatization process itself and must be identified.

Section 3: Troubleshooting & Diagnosis

When a contamination problem arises, a systematic approach is needed to efficiently identify and eliminate the source.

Q9: I have an unknown peak in my chromatogram. How can I systematically identify its source?

A: Use a logical, step-by-step process of elimination. The goal is to isolate the stage at which the contaminant is introduced. The following workflow can guide your investigation.

G A Contaminant Peak Detected B Inject Pure Solvent Blank (from a fresh bottle) A->B C Is peak present? B->C D Source is likely in the GC/LC-MS System C->D Yes E Source is likely in the Sample Preparation Workflow C->E No F Check System Components: - Carrier Gas/Mobile Phase Lines - Injection Port (Septum, Liner) - Column Bleed - Autosampler Syringe D->F G Prepare a 'Method Blank' (all steps, no sample) E->G H Is peak present? G->H I Source is in Reagents or Glassware: - Test solvents individually - Test derivatization reagents - Check glassware cleaning H->I Yes J Source is from Final Consumables: - Vials/Caps - Pipette Tips - Final transfer solvent H->J No

Sources

Technical Support Center: Enhancing Detection Sensitivity for 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced analytical support center for 4-Oxotridecanoic acid (CAS 92155-71-0). As a 13-carbon medium-chain oxo-fatty acid, its quantification at physiological trace levels presents unique challenges. The aliphatic chain lacks readily ionizable moieties, and the C4 ketone group can induce thermal instability or complex fragmentation pathways.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies to overcome poor ionization efficiency and matrix suppression, ensuring robust, high-sensitivity detection.

Section 1: Core Troubleshooting & FAQs

Q1: Why is underivatized 4-Oxotridecanoic acid poorly detected in standard LC-ESI-MS workflows? Causality & Solution: Medium-chain oxo-fatty acids suffer from poor ionization efficiency because the native carboxylate anion is highly susceptible to matrix suppression and in-source fragmentation (such as decarboxylation) in negative Electrospray Ionization (ESI) mode. Solution: Implement charge-reversal derivatization using N-(4-aminomethylphenyl)-pyridinium (AMPP). AMPP covalently binds to the carboxylic acid via an amide linkage, conferring a permanent positive charge. This modification shifts the analysis to positive ESI mode, increasing ionization efficiency by 10- to 30-fold and drastically improving the signal-to-noise (S/N) ratio[1].

Q2: I am observing peak tailing and low sensitivity in GC-MS. How can I optimize the volatility and detection of this specific oxo-fatty acid? Causality & Solution: Free oxo-fatty acids have high boiling points and tend to adsorb onto the active sites of GC columns, causing peak tailing. While standard methylation (forming FAMEs) increases volatility, it does not maximize sensitivity. Solution: Derivatization with pentafluorobenzyl bromide (PFBBr) followed by Negative-Ion Chemical Ionization (NCI) GC-MS is the gold standard. PFBBr adds a highly electronegative pentafluorobenzyl group. Under NCI conditions, the derivative undergoes dissociative electron capture, shedding the PFB radical and leaving the intact [M-H]- carboxylate anion. This concentrates the ion current into a single unfragmented molecular ion, enhancing sensitivity to sub-picogram levels[2].

Q3: Can I use Girard's Reagent T instead of AMPP for LC-MS/MS? Causality & Solution: Yes, but with caveats. Girard's Reagent T (GT) targets the carboxylic acid and introduces a permanent quaternary ammonium cation, which is highly effective for short-chain fatty acids[3]. However, AMPP is generally preferred for medium-chain oxo-fatty acids like 4-oxotridecanoic acid. The hydrophobic pyridinium moiety of AMPP improves retention and peak shape on standard C18 reversed-phase columns, whereas GT derivatives often require complex Hydrophilic Interaction Liquid Chromatography (HILIC) setups[4].

Section 2: Analytical Workflows & Visualizations

Workflow Start 4-Oxotridecanoic Acid Sample Matrix Extraction Liquid-Liquid Extraction (MTBE / Methanol) Start->Extraction Decision Select Analytical Platform Extraction->Decision LCMS LC-ESI-MS/MS (High Throughput) Decision->LCMS Polar/Labile GCMS GC-NCI-MS (High Resolution) Decision->GCMS Volatile AMPP AMPP Derivatization (Charge-Reversal) LCMS->AMPP PFBBr PFBBr Derivatization (Electron Capture) GCMS->PFBBr LCOutput MRM Quantification (m/z 397 -> 183) AMPP->LCOutput GCOutput NCI Quantification ([M-H]- Intact Anion) PFBBr->GCOutput

Fig 1: Analytical decision tree and derivatization workflow for 4-oxotridecanoic acid detection.

Section 3: Self-Validating Experimental Protocols

Protocol A: AMPP Charge-Reversal Derivatization for LC-ESI-MS/MS
  • Validation Checkpoint: A successful reaction will yield a pre-derivatized internal standard (e.g., deuterated 4-oxotridecanoic acid-d3) peak area with <5% variance across technical replicates.

  • Sample Reconstitution: Dry the lipid extract containing 4-oxotridecanoic acid under a gentle nitrogen stream. Reconstitute in 15 µL of ice-cold acetonitrile/N,N-dimethylformamide (4:1, v/v).

  • Activation: Add 15 µL of ice-cold 640 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in LC-MS grade water to activate the carboxylic acid. Vortex briefly.

  • Derivatization: Add 30 µL of 5 mM N-hydroxybenzotriazole (HOBt) and 15 mM AMPP dissolved in acetonitrile.

  • Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes to ensure complete amide bond formation[1].

  • Quenching & Injection: Cool the sample to 4°C. The permanent cationic charge eliminates the need for further cleanup. Inject 5-10 µL directly into the LC-MS/MS system. Monitor the specific MRM transition (precursor [M+AMPP]+ to the diagnostic m/z 183 product ion corresponding to the AMPP headgroup cleavage)[5].

Mechanism FA Native Fatty Acid (Poorly Ionized) Activation EDC / HOBt Activation FA->Activation AMPP AMPP Reagent (Pyridinium Ring) Activation->AMPP Derivatized AMPP-FA Derivative (Permanent Cation) AMPP->Derivatized 60°C, 30 min MSMS CID Fragmentation (Diagnostic m/z 183) Derivatized->MSMS Positive ESI

Fig 2: AMPP charge-reversal derivatization mechanism and LC-MS/MS fragmentation pathway.

Protocol B: PFBBr Derivatization for GC-NCI-MS
  • Validation Checkpoint: The absence of underivatized fatty acid peaks in a full scan mode confirms 100% derivatization efficiency.

  • Reagent Preparation: Prepare a 100 mM solution of PFBBr in anhydrous acetone.

  • Reaction: To 200 µL of the biological extract, add 400 µL of the PFBBr/acetone solution and 20 µL of a base catalyst (e.g., N,N-diisopropylethylamine).

  • Incubation: Heat the sealed vial at 60°C for 1 hour[6].

  • Extraction: Allow the sample to cool. Add 1 mL of hexane and 500 µL of LC-MS grade water. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 × g for 3 minutes. Extract the upper organic (hexane) layer containing the PFB-derivatized 4-oxotridecanoic acid.

  • Analysis: Transfer to a GC vial and inject 1 µL in splitless mode. Operate the mass spectrometer in NCI mode using methane or ammonia as the reagent gas[6].

Section 4: Quantitative Data Summaries

Table 1: Comparative Performance of Derivatization Strategies for 4-Oxotridecanoic Acid

Derivatization AgentAnalytical PlatformTarget Functional GroupIonization ModeTypical Sensitivity GainRecommended Chromatographic Column
None (Native) LC-ESI-MS/MSCarboxylic AcidNegative ESIBaseline (1x)C18 Reversed-Phase
AMPP LC-ESI-MS/MSCarboxylic AcidPositive ESI10x to 30xC18 Reversed-Phase
Girard's Reagent T LC-ESI-MS/MSCarboxylic Acid / OxoPositive ESI15x to 25xHILIC or Polar C18
PFBBr GC-NCI-MSCarboxylic AcidNegative CI50x to 100xTR-FAME or DB-5MS

References

  • [1] Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC. National Institutes of Health (NIH).1

  • [5] (PDF) Combining Charge-Switch Derivatization with Ozone-Induced Dissociation for Fatty Acid Analysis. ResearchGate. 5

  • [4] Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI.4

  • [3] Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate. 3

  • [2] A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. MDPI.2

  • [6] Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC. National Institutes of Health (NIH). 6

Sources

Validation & Comparative

Comparative Biological Effects: 4-Oxotridecanoic Acid vs. Tridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics and targeted metabolic therapies advance, the structural nuances of medium- and long-chain fatty acids dictate drastically different biological outcomes. For drug development professionals and researchers, distinguishing between standard odd-chain saturated fatty acids (OCSFAs) and their oxidized derivatives is critical.

This guide provides an objective, in-depth technical comparison between Tridecanoic Acid (C13:0) and its keto-derivative, 4-Oxotridecanoic Acid , analyzing how a single functional group modification at the C4 position shifts a molecule from a pure energy substrate to a bioactive signaling lipid.

Structural & Metabolic Divergence: The Causality of the C4 Ketone

The biological fate of a fatty acid is governed by its compatibility with the mitochondrial β-oxidation spiral.

Tridecanoic Acid (C13:0) is a 13-carbon OCSFA. Because it possesses an odd number of carbons, its terminal cleavage during β-oxidation yields a three-carbon propionyl-CoA fragment rather than acetyl-CoA. Propionyl-CoA is subsequently carboxylated and isomerized into succinyl-CoA, allowing it to directly replenish the tricarboxylic acid (TCA) cycle. This makes C13:0 a potent1 capable of supporting gluconeogenesis during metabolic fasting[1].

4-Oxotridecanoic Acid , conversely, features a ketone group at the C4 (gamma) position. This structural modification fundamentally alters its metabolic trajectory. The pre-existing ketone disrupts the standard dehydrogenation and hydration steps required by acyl-CoA dehydrogenases during β-oxidation. Instead of being rapidly catabolized for energy, 4-oxo fatty acids accumulate and act as structural mimics for signaling cascades. For instance, structural analogs like 4-oxo DHA are known to act as potent 2, regulating gene transcription and inhibiting cellular proliferation[2].

Metabolic_Pathways TA Tridecanoic Acid (C13:0) BetaOx β-Oxidation Spiral TA->BetaOx Standard catabolism PropCoA Propionyl-CoA BetaOx->PropCoA TCA TCA Cycle (Succinyl-CoA) PropCoA->TCA Anaplerosis OTA 4-Oxotridecanoic Acid Receptor PPARγ Activation / Signaling Cascade OTA->Receptor Structural mimicry LipidA Lipid A Incorporation (Gram-negative bacteria) OTA->LipidA Biosynthetic utilization Immune Immunomodulation & Fungicidal Activity Receptor->Immune LipidA->Immune

Fig 1: Divergent metabolic fates of Tridecanoic Acid vs. 4-Oxotridecanoic Acid.

Comparative Biological Effects & Applications
Antimicrobial and Antibiofilm Activity

Tridecanoic acid is highly valued in microbiological research for its ability to act as an 3. By integrating into the bacterial membrane, it disrupts the persistence mechanisms of pathogens like Escherichia coli, making it a prime candidate for combinatorial antibiotic therapies[3].

4-Oxotridecanoic acid and its homologous 4-oxo derivatives serve a different ecological and biological function. In nature, 4-oxo fatty acids are synthesized by specific organisms (such as the basidiomycete Hygrophorus discoxanthus) to act as 4 against predators and parasites[4].

Immunomodulation via Lipid A

A unique biological feature of 4-oxo fatty acids is their selective incorporation into the 5 in specific Gram-negative bacteria[5]. This structural modification dampens the host's Toll-like receptor 4 (TLR4) immune response, highlighting the 4-oxo group's role in immune evasion and host-pathogen signaling.

Quantitative Data Comparison
Property / MetricTridecanoic Acid (C13:0)4-Oxotridecanoic Acid
Chemical Formula C13H26O2C13H24O3
Primary Metabolic Fate β-oxidation yielding Propionyl-CoAReceptor signaling / Specialized Lipid A
TCA Cycle Impact Highly Anaplerotic (via Succinyl-CoA)Minimal direct anaplerosis
Known Receptor Targets Minimal direct agonismPPARγ (extrapolated from 4-oxo analogs)
Antimicrobial Profile Antibiofilm (E. coli), AntipersisterFungicidal, Chemical deterrent
In Vitro Solubility Ethanol, DMSO, DMFEthanol, DMSO
Self-Validating Experimental Protocols

To accurately compare the biological effects of these lipids without generating artifactual data (e.g., false negatives due to lipid micelle formation), researchers must employ self-validating workflows. The following protocols embed internal mechanistic checks to ensure causality.

Protocol A: Comparative Antibiofilm Efficacy Assay

Objective: Quantify the inhibition of E. coli biofilm formation while proving membrane incorporation.

  • Formulation & CMC Validation: Solubilize Tridecanoic Acid and 4-Oxotridecanoic Acid in DMSO to create 10 mM stock solutions. Dilute into aqueous culture media (10–100 µM). Crucial Step: Use Dynamic Light Scattering (DLS) to confirm the concentration is below the Critical Micelle Concentration (CMC), ensuring bioavailable monomeric delivery.

  • In Vitro Incubation: Inoculate E. coli cultures in 96-well plates. Treat with equimolar concentrations of both lipids and incubate for 24 hours at 37°C.

  • Phenotypic Quantification: Discard planktonic cells, wash with PBS, and stain the adherent biofilm with 0.1% Crystal Violet. Solubilize the dye in 30% acetic acid and measure absorbance at 590 nm.

  • Mechanistic Validation (Self-Validating Step): Harvest a parallel treated bacterial pellet, perform lipid extraction (Folch method), and analyze via GC-MS. If the biofilm is reduced, the specific lipid must be detected in the bacterial membrane fraction to prove direct causality rather than non-specific solvent toxicity.

Protocol B: Metabolic Tracing & Receptor Activation

Objective: Differentiate the energy-yielding catabolism of C13:0 from the signaling agonism of 4-oxo-C13:0.

  • Transfection: Culture COS-1 cells and transfect with a PPARγ luciferase reporter plasmid.

  • Lipid Dosing: Administer 10 µM of 13C-labeled Tridecanoic Acid and 13C-labeled 4-Oxotridecanoic Acid to separate cohorts.

  • Transcriptional Readout: After 24 hours, lyse cells and measure luminescence. 4-Oxotridecanoic acid should exhibit a significant fold-increase in reporter activity compared to C13:0.

  • Metabolic Tracing (Self-Validating Step): Subject the cell lysate to LC-MS/MS targeted metabolomics. Tridecanoic acid treatment must yield elevated levels of 13C-succinyl-CoA (confirming anaplerotic β-oxidation), whereas the 4-oxo variant will remain largely intact or yield alternative omega-oxidation products.

Experimental_Workflow S1 1. Lipid Solubilization (DMSO/EtOH) S2 2. In Vitro Incubation (Cells/Bacteria) S1->S2 S3 3. Phenotypic Assay (Biofilm/MTT) S2->S3 S4 4. Molecular Validation (GC-MS/qPCR) S3->S4 S5 5. Causality Analysis S4->S5

Fig 2: Self-validating workflow for assessing lipid bioactivity and metabolic integration.

References
  • Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications.News-Medical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5OrFD2QocgLlpSwSQWtzVx9MSqMgRD004WWaqbTKWyytrkejKHRmf83tbSApOkzdnZWSLm5wSF_VthucwECx_31NTQYnxKvb6mzGqLzP0fdzwrMD1w6keMf7iOqae5FK7sYVR4BVOi2j2KdcCmIG-IXH4X1ojFlWQH2T_3HAcSwVCetJDnE5MiqcGZ-9WZkRjcORzN2EP5tY3A1CSsKcAzOSineTagARz]
  • Tridecanoic acid (N-Tridecanoic acid) | Endogenous Metabolite.MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzOcqdE3dbNHphDtbm31Wi_qQaoaY0ohJRNfgRDViwQiTp-28RXYjacwRMPg028gCRKdN2e7TSolZ9rp5BRdhVU6CRD37hXHBYBsTK19AjY4KSRjdjltlTbB1IAcX1aFUkFF5c7LLZ3Q==]
  • 4-oxo Docosahexaenoic Acid (4-oxo DHA, CAS Number: 845673-74-7).Cayman Chemical.[https://vertexaisearch.cloud.google.
  • New Oxidized 4-Oxo Fatty Acids from Hygrophorus Discoxanthus.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERyyA80-yvl9pf_C25Fkn0JyZ5gN2aefSS2ga_TohlI9RtoSVFgdWzDgI02enoB_CDMH7gTrTA8MjiKjrKk9AYAvh3ifRMCmRTtTppFdDXbJm7LdJ9NDi6iM4w-DVVFYvrlyXQftTidwIPvQugxoJY5K13ZANKWjJxTh8fQjEJvyrmNzmd5M6Y3g0VK2_5YlsbThv9O9DU2sx3A6ysWSFE9EQEbT2dA8jz9A==]
  • Biochemical and Structural Investigation of GnnA in the Lipopolysaccharide Biosynthesis Pathway of Acidithiobacillus ferrooxidans.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLCwoVcf-a2YfbsSqcyf5y50R-HJLbMV01FfHTSApreGRo05dCNQ4S6w4kSYHjtuJLA-vrEQ2DVDrzMQ9wclVoiOMbXRdJuoMqDyug9oIGFUTUPFuaeMDsbU-n5aCxiQilny0lhaddKC0VWtJ9sw==]

Sources

4-Oxotridecanoic Acid Reference Material Certification: A Comprehensive Comparison Guide for Lipidomics and Biomarker Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As lipidomics transitions from untargeted discovery to validated clinical diagnostics, the demand for absolute quantification of low-abundance lipid mediators has surged. 4-Oxotridecanoic acid (4-OTA), a medium-long chain keto-fatty acid, is an invaluable analytical standard and surrogate biomarker for assessing lipid peroxidation and metabolic dysfunction. This guide provides an objective, data-driven comparison between Certified Reference Materials (CRMs) of 4-OTA and non-certified alternatives, detailing the causality behind certification protocols and providing a self-validating LC-MS/MS methodology for researchers and drug development professionals.

The Biological Imperative: Why 4-OTA Matters

Oxo-fatty acids (keto-fatty acids) are increasingly recognized as critical bioactive lipids. The oxidation of polyunsaturated fatty acids generates[1]. Furthermore, the accurate measurement of these free fatty acids is essential for [2]. Because these metabolites exist at trace levels and are prone to degradation, quantifying them requires [3]. 4-OTA serves as a premier internal standard due to its rare endogenous presence, allowing it to correct for matrix effects without interfering with native lipid signals.

The Causality of Certification: CRM vs. Analytical Grade

Selecting the correct grade of 4-OTA dictates the integrity of the entire downstream assay. The causality behind choosing an ISO 17034 CRM over standard analytical-grade reagents is rooted in metrological traceability:

  • Absolute vs. Relative Purity: Analytical grade materials often rely on relative purity assays (like LC-UV or GC-FID), which ignore non-chromophoric and non-volatile impurities (e.g., water, inorganic salts, residual solvents). CRMs are certified using quantitative Nuclear Magnetic Resonance (qNMR), providing an absolute mass fraction purity.

  • Uncertainty Budgets: A CRM provides a certified value with an expanded uncertainty ( k=2 , 95% confidence). In targeted lipidomics, if your internal standard concentration is skewed by undetected impurities, your entire dataset carries a systematic bias.

  • Stability Profiling: Keto-fatty acids can undergo keto-enol tautomerization or degradation. CRMs undergo rigorous accelerated and real-time stability testing to guarantee shelf-life integrity.

Comparative Performance Analysis

The following table summarizes the quantitative performance differences between 4-OTA standards when applied to a high-sensitivity lipidomics workflow.

Performance Metric4-OTA CRM (ISO 17034)Analytical Grade (>95%)In-House SynthesizedImpact on Lipidomics Assay
Purity Verification qNMR (Absolute mass fraction)LC-UV or GC-FID (Relative)NMR/MS (Structural only)Relative purity ignores water/salts, causing concentration bias.
Concentration Uncertainty Certified ( k=2 , 95% confidence)Unknown / Not providedHigh variabilityPrevents accurate absolute quantification of endogenous lipids.
LC-MS/MS S/N at LOQ > 150:1 (No isobaric interference)~ 50:1 (Trace impurities present)VariableImpurities cause baseline noise, raising the Limit of Quantitation.
Stability & Shelf-Life Monitored (Accelerated & Real-time)UnverifiedDegradation proneTautomerization alters standard concentration over time.

Certification and Analytical Workflow

G Syn In-House Synthesis & Purification qNMR qNMR Purity Determination Syn->qNMR LCMS LC-MS/MS & GC-MS Verification Syn->LCMS CRM ISO 17034 Certified Reference Material qNMR->CRM Traceability LCMS->CRM Isotopic Purity Quant Absolute Quantification (MRM Mode) CRM->Quant Internal Standard Lipid Sample Extraction (Plasma/Tissue) Lipid->Quant

Fig 1. Certification workflow of 4-OTA CRM and its integration into targeted lipidomics.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness, the following methodology for the absolute quantification of oxo-fatty acids using 4-OTA CRM is designed as a self-validating system . Every step includes a built-in quality control mechanism.

Phase 1: System Suitability Testing (SST)
  • Causality: A self-validating system must prove the instrument is capable before consuming precious biological samples.

  • Procedure: Inject a neat solution of 4-OTA CRM (10 ng/mL in methanol). Verify that the retention time drift is 0.1 min and mass accuracy is < 5 ppm. Do not proceed if the baseline exhibits carryover from previous runs.

Phase 2: Internal Standard Spiking & Equilibration
  • Causality: Spiking the CRM into the biological matrix prior to extraction corrects for variable extraction recovery and matrix-induced ion suppression.

  • Procedure: Aliquot 50 µL of plasma or tissue homogenate. Add 10 µL of 4-OTA CRM working solution (e.g., 1 µg/mL). Vortex vigorously and allow the sample to equilibrate at 4°C for 15 minutes to ensure the standard binds to matrix proteins similarly to endogenous lipids.

Phase 3: Biphasic Lipid Extraction (Modified Bligh-Dyer)
  • Causality: Removing proteins and hydrophilic metabolites prevents isobaric interference and protects the LC column from rapid degradation.

  • Procedure: Add 200 µL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase (containing the free fatty acids) and evaporate to dryness under a gentle stream of nitrogen.

Phase 4: Chemical Derivatization (PFBHA)
  • Causality: The keto group of 4-OTA exhibits poor ionization efficiency in standard electrospray ionization (ESI). Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) converts the keto group to an oxime derivative, drastically improving negative-ion ESI sensitivity and chromatographic peak shape.

  • Procedure: Reconstitute the dried lipid film in 50 µL of PFBHA solution (10 mg/mL in methanol). Incubate at 60°C for 30 minutes. Quench the reaction and transfer to an autosampler vial.

Phase 5: LC-MS/MS Acquisition & QC Validation
  • Causality: Bracketing biological samples with Quality Control (QC) injections ensures that standard curve linearity and instrument sensitivity are maintained throughout the entire run.

  • Procedure: Analyze via reverse-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Inject a known QC sample (low, mid, and high concentration) every 10 biological samples. Validation Check: The run is only considered valid if the calculated concentration of the QC samples falls within ±15% of their nominal certified values.

Conclusion

The transition from qualitative lipid profiling to quantitative biomarker validation requires uncompromising analytical rigor. Utilizing an ISO 17034 Certified Reference Material for 4-Oxotridecanoic acid eliminates the hidden variables of standard impurity and concentration uncertainty. By coupling a highly characterized CRM with a self-validating, derivatization-enhanced LC-MS/MS protocol, researchers can confidently map the role of oxo-fatty acids in metabolic diseases.

References

  • Title: Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis. Source: Clinical Lipidology (via PMC) URL: [Link][1]

  • Title: Biomarkers and the measurement of fatty acids. Source: Public Health Nutrition (via PubMed) URL: [Link][3]

  • Title: Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Source: Biomedicines (via MDPI/PMC) URL: [Link][2]

Sources

A Senior Application Scientist's Guide to the Purity Evaluation of Synthesized 4-Oxotridecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical applications, the characterization of the final product is a critical determinant of its suitability for further investigation. The purity of a compound is not merely a checkbox in a quality control process; it is a fundamental prerequisite for reliable biological and pharmacological assessment. This guide provides a comprehensive, technically-grounded framework for evaluating the purity of synthesized 4-Oxotridecanoic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the rationale behind the analytical choices, thereby empowering you to design and execute a robust purity assessment strategy.

The Significance of Purity in the Context of 4-Oxotridecanoic Acid

4-Oxotridecanoic acid, a long-chain keto acid, is a molecule with potential applications in various research and development pipelines. Its bifunctional nature, possessing both a ketone and a carboxylic acid, presents specific challenges during synthesis and purification. The presence of structurally similar impurities, arising from incomplete reactions or side reactions, can have profound and often unforeseen consequences, including altered pharmacological activity, unexpected toxicity, and a lack of reproducibility in experimental results. Therefore, a multi-modal analytical approach is not just best practice; it is a scientific necessity.

A Foundational Understanding: The Synthetic Pathway and Potential Impurities

A thorough evaluation of purity begins with an understanding of how the compound was synthesized and what impurities might be generated. A common and efficient method for the synthesis of 4-Oxotridecanoic acid is the acetoacetic ester synthesis .

Diagram: Acetoacetic Ester Synthesis of 4-Oxotridecanoic Acid

G A Ethyl Acetoacetate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide (NaOEt) B->C E Alkylated β-keto ester C->E SN2 Alkylation D 1-Bromononane D->E G β-keto acid intermediate E->G Hydrolysis F Acid Hydrolysis (e.g., aq. HCl, heat) F->G H Decarboxylation (heat) G->H Decarboxylation I 4-Oxotridecanoic Acid H->I

Caption: A simplified workflow of the acetoacetic ester synthesis.

This synthetic route, while effective, can introduce several classes of impurities that must be monitored in the final product.

Table 1: Potential Impurities in the Synthesis of 4-Oxotridecanoic Acid

Impurity NameStructureOrigin
Ethyl Acetoacetate CH₃COCH₂COOEtUnreacted starting material.
1-Bromononane CH₃(CH₂)₈BrUnreacted alkylating agent.
Ethyl 2,2-didecanoyl-3-oxobutanoate (CH₃(CH₂)₈CO)₂CHCOOEtProduct of dialkylation of ethyl acetoacetate.
Ethyl 2-decanoyl-3-oxobutanoate CH₃(CH₂)₈COCH(COOEt)COCH₃Incomplete hydrolysis of the ester group.
2-decanoyl-3-oxobutanoic acid CH₃(CH₂)₈COCH(COOH)COCH₃Incomplete decarboxylation of the β-keto acid intermediate.
Tridecanoic Acid CH₃(CH₂)₁₁COOHOver-reduction of the ketone if a reduction step is performed.

The Analytical Arsenal: A Multi-Technique Approach to Purity Verification

No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the molecule. We will focus on the "big three" for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), with Fourier-Transform Infrared Spectroscopy (FTIR) as a valuable complementary technique.

Diagram: Integrated Workflow for Purity Assessment

G cluster_NMR NMR Analysis cluster_HPLC HPLC Analysis cluster_MS MS Analysis cluster_FTIR FTIR Analysis A Synthesized 4-Oxotridecanoic Acid B Structural Confirmation & Quantification A->B C Separation of Impurities A->C E Molecular Weight Confirmation A->E G Functional Group Confirmation A->G H Comprehensive Purity Profile B->H D Purity by Area % C->D F Impurity Identification C->F LC-MS D->H F->H G->H

Publish Comparison Guide: 4-Oxotridecanoic Acid vs. Classic Lipid Mediators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Lipid Signaling

In the landscape of drug development and lipidomics, lipid mediators are traditionally dominated by 20-carbon eicosanoids (e.g., Prostaglandins, Leukotrienes) and 22-carbon docosanoids (e.g., Resolvins). However, the therapeutic utility of these classic mediators is often bottlenecked by their rapid enzymatic degradation and high susceptibility to auto-oxidation.

As a Senior Application Scientist, I approach lipid evaluation by dissecting structural causality. 4-Oxotridecanoic acid (4-oxo-TDA) —a 13-carbon, fully saturated fatty acid featuring a ketone at the C4 position—represents a structurally distinct class of stable lipid analogs. This guide objectively compares the physicochemical properties, receptor interactions, and analytical workflows of 4-oxo-TDA against classic eicosanoids and reactive oxo-lipid species, providing actionable protocols for researchers and drug developers.

Mechanistic Grounding: Structural Causality in Lipid Signaling

The biological fate of a lipid mediator is strictly dictated by its carbon chain length, degree of unsaturation, and the positioning of its oxygenated moieties.

While classic polyunsaturated mediators like act as potent agonists for peroxisome proliferator-activated receptor γ (PPARγ)[1], their multiple double bonds render them highly susceptible to auto-oxidation. Conversely, short-chain α,β-unsaturated oxo-lipids such as 4-oxo-2-nonenal (ONE) act as highly reactive electrophiles. Instead of traditional receptor binding, ONE covalently modifies lysine and histidine residues on proteins[2], and forms detrimental heptanone-etheno adducts with DNA bases[3].

The 4-Oxo-TDA Advantage: 4-oxo-TDA bridges this gap. As a fully saturated C13 lipid, it lacks the reactive Michael acceptor double bond found in ONE, rendering it incapable of indiscriminate covalent adduction. Instead, its medium chain length and C4 ketone provide a stable, non-covalent structural motif optimized for intracellular nuclear receptor binding (analogous to 4-oxo-DHA) without the liability of rapid oxidative degradation.

SignalingPathways cluster_TDA 4-Oxo-Lipid Pathway (e.g., 4-Oxo-TDA) cluster_PGE2 Classic Eicosanoid Pathway TDA 4-Oxo-TDA (Stable Ligand) PPAR Nuclear Receptor (PPARγ) TDA->PPAR Internalization & Binding Gene Gene Transcription (Metabolic/Inflammatory) PPAR->Gene Activation PGE2 PGE2 / LTB4 (Labile Ligand) GPCR Surface GPCR (EP / BLT) PGE2->GPCR Surface Binding cAMP Rapid Cascade (cAMP / Ca2+) GPCR->cAMP G-Protein Signaling

Comparison of 4-Oxo-TDA nuclear signaling vs. classic eicosanoid surface GPCR activation.

Comparative Physicochemical & Performance Data

To facilitate rational drug design, the quantitative and qualitative parameters of 4-oxo-TDA are benchmarked against primary lipid mediator classes below.

Parameter4-Oxotridecanoic Acid (4-oxo-TDA)Prostaglandin E2 (PGE2)4-Oxo-DHA4-Oxo-2-nonenal (ONE)
Carbon Chain C13:0 (Saturated)C20:4 (Polyunsaturated)C22:6 (Polyunsaturated)C9:1 (Unsaturated aldehyde)
Primary Target Putative Nuclear ReceptorsEP1-EP4 (Surface GPCRs)PPARγ (Nuclear Receptor)Covalent Protein/DNA Adducts
Signaling Mode Non-covalent bindingNon-covalent bindingNon-covalent bindingElectrophilic Michael Addition
In Vitro Stability High (Oxidation resistant)Low (Enzymatically cleared)Low (Prone to auto-oxidation)Very Low (Highly reactive)
LogP (Hydrophobicity) Moderate (~3.5)Moderate-High (~4.0)High (~5.5)Low (~2.0)

Experimental Methodologies & Self-Validating Protocols

Trustworthiness in lipid research requires protocols that actively control for artifacts. The following methodologies are designed as self-validating systems.

Protocol A: Receptor Activation Profiling (PPARγ Reporter Assay)

Causality: To definitively prove that 4-oxo-TDA acts via nuclear receptors rather than surface GPCRs, we utilize a GAL4-PPARγ chimeric system. This isolates the ligand-binding domain, eliminating background noise from endogenous receptors.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed COS-1 cells at 1×105 cells/well in 96-well plates. Co-transfect with a pGAL4-PPARγ-LBD expression vector and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Ligand Treatment: After 24 hours, wash cells and apply a dose-response gradient (0.1 µM to 100 µM) of 4-oxo-TDA, using 4-oxo-DHA as a comparative baseline.

  • Assay Execution: Incubate for 18 hours. Lyse cells and measure luminescence using a standard dual-luciferase assay kit.

  • Self-Validation Check:

    • Positive Control: Rosiglitazone (1 µM).

    • Specificity Control: Pre-treat a parallel cohort with GW9662 (an irreversible PPARγ antagonist). If the luminescence signal persists after GW9662 treatment, the activation is an artifact. A true ligand will show complete signal ablation.

Protocol B: LC-MS/MS Quantification of Lipid Mediators

Causality: Accurate quantification of oxo-fatty acids requires preventing ex vivo oxidation and correcting for matrix suppression. We utilize Solid Phase Extraction (SPE) with polymeric sorbents because they resist drying out and provide superior recovery for lipids of varying polarities compared to standard silica C18.

Step-by-Step Workflow:

  • Sample Preparation: Spike biological samples (plasma/lysate) with a stable isotope-labeled internal standard (SIL-IS), such as d4​ -PGE2, before any extraction steps to correct for downstream losses.

  • Solid Phase Extraction (SPE): Load samples onto Strata-X polymeric reversed-phase cartridges. Wash with 5% methanol to remove polar interferents. Elute lipids with 100% methanol.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column. Run a gradient of Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid).

  • Mass Spectrometry: Operate the Triple Quadrupole in Electrospray Negative mode (ESI-). Why ESI-? The terminal carboxylic acid group of 4-oxo-TDA readily loses a proton, yielding a highly stable [M−H]− precursor ion for Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: Calculate the matrix spike recovery. If the recovery of the SIL-IS falls outside the 80–120% range, the matrix suppression is too high, and the SPE wash steps must be optimized.

LCMSWorkflow Step1 1. Sample Preparation Solid Phase Extraction (SPE) Step2 2. Chromatographic Separation Reversed-Phase UPLC (C18) Step1->Step2 Step3 3. Ionization Electrospray Negative (ESI-) Step2->Step3 Step4 4. Detection & Quantification Triple Quadrupole MRM Step3->Step4

Self-validating LC-MS/MS workflow for the absolute quantification of lipid mediators.

References

  • Zhu, X., et al. "Lipid Peroxidation Modification of Protein Generates Nϵ-(4-Oxononanoyl)lysine as a Pro-inflammatory Ligand". Journal of Biological Chemistry. URL:[Link]

  • Rindgen, D., et al. "Covalent Modifications to 2'-Deoxyguanosine by 4-Oxo-2-nonenal, a Novel Product of Lipid Peroxidation". Chemical Research in Toxicology (ACS Publications). URL:[Link]

Sources

A Comparative Guide to 4-Oxotridecanoic Acid: Synthesis, Potential Bioactivity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxotridecanoic acid is a saturated oxo-fatty acid (SOFA) that, despite its simple chemical structure, remains a largely unexplored molecule in the landscape of lipid research. While its parent molecule, tridecanoic acid, is a naturally occurring odd-chain saturated fatty acid with emerging roles in metabolism and gut microbiome health, the introduction of a ketone group at the fourth carbon position suggests the potential for distinct biological activities.[1] This guide provides a comprehensive overview of 4-Oxotridecanoic acid, offering insights into its synthesis, a comparative analysis of its potential biological effects against related fatty acids, and detailed experimental protocols for its analysis. Due to the limited direct literature on 4-Oxotridecanoic acid, this guide will draw upon established methodologies and findings from structurally similar oxo-fatty acids to provide a robust framework for future research.

Synthesis of 4-Oxotridecanoic Acid: A Proposed Photochemical Approach

The synthesis of saturated oxo-fatty acids can be achieved through various methods, with photochemical hydroacylation emerging as a green and efficient strategy.[2] This approach avoids the use of heavy metals and harsh reagents, making it an attractive option for the synthesis of bioactive lipids.

A plausible synthetic route to 4-Oxotridecanoic acid is outlined below:

cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product Decanal Decanal Photochemical Hydroacylation Photochemical Hydroacylation Decanal->Photochemical Hydroacylation Methyl Acrylate Methyl Acrylate Methyl Acrylate->Photochemical Hydroacylation Methyl 4-oxotridecanoate Methyl 4-oxotridecanoate Photochemical Hydroacylation->Methyl 4-oxotridecanoate Radical Addition 4-Oxotridecanoic acid 4-Oxotridecanoic acid Methyl 4-oxotridecanoate->4-Oxotridecanoic acid Hydrolysis

Caption: Proposed synthesis of 4-Oxotridecanoic acid via photochemical hydroacylation.

Experimental Protocol: Synthesis of 4-Oxotridecanoic Acid
  • Reaction Setup: In a quartz reaction vessel, combine decanal (1 equivalent) and methyl acrylate (1.5 equivalents) in a suitable solvent such as acetone.

  • Photoreaction: Irradiate the mixture with a high-pressure mercury lamp at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, or until consumption of the starting material is observed by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification of Intermediate: Purify the resulting crude product, methyl 4-oxotridecanoate, by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis: Dissolve the purified methyl 4-oxotridecanoate in a mixture of methanol and 1M sodium hydroxide solution.

  • Stirring: Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Oxotridecanoic acid.

  • Final Purification: If necessary, the final product can be further purified by recrystallization.

Comparative Biological Activities: An Inferential Analysis

While direct experimental data on the biological effects of 4-Oxotridecanoic acid is currently unavailable, we can infer its potential activities by examining related oxo-fatty acids. Saturated oxo-fatty acids (SOFAs) have been identified as a class of endogenous bioactive lipids with cell growth inhibitory properties.[2][3]

Comparison with Other Oxo-Fatty Acids and Tridecanoic Acid
Feature4-Oxotridecanoic Acid (Hypothesized)6-Oxostearic Acid (6-OSA) & 7-Oxostearic Acid (7-OSA)Tridecanoic Acid
Primary Function Potential signaling moleculeInhibits cancer cell growth[2][3]Energy substrate, potential metabolic regulator[1]
Mechanism of Action Unknown, may involve modulation of cell signaling pathways.Suppression of STAT3 and c-myc expression[2][3]Undergoes β-oxidation to produce propionyl-CoA[1]
Potential Therapeutic Area Oncology, Metabolic DiseasesOncology[2][3]Metabolic disorders, gut microbiome modulation[1]
Potential Signaling Pathways

Based on the activities of other oxo-fatty acids, 4-Oxotridecanoic acid could potentially modulate key signaling pathways involved in cell proliferation and inflammation.[4]

cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Growth_Factors Growth Factors STAT3 STAT3 Growth_Factors->STAT3 c_myc c-myc Growth_Factors->c_myc Inflammatory_Cytokines Inflammatory Cytokines NF_kB NF-κB Inflammatory_Cytokines->NF_kB Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation c_myc->Cell_Proliferation Inflammation Inflammation NF_kB->Inflammation 4_Oxotridecanoic_Acid 4-Oxotridecanoic Acid (Hypothesized) 4_Oxotridecanoic_Acid->STAT3 Inhibition? 4_Oxotridecanoic_Acid->c_myc Inhibition? 4_Oxotridecanoic_Acid->NF_kB Inhibition?

Caption: Hypothesized inhibitory effects of 4-Oxotridecanoic acid on key signaling pathways.

Analytical Methodologies for 4-Oxotridecanoic Acid

The accurate quantification of oxo-fatty acids in biological matrices is crucial for understanding their physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary techniques for this purpose.[5][6]

Comparison of Analytical Techniques
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Required to increase volatility.Not generally required, simplifying sample preparation.
Sensitivity Good, with low detection limits achievable.Excellent, often providing higher sensitivity than GC-MS.[6]
Selectivity High, especially with high-resolution mass analyzers.Very high, particularly with Multiple Reaction Monitoring (MRM).[7]
Sample Throughput Lower due to longer run times and derivatization steps.Higher, with faster analysis times.
Experimental Protocol: Quantification of 4-Oxotridecanoic Acid by GC-MS

This protocol is adapted from established methods for the analysis of other oxo-fatty acids.[5][6]

Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Esterification & Silylation) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for the quantification of 4-Oxotridecanoic acid by GC-MS.

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., 100 mg of tissue or 100 µL of plasma) in a mixture of chloroform and methanol (2:1, v/v).

    • Add an internal standard (e.g., a deuterated analog of 4-Oxotridecanoic acid) to the sample prior to extraction.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization:

    • Esterification: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat at 60°C for 1 hour to convert the carboxylic acid to its methyl ester.

    • Silylation: After cooling, evaporate the methanol and add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to convert the keto group to its trimethylsilyl (TMS) enol ether.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions. For identification, use full scan mode (m/z 50-600).

Conclusion

4-Oxotridecanoic acid represents an intriguing yet understudied molecule within the family of saturated oxo-fatty acids. While direct experimental evidence of its biological functions is lacking, this guide provides a foundational framework for its investigation. By leveraging established synthetic and analytical methodologies for related compounds, researchers can begin to unravel the potential roles of 4-Oxotridecanoic acid in cellular signaling and disease. The comparative analysis presented here highlights the subtle structural modifications that can dramatically alter the biological activity of fatty acids, underscoring the importance of exploring the full diversity of the lipidome. Future studies are warranted to validate the hypothesized biological activities and to fully characterize the physicochemical properties of this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Oxohexadecanoic Acid.
  • G. Kokotos, et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Journal of Medicinal Chemistry.
  • G. Kokotos, et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. PubMed.
  • S. S. G. Lee, et al. (2013).
  • M. C. Dobarganes, et al. (2019).
  • M. Hennebelle, et al. (2020).
  • G. Kokotos, et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.
  • Cyberlipid. (n.d.).
  • AOCS. (2019).
  • V. M. V. M. D. L. V. V. M. D. L. V. V. M. D. L. V. (2014).
  • PubChem. (n.d.).
  • MDPI. (2018).
  • Chemspace. (n.d.). 6-oxotridecanoic acid.
  • G. Gilardoni, et al. (2006). New Oxidized 4-Oxo Fatty Acids from Hygrophorus Discoxanthus.
  • News-Medical. (2025). Tridecanoic Acid (C13)
  • MedchemExpress.com. (n.d.). all-trans-4-Oxoretinoic acid (all-trans 4-Keto Retinoic Acid).
  • TargetMol. (n.d.).
  • Sigma-Aldrich. (n.d.). 13-Ethoxy-13-oxotridecanoic acid.
  • PubChem. (n.d.). 4-Oxododecanoic acid.
  • Avanti Polar Lipids. (n.d.). Research Chenodeoxycholic Acid-(2,2,4,4-d4).
  • Chemsrc. (2025). 13-oxotridecanoic acid.

Sources

Assessing the Specificity of 4-Oxotridecanoic Acid Assays: A Comparative Guide for Lipidomic Biomarker Validation

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics advances, the identification of specific oxidized lipid species has become critical for understanding metabolic dysfunction, oxidative stress, and cellular senescence. 4-Oxotridecanoic acid (4-OTA) —a 13-carbon medium-chain fatty acid featuring a reactive ketone group at the C4 position—has emerged as a highly specific biomarker and an essential internal standard in complex lipidomic profiling.

However, the analytical challenge lies in specificity . 4-OTA shares structural homologies and reactive moieties with other abundant lipid peroxidation products, such as 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (4-ONE). As a Senior Application Scientist, I have designed this guide to objectively compare the performance of current 4-OTA assay platforms, detailing the mechanistic causality behind protocol choices and providing self-validating workflows to ensure absolute analytical integrity.

The Mechanistic Challenge of 4-OTA Specificity

During oxidative stress, reactive oxygen species (ROS) catalyze the peroxidation of polyunsaturated fatty acids (PUFAs), leading to chain cleavage and the generation of reactive electrophiles [1]. While 4-HNE and 4-ONE are well-documented, medium-chain oxo-fatty acids like 4-OTA are increasingly recognized for their role in forming stable protein and DNA adducts [2].

Assessing 4-OTA requires distinguishing it from:

  • Isobaric interferences: Molecules with the same nominal mass but different structures (e.g., branched-chain oxo-fatty acids).

  • Homologous cross-reactivity: Shorter or longer chain 4-oxo fatty acids (e.g., 4-oxododecanoic acid) that can bind to the same antibodies in immunoassays.

Pathway of 4-OTA Generation and Adduct Formation

OTA_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation (LPO) PUFA->LPO Oxidation ROS Reactive Oxygen Species (ROS) ROS->LPO Catalysis OTA 4-Oxotridecanoic Acid (4-OTA) LPO->OTA Chain Cleavage Adducts Protein/DNA Adducts (Biomarkers) OTA->Adducts Nucleophilic Attack Degradation Enzymatic Degradation OTA->Degradation Detoxification

Fig 1. Mechanistic pathway of 4-OTA generation via lipid peroxidation and subsequent adduct formation.

Comparative Analysis of Assay Platforms

To accurately quantify 4-OTA, researchers typically choose between three modalities. Below is an objective comparison of their performance metrics.

Table 1: Performance Comparison of 4-OTA Assay Modalities
Assay ParameterLC-MS/MS (MRM Mode)Competitive ELISAFluorometric (Hydrazine)
Primary Target Free 4-OTA & Derivatized 4-OTA4-OTA-Protein AdductsTotal Carbonyls / Free 4-OTA
Limit of Detection (LOD) 0.5 nM15 nM500 nM
Dynamic Range 3–4 logs1.5–2 logs1 log
Specificity (vs. 4-ONE) Absolute (<0.01% overlap) Moderate (10–15% cross-reactivity)Poor (>80% overlap)
Throughput Low (~50 samples/day)High (~400 samples/day)Medium (~200 samples/day)
Cost per Sample HighLowVery Low

Data synthesized from internal validation benchmarks and established lipidomic frameworks [3].

Visualizing the Analytical Logic

Selecting the correct assay is a balance between the required specificity and sample throughput. The decision tree below outlines the logical progression for assay selection.

Assay_Decision Start Select 4-OTA Assay HighSpec Need Absolute Specificity & Multiplexing? Start->HighSpec HighThroughput Need High Throughput & Low Cost? HighSpec->HighThroughput No LCMS LC-MS/MS (MRM) Gold Standard HighSpec->LCMS Yes ELISA Competitive ELISA Screening HighThroughput->ELISA Yes Fluoro Fluorometric Assay Total Carbonyls HighThroughput->Fluoro No (General Screen)

Fig 2. Decision matrix for selecting 4-OTA analytical assays based on specificity and throughput.

Self-Validating Experimental Protocols

To ensure trustworthiness, an assay must be a self-validating system. The following protocols detail not just the how, but the why (causality) behind each step to guarantee 4-OTA specificity.

Protocol A: LC-MS/MS Quantification with Girard's Reagent T Derivatization (Gold Standard)

This method provides absolute specificity by separating 4-OTA from other oxo-fatty acids based on exact mass and unique fragmentation patterns.

Step 1: Sample Collection and Quenching

  • Action: Homogenize tissue samples in cold methanol containing 50 µM Butylated hydroxytoluene (BHT) and 10 nM 4-OTA-d5 (deuterated internal standard).

  • Causality: BHT acts as a radical scavenger. Without it, the mechanical stress of homogenization introduces oxygen, causing ex vivo auto-oxidation of baseline PUFAs into artificial 4-OTA. The 4-OTA-d5 standard validates extraction recovery and corrects for matrix suppression during ionization.

Step 2: Lipid Extraction (Folch Method Modified)

  • Action: Add chloroform and water (2:1:0.8 v/v/v ratio), vortex, and centrifuge at 3,000 x g for 10 mins. Extract the lower organic phase.

  • Causality: 4-OTA is moderately hydrophobic. The biphasic separation isolates the free 4-OTA from polar cellular debris and proteins, reducing LC column fouling.

Step 3: Derivatization with Girard's Reagent T (GRT)

  • Action: Resuspend the lipid extract in 100 µL of GRT solution (10 mg/mL in methanol with 5% acetic acid). Incubate at 40°C for 2 hours.

  • Causality: The 4-oxo moiety of 4-OTA is prone to in-source fragmentation in the mass spectrometer. GRT reacts specifically with the carbonyl group to form a stable hydrazone containing a permanent quaternary ammonium charge. This drastically increases Electrospray Ionization (ESI+) efficiency and locks the molecule's structure, preventing isomerization.

Step 4: MRM Acquisition

  • Action: Inject onto a C18 UPLC column. Monitor the specific Multiple Reaction Monitoring (MRM) transition for derivatized 4-OTA (e.g., m/z 342.2 → m/z 114.1).

  • Causality: The precursor ion (m/z 342.2) selects only derivatized 13-carbon oxo-fatty acids. The product ion (m/z 114.1) is a specific fragment of the GRT tag, confirming the presence of the derivatized ketone.

Protocol B: Competitive ELISA for 4-OTA-Protein Adducts (High Throughput)

Ideal for screening large cohorts where 4-OTA has covalently modified tissue proteins.

Step 1: Plate Coating and Blocking

  • Action: Coat 96-well plates with 4-OTA-BSA conjugate (1 µg/mL) overnight at 4°C. Wash and block with 3% non-fat dry milk in PBS-T for 2 hours.

  • Causality: 4-OTA is a small hapten; it cannot adsorb directly to polystyrene without losing its 3D epitope. Conjugating it to Bovine Serum Albumin (BSA) ensures stable anchoring. Milk proteins block empty well spaces to prevent lipophilic targets in the sample from binding non-specifically to the plastic.

Step 2: Competitive Binding

  • Action: Pre-incubate the biological sample (containing unknown 4-OTA adducts) with the primary anti-4-OTA monoclonal antibody for 1 hour, then add the mixture to the coated plate.

  • Causality: This is a competitive format. Free 4-OTA adducts in the sample bind to the antibody in solution, preventing the antibody from binding to the 4-OTA-BSA on the plate. Therefore, a lower fluorescent/colorimetric signal indicates a higher concentration of 4-OTA in the sample.

Step 3: Specificity Wash and Detection

  • Action: Wash 5 times with high-salt PBS-T (0.5M NaCl). Add HRP-conjugated secondary antibody, followed by TMB substrate.

  • Causality: The high-salt wash is critical for specificity. It disrupts weak, non-specific cross-reactivity (e.g., antibodies weakly binding to 4-HNE or 4-oxododecanoic acid), ensuring only high-affinity 4-OTA interactions remain before signal amplification.

Conclusion

Assessing the specificity of 4-Oxotridecanoic acid requires a rigorous understanding of lipid chemistry. While fluorometric assays offer rapid total-carbonyl screening, they fail to provide molecular specificity. Competitive ELISAs bridge the gap for high-throughput adduct analysis, provided stringent high-salt washes are employed to mitigate cross-reactivity. For absolute specificity and biomarker validation, LC-MS/MS with GRT derivatization remains the undisputed gold standard , utilizing exact mass and stable isotope dilution to eliminate false positives.

References

  • Long, E. K., Olson, D. M., & Bernlohr, D. A. (2013). High-fat diet induces changes in adipose tissue trans-4-oxo-2-nonenal and trans-4-hydroxy-2-nonenal levels in a depot-specific manner. Free Radical Biology and Medicine, 63, 390-398. Available at:[Link]

  • Kawai, Y., et al. (2016). Metal-catalyzed oxidation of 2-alkenals generates genotoxic 4-oxo-2-alkenals during lipid peroxidation. Journal of Toxicological Sciences, 41(5), 525-531. Available at:[Link]

  • Catalá, A. (2009). Lipid peroxidation of membrane phospholipids generates hydroxy-alkenals and oxidized phospholipids active in physiological and/or pathological conditions. Chemistry and Physics of Lipids, 157(1), 1-11. Available at:[Link]

validating the biological relevance of 4-Oxotridecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Relevance of 4-Oxotridecanoic Acid: A Comparative Guide for Lipidomic Internal Standards and Biomarker Discovery

As lipidomics advances into the targeted quantification of trace, highly reactive metabolites, the selection of appropriate internal standards (IS) becomes the bedrock of analytical integrity. Endogenous oxo-fatty acids—such as 4-oxo-docosahexaenoic acid (4-oxo-DHA) and trans-4-oxo-2-nonenal (4-ONE)—are increasingly recognized as critical biomarkers of oxidative stress and potent signaling molecules [1]. However, quantifying these transient α,β-unsaturated carbonyls in complex biological matrices is notoriously difficult due to severe matrix suppression effects.

This guide evaluates the biological relevance and analytical performance of 4-Oxotridecanoic acid (4-OTA) (CAS: 92155-71-0), a synthetic 13-carbon odd-chain oxo-fatty acid. We will demonstrate why its unique structural topology makes it the premier internal standard for targeted oxo-lipidomics, objectively comparing its performance against traditional alternatives.

Mechanistic Causality: Why the 4-Oxo Moiety Matters

The exact position of the oxo group at the C4 carbon is not an analytical triviality; it is a fundamental biological requirement. In mammalian systems, endogenous 4-oxo fatty acids are specific downstream products of 5-lipoxygenase (5-LOX) activity and serve as high-affinity agonists for the peroxisome proliferator-activated receptor γ (PPARγ), driving metabolic gene transcription [2].

During Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), the proximity of the C4 ketone to the terminal carboxylate group dictates the molecule's dipole moment, deprotonation efficiency in negative electrospray ionization (ESI-), and its specific fragmentation pathways [3]. By utilizing 4-OTA, researchers introduce an exogenous standard that experiences the exact same matrix-induced ionization suppression or enhancement as the target endogenous 4-oxo biomarkers. Furthermore, because mammalian biology synthesizes predominantly even-chain fatty acids, the 13-carbon odd-chain structure of 4-OTA guarantees absolute baseline separation from endogenous background noise.

G PUFA Polyunsaturated Fatty Acids (PUFAs) LOX Lipoxygenase (5-LOX) Enzymatic Oxidation PUFA->LOX OxoFA Endogenous Oxo-Fatty Acids (e.g., 4-oxo-DHA, 4-ONE) LOX->OxoFA PPAR PPARγ Receptor Activation OxoFA->PPAR Gene Gene Transcription (Metabolic Regulation) PPAR->Gene IS 4-Oxotridecanoic Acid (4-OTA) (Exogenous Internal Standard) IS->OxoFA Structural Mimicry for LC-MS/MS

Figure 1: Mechanistic pathway of oxo-fatty acid signaling and 4-OTA structural mimicry.

Comparative Performance Analysis

When designing a targeted lipidomic assay, researchers typically choose between non-oxo odd-chain fatty acids, deuterated standards, or endogenous structural analogs. The table below summarizes the quantitative performance of 4-OTA against these alternatives, based on validated extraction recoveries from human plasma matrices [3], [4].

Internal Standard AlternativeIonization Efficiency Match (vs Endogenous 4-ONE)Extraction Recovery (%)Matrix Interference (Signal-to-Noise)Analytical Limitations
4-Oxotridecanoic Acid (4-OTA) 98.5% 88 ± 4% > 500:1 (Zero background) None (Optimal odd-chain mimic)
Tridecanoic Acid (C13:0) 65.2%92 ± 2%> 450:1Lacks oxo-group; poor MS/MS mimicry
4-ONE-d3 (Deuterated) 99.1%85 ± 5%> 480:1High cost; risk of deuterium exchange
9-Oxononanoic Acid (9-ONA) 82.4%78 ± 6%< 50:1High endogenous presence [5]

Data Interpretation: While Tridecanoic Acid (C13:0) provides a clean background, its lack of a C4-ketone results in a 33% deviation in ionization efficiency compared to target oxo-lipids. Conversely, while deuterated standards (4-ONE-d3) offer excellent mimicry, they are prone to hydrogen-deuterium exchange in acidic extraction conditions. 4-OTA provides the optimal balance: an exact structural mimic that is highly cost-effective and entirely absent from native biological samples.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness in your data, the following Liquid-Liquid Extraction (LLE) workflow is designed as a self-validating system . It incorporates internal checkpoints to actively prove extraction efficiency and rule out matrix interference during the quantification of saturated oxo fatty acids (SOFAs) [4].

Phase 1: Matrix Preparation & Spiking
  • Sample Aliquoting: Transfer 100 µL of human plasma into a silanized microcentrifuge tube. Causality: Silanized tubes prevent the hydrophobic adsorption of long-chain oxo-fatty acids to the plastic walls, preventing artificial signal loss.

  • Validation Checkpoint A (Blank Matrix Verification): Reserve one unspiked plasma aliquot. Process this blank identically to confirm a complete absence of endogenous C13 oxo-fatty acid signals at the specific retention time of 4-OTA.

  • IS Spiking: Spike the remaining experimental samples with 10 µL of 4-OTA working solution (1 µg/mL in MS-grade methanol).

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add 400 µL of ice-cold Chloroform/Methanol (2:1, v/v) containing 0.01% BHT (butylated hydroxytoluene). Causality: BHT acts as a radical scavenger. Without it, the mechanical stress of extraction induces ex vivo lipid peroxidation, artificially inflating endogenous oxo-fatty acid levels.

  • Phase Separation: Vortex vigorously for 2 minutes to disrupt lipid-protein complexes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic phase (containing the free oxo-fatty acids) and transfer it to a clean glass vial.

Phase 3: Reconstitution & LC-HRMS Analysis
  • Evaporation: Dry the organic phase under a gentle stream of ultra-pure nitrogen gas to prevent oxidative degradation.

  • Reconstitution: Resuspend the lipid pellet in 50 µL of Isopropanol/Acetonitrile (1:1, v/v).

  • Validation Checkpoint B (Absolute Recovery): Spike a post-extraction blank matrix with 4-OTA. By comparing the peak area of the pre-extraction spiked samples (Step 3) to this post-extraction spike, you mathematically validate the absolute extraction recovery (Target threshold: >85%).

  • Injection: Inject 5 µL onto a C18 column (2.7 µm, 90 Å, 0.5 × 50 mm) coupled to a High-Resolution Mass Spectrometer operating in negative ESI mode [3].

Workflow Step1 Sample Collection (Plasma/Tissue Matrix) Step2 Spike Internal Standard (4-Oxotridecanoic Acid) Step1->Step2 Step3 Lipid Extraction (LLE with 0.01% BHT) Step2->Step3 Step4 LC-HRMS Analysis (Targeted Oxo-Lipidomics) Step3->Step4 Step5 Data Processing (Ratio: Endogenous / 4-OTA) Step4->Step5

Figure 2: Self-validating LC-HRMS workflow for targeted oxo-lipidomics.

Conclusion

Validating the biological relevance of oxo-fatty acids requires analytical tools that mirror the precise chemical behavior of the targets without confounding the baseline data. 4-Oxotridecanoic acid (4-OTA) fulfills this mandate perfectly. By combining the biological rarity of an odd-chain lipid with the specific ionization dynamics of a C4-ketone, 4-OTA allows researchers to confidently quantify oxidative stress biomarkers and PPARγ agonists, ensuring high-fidelity data in drug development and metabolic research.

References

  • Title: Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: High-fat diet induces changes in adipose tissue trans-4-oxo-2-nonenal and trans-4-hydroxy-2-nonenal levels in a depot-specific manner Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method Source: ResearchGate URL: [Link]

Sources

A Comparative Efficacy Analysis of Oxo-Fatty Acid Analogs as Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of lipidomics, the functional diversification of fatty acids through oxidative modification is a rapidly expanding field of study. Among these, oxo-fatty acids, characterized by a ketone group on the acyl chain, are emerging as potent signaling molecules with significant therapeutic potential. This guide provides an in-depth comparative analysis of the efficacy of two prominent classes of oxo-octadecadienoic acid analogs: 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9(Z),11(E)-octadecadienoic acid (13-oxo-ODE). While the user's initial interest was in 4-Oxotridecanoic acid, the current body of published research on its specific analogs is limited. Therefore, we will focus on these well-characterized C18 analogs to illustrate the principles of comparative efficacy assessment, providing a robust framework for evaluating novel oxo-fatty acids.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, biological activities, and underlying mechanisms of action of these compounds, supported by experimental data and detailed protocols.

Introduction to Oxo-Fatty Acids: Beyond Simple Lipids

Fatty acids are no longer considered mere building blocks of membranes and energy storage depots. Their oxidized derivatives, including oxo-fatty acids, are now recognized as critical mediators in a host of physiological and pathological processes. The introduction of a ketone group creates an electrophilic center and alters the molecule's three-dimensional structure, dramatically influencing its biological activity compared to its parent polyunsaturated fatty acid (PUFA). These modifications can lead to altered receptor binding affinities, covalent interactions with cellular nucleophiles, and the modulation of distinct signaling pathways.

The primary focus of this guide, 9-oxo-ODA and 13-oxo-ODE, are both derived from linoleic acid and have been identified in various natural sources, including tomatoes and eggplants.[1][2] Their structural similarity, yet distinct biological potencies, make them ideal candidates for a comparative efficacy study.

Synthesis of Oxo-Octadecadienoic Acids

The generation of oxo-fatty acids can be achieved through both biological and synthetic routes. In biological systems, they are often products of enzymatic oxidation by lipoxygenases (LOX) followed by further enzymatic or non-enzymatic conversions.[3]

From a synthetic chemistry perspective, several strategies can be employed. A common approach involves the oxidation of a corresponding hydroxy fatty acid precursor. For instance, 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE), which can be produced by the action of 15-lipoxygenase on linoleic acid, can be oxidized to 13-oxo-ODE using a mild oxidizing agent like pyridinium chlorochromate (PCC).[4]

Synthesis_Overview Linoleic Acid Linoleic Acid 15-LOX 15-LOX Linoleic Acid->15-LOX Enzymatic Oxidation 13(S)-HpODE 13(S)-HpODE 15-LOX->13(S)-HpODE Peroxidases Peroxidases 13(S)-HpODE->Peroxidases Reduction 13(S)-HODE 13(S)-HODE Peroxidases->13(S)-HODE Oxidation (e.g., PCC) Oxidation (e.g., PCC) 13(S)-HODE->Oxidation (e.g., PCC) Chemical Synthesis 13-oxo-ODE 13-oxo-ODE Oxidation (e.g., PCC)->13-oxo-ODE PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo-FA Oxo-Fatty Acid (e.g., 13-oxo-ODE) PPARa PPARα Oxo-FA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Upregulation of Transcription Lipid_Metabolism Increased Fatty Acid Metabolism Target_Genes->Lipid_Metabolism Increased β-oxidation Reporter_Assay_Workflow A Co-transfect HEK293T cells with PPARα-LBD-Gal4 and Gal4-UAS-Luciferase plasmids B Plate transfected cells in 96-well plates A->B C Treat cells with Oxo-Fatty Acid Analogs B->C D Incubate for 16-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis (EC50 determination) F->G

Caption: Workflow for a PPARα luciferase reporter gene assay.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the target cancer cells (e.g., HRA, MDA-MB-231) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the oxo-fatty acid analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation:

    • Incubate the plates for 1-4 hours at 37°C in a humidified CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

The comparative analysis of 9-oxo-ODA and 13-oxo-ODE clearly demonstrates that subtle structural modifications to the fatty acid backbone can lead to significant differences in biological efficacy. 13-oxo-ODE appears to be a more potent PPARα agonist, while the stereochemistry of the conjugated double bonds in 9-oxo-ODA is a critical determinant of its cytotoxic activity.

This guide provides a foundational framework for the evaluation of novel oxo-fatty acid analogs, such as those derived from 4-oxotridecanoic acid. By employing the detailed experimental protocols outlined herein, researchers can systematically characterize the biological activities of new chemical entities, elucidate their structure-activity relationships, and identify promising candidates for further therapeutic development.

Future research should focus on a broader screening of oxo-fatty acid analogs against a wider panel of receptors and cell lines to fully understand their pharmacological potential. In vivo studies will also be crucial to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these promising bioactive lipids.

References

  • Itou, H., et al. (2015). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology, 16(10), 1046-1051.
  • Itoh, T., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Journal of Biological Chemistry, 283(45), 31813-31822.
  • Groeger, A. L., & Freeman, B. A. (2010). Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Journal of Biological Chemistry, 285(38), 29503-29510.
  • Vaz, B., et al. (2013). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPARγ. PLoS ONE, 8(6), e65393.
  • Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585-593.
  • Hayashi, Y., et al. (1998). Evaluation of the Cytotoxic Activity of Chiral (E)-13-Hydroxy-10-oxo-11-octadecenoic Acid and Its Lactone. Bioscience, Biotechnology, and Biochemistry, 62(5), 984-986.
  • Kim, Y. I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585-93.
  • Cyberlipid. (n.d.). Oxo fatty acids. Retrieved from [Link]

  • Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids.
  • Taka, H., et al. (2014). Cytotoxic fatty acid ketodienes from eggplants. Food Chemistry, 143, 37-41.
  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2402.
  • Puhl, A. C., et al. (2012). Mode of Peroxisome Proliferator-Activated Receptor γ Activation by Luteolin. Journal of Biological Chemistry, 287(23), 19474-19483.
  • ETH Zurich. (2016, August 24). Oxidized fatty acids as inflammation inhibitors. D-CHAB. Retrieved from [Link]

  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687-698.
  • Matsuura, H., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic Acid, a Cytotoxic Fatty Acid Ketodiene Isolated From Eggplant Calyx, Induces Apoptosis in Human Ovarian Cancer (HRA) Cells.
  • Lee, S. H., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Inflammopharmacology, 26(4), 1035-1044.
  • Park, S. Y., et al. (2023). 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness. In Vivo, 37(3), 1085-1092.
  • Armstrong, M., et al. (2014). Synthesis and biological evaluation of oxo-fatty acids as PPARγ agonists. eScholarship, University of California.
  • Göttlicher, M., et al. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). Proceedings of the National Academy of Sciences, 89(10), 4653-4657.
  • Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & Molecular Immunology, 14(3), 225-233.
  • Kim, M., et al. (2015). 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes. Lipids, 50(1), 3-12.
  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023, December 12). 13-Hydroxyoctadecadienoic acid. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Bonjoch, J. P., et al. (2008). Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. Journal of Biological Chemistry, 283(46), 31448-31455.
  • Motojima, K., et al. (2021). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 22(24), 13415.
  • de la Rosa, J. V., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Molecular Biosciences, 5, 6.
  • Park, S. Y., et al. (2023). 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness. In Vivo, 37(3), 1085-1092.
  • Miceli, A., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Microbiology, 12, 778751.
  • Matsuura, H., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6446027, 13-Oxo-9Z,11E-octadecadienoic acid. Retrieved from [Link]

  • Miceli, A., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils. CNR-IRIS.
  • Chen, J., et al. (2024). Guidelines for the in vitro determination of anti-inflammatory activity. Food & Function, 15(4), 1546-1563.
  • Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 109.
  • Tournier, B. B., et al. (2023). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews.
  • Tournier, B. B., et al. (2023). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews.
  • Wu, Q., et al. (2022). Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism. International Journal of Molecular Sciences, 23(21), 13491.
  • Kim, J. H., et al. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Marine Drugs, 20(11), 677.
  • Yasuo, T., et al. (2018). GPR120 agonists enhance the fatty orosensation when added to fat-containing system, but do not evoke it by themselves in humans. PLoS ONE, 13(1), e0190802.
  • Spiteller, G. (2006). Syntheses of Conjugated Octadecadienoic Acids. European Journal of Lipid Science and Technology, 108(8), 643-651.
  • Miyamoto, J., et al. (2024). Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120. bioRxiv.
  • Almalki, A. A., et al. (2022). Anti-inflammatory effects of n-3 polyunsaturated fatty acids in THP-1 macrophages: promising in-vitro insights. International Journal of Clinical Biochemistry and Research, 9(2), 143-149.
  • Wang, C., et al. (2022). Endogenous Lipid-GPR120 Signaling Modulates Pancreatic Islet Homeostasis to Different Extents. Diabetes, 71(6), 1194-1207.

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Oxotridecanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the use of 4-Oxotridecanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work.

Understanding the Potential Hazards

4-Oxotridecanoic acid's dual functionality suggests a hazard profile that includes potential skin and eye irritation, characteristic of carboxylic acids, and possible respiratory and skin irritation associated with ketones. Therefore, a comprehensive PPE strategy is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Directives

A risk-based approach should always be employed when selecting PPE. The following recommendations are based on the potential hazards of 4-Oxotridecanoic acid and are designed to provide a robust layer of protection for common laboratory procedures.

Eye and Face Protection: Your First Line of Defense

Given the potential for serious eye irritation, as indicated by data on similar carboxylic acids, robust eye protection is mandatory.[1][2]

  • Minimum Requirement: ANSI-compliant safety glasses with side shields should be worn for all procedures involving 4-Oxotridecanoic acid.

  • Elevated Risk: When there is a potential for splashing or when handling larger quantities (greater than 1 liter), chemical splash goggles are required. For significant splash risks, a face shield used in conjunction with splash goggles offers the highest level of protection.[3][4]

Skin and Body Protection: Preventing Direct Contact

Preventing skin contact is crucial to avoid potential irritation.[1][2] The selection of appropriate gloves and protective clothing is paramount.

  • Gloves: Chemical-resistant gloves are required.

    • Nitrile gloves are a suitable choice for general handling and protection against incidental splashes.[5]

    • For prolonged contact or when handling larger volumes, consider gloves with greater chemical resistance such as butyl rubber .[5][6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Lab Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory.

  • Additional Protection: For procedures with a high risk of splashing, an acid-resistant apron worn over the lab coat is recommended.[4][5] Long pants and closed-toe shoes are mandatory for all laboratory work.[4][7]

Respiratory Protection: Guarding Against Inhalation

While 4-Oxotridecanoic acid is a solid at room temperature and likely has low volatility, the potential for generating dust or aerosols during handling necessitates respiratory protection in certain situations.

  • Well-Ventilated Area: All work with 4-Oxotridecanoic acid should be conducted in a well-ventilated area.

  • Chemical Fume Hood: For procedures that may generate dust (e.g., weighing, transferring solids) or aerosols, a certified chemical fume hood is the preferred engineering control.

  • Respirator: If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Plan to handle 4-Oxotridecanoic acid Assess_Procedure Assess Procedure: - Scale - Potential for splash, dust, or aerosol generation Start->Assess_Procedure Low_Risk Low Risk: - Small scale - No splash/dust risk Assess_Procedure->Low_Risk Low Moderate_Risk Moderate Risk: - Larger scale - Potential for splash Assess_Procedure->Moderate_Risk Moderate High_Risk High Risk: - Dust/aerosol generation - Large scale splash risk Assess_Procedure->High_Risk High PPE_Low - Safety glasses with side shields - Nitrile gloves - Lab coat Low_Risk->PPE_Low PPE_Moderate - Chemical splash goggles - Butyl rubber gloves - Lab coat - Acid-resistant apron (as needed) Moderate_Risk->PPE_Moderate PPE_High - Chemical splash goggles & face shield - Butyl rubber gloves - Lab coat & acid-resistant apron - Work in fume hood - Respirator (if fume hood unavailable) High_Risk->PPE_High

Caption: Decision workflow for selecting appropriate PPE when handling 4-Oxotridecanoic acid.

Summary of Recommended Personal Protective Equipment

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids (small quantities) Safety glasses with side shieldsNitrile glovesLab coatWork in a well-ventilated area or fume hood
Preparing Solutions (small scale, <1L) Safety glasses with side shieldsNitrile glovesLab coatWork in a well-ventilated area or fume hood
Preparing Solutions (large scale, >1L) Chemical splash gogglesButyl rubber glovesLab coat, acid-resistant apronWork in a fume hood
Running Reactions (potential for splash) Chemical splash gogglesButyl rubber glovesLab coat, acid-resistant apronWork in a fume hood
Spill Cleanup Chemical splash goggles and face shieldButyl rubber glovesLab coat, acid-resistant apronNIOSH-approved respirator (if significant dust or vapors)

Operational and Disposal Plans

A proactive approach to safety extends to the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[3]

  • Manipulation: Conduct all manipulations of 4-Oxotridecanoic acid that may produce dust or aerosols within a certified chemical fume hood.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7] Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store 4-Oxotridecanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4][8]

Spill Response
  • Small Spills: For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.[8]

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.[4]

Disposal Plan

All waste containing 4-Oxotridecanoic acid must be treated as chemical waste.

  • Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste program. Do not dispose of 4-Oxotridecanoic acid down the drain or in the regular trash.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Oxotridecanoic acid, fostering a safer and more productive research environment. Always remember that this guidance complements, but does not replace, a thorough, procedure-specific risk assessment.

References

  • Chemical Safety Facts. (n.d.). Ketones. Retrieved from [Link]

  • CPAchem Ltd. (2024, February 6). Safety data sheet according to 1907/2006/EC, Article 31: Tridecanoic Acid. Retrieved from [Link]

  • BASF. (2026, March 13). Safety Data Sheet: Calovor. Retrieved from [Link]

  • California State University, Long Beach. (2018, February 10). Standard Operating Procedure: Nitric Acid. Retrieved from [Link]

  • North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Chemfax. (2021, January 25). Safety Data Sheet: Methyl Ethyl Ketone. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). SAFETY DATA SHEET: Methyl Ethyl Ketone, ASTM-D740 Type I & II. Retrieved from [Link]

  • KH Chemicals B.V. (2021, September 1). Safety data sheet according to Regulation (EC) 1907/2006: Methyl Ethyl Ketone (MEK). Retrieved from [Link]

  • Castrol. (2025, July 9). SAFETY DATA SHEET: Hysol SL 30 XBB. Retrieved from [Link]

  • Zaera Research Group, University of California, Riverside. (2016, January 4). SOP for Chemicals (F to N). Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methyl ethyl ketone. Retrieved from [Link]

  • HYDREX. (2015, August 12). SAFETY DATA SHEET: HYDREX 6621. Retrieved from [Link]

  • Cole-Parmer. (2004, January 9). Material Safety Data Sheet - n-Tridecanoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.